molecular formula C14H26N3O.C7H7O3S<br>C21H33N3O4S B7799692 CME-carbodiimide CAS No. 102292-00-2

CME-carbodiimide

货号: B7799692
CAS 编号: 102292-00-2
分子量: 423.6 g/mol
InChI 键: GBCAVSYHPPARHX-UHFFFAOYSA-M
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

CME-carbodiimide is a useful research compound. Its molecular formula is C14H26N3O.C7H7O3S and its molecular weight is 423.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

InChI

InChI=1S/C14H26N3O.C7H8O3S/c1-17(9-11-18-12-10-17)8-7-15-13-16-14-5-3-2-4-6-14;1-6-2-4-7(5-3-6)11(8,9)10/h14H,2-12H2,1H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1
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InChI Key

GBCAVSYHPPARHX-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)[O-].C[N+]1(CCOCC1)CCN=C=NC2CCCCC2
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Molecular Formula

C21H33N3O4S
Source PubChem
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DSSTOX Substance ID

DTXSID60907344
Record name 4-(2-{[(Cyclohexylimino)methylidene]amino}ethyl)-4-methylmorpholin-4-ium 4-methylbenzene-1-sulfonate
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Molecular Weight

423.6 g/mol
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CAS No.

2491-17-0, 102292-00-2
Record name 1-Cyclohexyl-3-(2-morpholinoethyl)carbodiimide metho-p-toluenesulfonate
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Record name CME-carbodiimide
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Record name CME-CARBODIIMIDE
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Record name Morpholinium, 4-[2-[(cyclohexylcarbonimidoyl)amino]ethyl]-4-methyl-, 4-methylbenzenesulfonate (1:1)
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Record name 4-(2-{[(Cyclohexylimino)methylidene]amino}ethyl)-4-methylmorpholin-4-ium 4-methylbenzene-1-sulfonate
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Record name 4-[2-[(cyclohexylcarbonimidoyl)amino]ethyl]-4-methylmorpholinium toluene-p-sulphonate
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Foundational & Exploratory

An In-depth Technical Guide to CME-Carbodiimide and its Analogs for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the landscape of bioconjugation and chemical synthesis, carbodiimides are indispensable reagents that facilitate the formation of amide bonds between carboxylic acids and primary amines. Among these, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) and N-Cyclohexyl-N'-(2-morpholinoethyl)carbodiimide metho-p-toluenesulfonate (CMC) have emerged as powerful tools, particularly in the realm of life sciences research and pharmaceutical development. While the term "CME-carbodiimide" is not standard, it is likely a conflation of CMC and EDC, two of the most widely utilized carbodiimides in biological applications. This technical guide provides a comprehensive overview of the chemical properties, reaction mechanisms, and experimental protocols for EDC and CMC, tailored for researchers, scientists, and drug development professionals.

Core Concepts of Carbodiimide Chemistry

Carbodiimides are organic compounds featuring the functional group RN=C=NR. Their utility as coupling agents stems from their ability to activate carboxyl groups, rendering them susceptible to nucleophilic attack by primary amines. This reaction results in the formation of a stable amide bond, with the carbodiimide itself being converted to a soluble urea byproduct. This "zero-length" crosslinking is highly advantageous as it does not introduce any additional spacer atoms between the conjugated molecules.[1][2]

Chemical and Physical Properties

The selection of a specific carbodiimide is often dictated by the reaction conditions, particularly the solvent system. EDC is favored for its high solubility in aqueous buffers, making it ideal for bioconjugation reactions involving proteins, peptides, and nucleic acids under physiological conditions. Conversely, other carbodiimides like Dicyclohexylcarbodiimide (DCC) are insoluble in water and are primarily used in organic synthesis.[1]

Table 1: Physicochemical Properties of EDC Hydrochloride (EDC-HCl)
PropertyValue
Synonyms EDAC, EDCI, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride
CAS Number 25952-53-8[2][3][4][5]
Molecular Formula C₈H₁₇N₃·HCl[3]
Molecular Weight 191.70 g/mol [1][2][3][5]
Appearance White, crystalline, hygroscopic solid[2][4][5]
Melting Point 110-115 °C[5]
Solubility Soluble in water, dichloromethane (DCM), dimethylformamide (DMF), and tetrahydrofuran (THF)[4]
Optimal pH for use 4.0 - 6.0[4]
Table 2: Physicochemical Properties of CMC
PropertyValue
Synonyms N-Cyclohexyl-N'-(2-morpholinoethyl)carbodiimide metho-p-toluenesulfonate
CAS Number 2491-17-0[6]
Molecular Formula C₁₄H₂₆N₃O·C₇H₇O₃S
Molecular Weight 423.57 g/mol [7][8]
Appearance Off-white crystalline powder or solid[6]
Melting Point 113-115 °C
Solubility Water-soluble[7]

Reaction Mechanisms and Signaling Pathways

The fundamental mechanism of carbodiimide-mediated coupling involves the activation of a carboxyl group to form a highly reactive O-acylisourea intermediate. This intermediate can then react with a primary amine to form an amide bond and a urea derivative.

One-Step EDC Coupling Mechanism

In a typical one-step reaction, EDC facilitates the direct conjugation of a carboxyl-containing molecule to an amine-containing molecule.

EDC_One_Step Molecule1 Molecule 1 (-COOH) Intermediate O-Acylisourea Intermediate (unstable) Molecule1->Intermediate + EDC EDC EDC Urea Urea Byproduct (soluble) Intermediate->Molecule1 Hydrolysis Conjugate Conjugated Product (Amide Bond) Intermediate->Conjugate + Molecule 2 Molecule2 Molecule 2 (-NH2)

Caption: One-step EDC-mediated amide bond formation.

A critical consideration in aqueous environments is the instability of the O-acylisourea intermediate, which can hydrolyze, leading to the regeneration of the carboxyl group and reduced coupling efficiency.[1][2]

Two-Step EDC/NHS Coupling Mechanism

To improve efficiency and stability, N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, is often included in EDC coupling protocols. This creates a more stable amine-reactive NHS ester intermediate.[1][2]

EDC_Two_Step Molecule1 Molecule 1 (-COOH) NHS_Ester NHS Ester Intermediate (more stable) Molecule1->NHS_Ester + EDC/NHS EDC_NHS EDC + NHS Conjugate Conjugated Product (Amide Bond) NHS_Ester->Conjugate + Molecule 2 Molecule2 Molecule 2 (-NH2) Urea_NHS Urea + NHS

Caption: Two-step EDC/NHS-mediated amide bond formation.

This two-step approach allows for the activation of the carboxyl-containing molecule first, followed by the removal of excess EDC and byproducts before the addition of the amine-containing molecule. This is particularly useful for preventing unwanted polymerization or self-conjugation.

Experimental Protocols

The following are generalized protocols for common applications of EDC and CMC. Optimization is often necessary for specific applications.

Protocol 1: EDC/NHS-Mediated Protein-Protein Crosslinking

This protocol describes a two-step procedure for crosslinking two proteins.

Materials:

  • Protein #1 (with available carboxyl groups)

  • Protein #2 (with available primary amine groups)

  • EDC

  • NHS or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Reagent: Hydroxylamine-HCl or 2-Mercaptoethanol

  • Desalting column

Procedure:

  • Activation of Protein #1:

    • Dissolve Protein #1 in Activation Buffer to a concentration of 1 mg/mL.

    • Add EDC to a final concentration of ~2 mM (e.g., 0.4 mg per mL).

    • Add NHS or Sulfo-NHS to a final concentration of ~5 mM (e.g., 0.6 mg NHS or 1.1 mg Sulfo-NHS per mL).[2]

    • Incubate for 15 minutes at room temperature.[2]

  • Quenching of EDC (Optional but Recommended):

    • Add 2-Mercaptoethanol to a final concentration of 20 mM to quench the EDC reaction.[2]

    • Remove excess EDC, NHS, and quenching reagent using a desalting column equilibrated with Coupling Buffer.

  • Coupling to Protein #2:

    • Add Protein #2 to the activated Protein #1 solution at an equimolar ratio.

    • Incubate for 2 hours at room temperature.[2]

  • Quenching of Coupling Reaction:

    • Add hydroxylamine to a final concentration of 10 mM to quench the reaction.[2]

  • Purification:

    • Purify the crosslinked protein conjugate using a desalting column or other chromatographic methods to remove excess reagents and byproducts.

Protein_Crosslinking_Workflow Start Start Activate Activate Protein 1 (-COOH) with EDC/NHS in MES Buffer Start->Activate Quench_EDC Quench EDC (e.g., with 2-Mercaptoethanol) Activate->Quench_EDC Desalt1 Remove excess reagents (Desalting Column) Quench_EDC->Desalt1 Couple Add Protein 2 (-NH2) in PBS Buffer Desalt1->Couple Quench_Reaction Quench Reaction (e.g., with Hydroxylamine) Couple->Quench_Reaction Purify Purify Conjugate (e.g., Desalting Column) Quench_Reaction->Purify End End Purify->End

Caption: Workflow for EDC/NHS-mediated protein crosslinking.

Protocol 2: CMC-Mediated RNA Structure Probing

CMC is a valuable reagent for probing the structure of RNA molecules. It specifically modifies unpaired uracil and guanine residues.[9][10]

Materials:

  • RNA sample

  • CMC

  • Reaction Buffer (e.g., Bicine-based buffer, pH 8.3)

  • Quenching Solution (e.g., Ethanol)

  • Reverse transcription reagents

Procedure:

  • RNA Denaturation and Refolding:

    • Denature the RNA sample by heating at 95°C for 2 minutes.

    • Allow the RNA to refold by cooling slowly to room temperature in the desired buffer.

  • CMC Modification:

    • Add CMC to the refolded RNA to a final concentration of ~0.2-0.4 M.

    • Incubate at 37°C for 20-30 minutes.

  • Quenching and RNA Precipitation:

    • Quench the reaction by adding ethanol to precipitate the RNA.

    • Wash the RNA pellet with 70% ethanol to remove excess CMC.

  • Reverse Transcription:

    • Perform reverse transcription on the CMC-modified RNA using a fluorescently labeled primer specific to the region of interest. The CMC adducts will block the reverse transcriptase, resulting in truncated cDNA fragments.

  • Analysis:

    • Analyze the cDNA fragments by capillary electrophoresis or gel electrophoresis to identify the positions of CMC modification, which correspond to unpaired U and G residues.

RNA_Probing_Workflow Start Start: RNA Sample Refold Denature and Refold RNA Start->Refold Modify Modify with CMC Refold->Modify Precipitate Quench and Precipitate RNA Modify->Precipitate RT Reverse Transcription with Fluorescent Primer Precipitate->RT Analyze Analyze cDNA Fragments (Capillary/Gel Electrophoresis) RT->Analyze End End: Identify Unpaired U/G Analyze->End

References

CME-carbodiimide mechanism of action in bioconjugation.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Carbodiimide-Mediated Bioconjugation

For researchers, scientists, and drug development professionals, the covalent linkage of biomolecules is a foundational technique. Among the various methods available, carbodiimide chemistry stands out as a versatile and widely adopted strategy for forming stable amide bonds between a carboxyl group and a primary amine. This guide provides a detailed exploration of the mechanism of action for water-soluble carbodiimides, principally 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC), a "zero-length" crosslinker, in the field of bioconjugation.

The Core Mechanism: Activating Carboxylic Acids

Carbodiimides are compounds featuring the functional group RN=C=NR.[1] In bioconjugation, their primary role is to activate carboxyl groups (-COOH), typically found on proteins (C-terminus, aspartic acid, glutamic acid) or other molecules, to make them reactive towards nucleophilic attack by primary amines (-NH2).[2][3] Because no part of the carbodiimide molecule becomes part of the final bond, they are referred to as "zero-length" crosslinkers.[3][4]

The reaction proceeds in two main steps:

  • Activation: The carbodiimide, such as the water-soluble EDC, reacts with a carboxyl group to form a highly reactive and unstable O-acylisourea intermediate.[2][3][5]

  • Conjugation: This intermediate readily reacts with a primary amine, forming a stable amide bond and releasing an isourea byproduct.[3][5]

The O-acylisourea intermediate is susceptible to hydrolysis in aqueous solutions, which regenerates the original carboxyl group and renders the EDC inactive.[3] This instability can lead to lower reaction efficiencies.

G cluster_activation Step 1: Carboxyl Activation cluster_conjugation Step 2: Amine Reaction Carboxyl Molecule 1 (with Carboxyl group, R-COOH) Intermediate O-acylisourea Intermediate (highly reactive) Carboxyl->Intermediate + EDC EDC EDC (Carbodiimide) Conjugate Conjugated Product (stable Amide bond) Intermediate->Conjugate + Amine Byproduct Isourea Byproduct (soluble) Intermediate->Byproduct Amine Molecule 2 (with Primary Amine, R'-NH2)

Core mechanism of EDC-mediated bioconjugation.

Enhancing Efficiency with N-hydroxysuccinimide (NHS)

To overcome the instability of the O-acylisourea intermediate and improve conjugation efficiency, N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, is frequently included in the reaction mixture.[3][4] This addition converts the reaction into a more robust two-step process:

  • Activation & Stabilization: EDC first activates the carboxyl group to form the O-acylisourea intermediate, which then immediately reacts with NHS to form a semi-stable NHS ester. This NHS ester is significantly more resistant to hydrolysis than the O-acylisourea intermediate.[3][4]

  • Amine Coupling: The amine-reactive NHS ester then reacts with a primary amine group at a physiological or slightly alkaline pH to form a stable amide bond, releasing NHS.[6]

This two-step approach allows for better control over the conjugation reaction. The stabilized NHS ester intermediate can even be purified and stored for later use in some applications.[4]

G cluster_activation Step 1: NHS Ester Formation cluster_conjugation Step 2: Amine Coupling Carboxyl Molecule 1 (R-COOH) NHSEster Amine-Reactive NHS Ester (semi-stable) Carboxyl->NHSEster + EDC/NHS EDC_NHS EDC + NHS Conjugate Conjugated Product (stable Amide bond) NHSEster->Conjugate + Amine ReleasedNHS NHS Released NHSEster->ReleasedNHS Amine Molecule 2 (R'-NH2)

Mechanism of EDC/NHS-mediated bioconjugation.

Key Reaction Parameters and Quantitative Data

The success of carbodiimide-mediated conjugation is highly dependent on reaction conditions. Optimizing these parameters is critical for achieving high yields and minimizing side reactions.

ParameterRecommended ConditionRationale & NotesCitation(s)
pH for Activation (EDC only) 4.5 - 5.0Most efficient for forming the O-acylisourea intermediate.[3][4]
pH for Activation (EDC/NHS) 4.5 - 6.0Optimal for NHS-ester formation.[7]
pH for Amine Coupling 7.2 - 8.5Facilitates nucleophilic attack by the primary amine on the NHS ester.[6]
Buffers MES, HEPESUse non-amine and non-carboxyl containing buffers. MES is ideal for the acidic activation step. Phosphate buffers can reduce efficiency.[2][3][4]
Temperature 4°C to Room Temperature (20-25°C)Lower temperatures can help control the reaction rate and improve the stability of intermediates.[6][8]
NHS-Ester Half-life (Hydrolysis) ~10 minutes at pH 8.6 (4°C)The rate of hydrolysis increases significantly with pH.[6]
Reactant Concentration Molar excess of EDC/NHS over carboxylsTypically, a 2- to 10-fold molar excess of EDC and NHS is used to drive the reaction forward.[8][9]

Potential Side Reactions

Several side reactions can compete with the desired amide bond formation, leading to reduced yield and the formation of byproducts.

  • Hydrolysis: As mentioned, the O-acylisourea and NHS-ester intermediates can hydrolyze in aqueous solution, regenerating the carboxyl group.[3]

  • N-Acylurea Formation: The O-acylisourea intermediate can rearrange to form a stable N-acylurea, which is unreactive towards amines. This side reaction is more prevalent when the amine concentration is low or with carboxyl groups in hydrophobic environments.[1][10][11]

  • Anhydride Formation: If two carboxyl groups are in close proximity (as in some proteins or with cyclizable acids), the O-acylisourea intermediate can react with a second carboxyl group to form an anhydride. This anhydride can then react with an amine to form the desired amide bond.[9][11]

G Intermediate O-acylisourea Intermediate Desired Desired Reaction: Amide Bond Formation Intermediate->Desired + Primary Amine Hydrolysis Side Reaction: Hydrolysis Intermediate->Hydrolysis + H2O NAcylurea Side Reaction: N-Acylurea Formation Intermediate->NAcylurea Rearrangement (low amine conc.)

Primary reaction pathways for the O-acylisourea intermediate.

Experimental Protocols

Below are generalized protocols for common bioconjugation applications using EDC/NHS chemistry. Note: These are starting points and require optimization for specific molecules.

Protocol 1: Two-Step Protein-Protein Conjugation

This protocol is designed to conjugate Protein #1 (containing carboxyl groups) to Protein #2 (containing amine groups).

Materials:

  • Protein #1 and Protein #2

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.5 or 1 M Hydroxylamine, pH 8.5

  • Desalting columns

Procedure:

  • Protein Preparation: Dissolve Protein #1 in Activation Buffer to a concentration of 1-10 mg/mL.

  • Activation: Immediately before use, prepare EDC and Sulfo-NHS solutions in cold Activation Buffer. Add a 50-fold molar excess of both EDC and Sulfo-NHS to the Protein #1 solution.

  • Incubation: Incubate the activation reaction for 15-30 minutes at room temperature.

  • Removal of Excess Reagents: Immediately remove excess and non-reacted EDC and Sulfo-NHS using a desalting column equilibrated with Coupling Buffer. Collect the activated Protein #1 fractions.

  • Conjugation: Dissolve Protein #2 in Coupling Buffer. Add the activated Protein #1 to the Protein #2 solution. A 1:1 molar ratio is a good starting point, but may require optimization.

  • Incubation: Allow the conjugation reaction to proceed for 2 hours at room temperature or overnight at 4°C.

  • Quenching: Add the Quenching Solution to a final concentration of 10-50 mM to quench any remaining active NHS esters. Incubate for 15 minutes.[8][12]

  • Purification: Purify the final conjugate from unreacted proteins and byproducts using an appropriate method, such as size-exclusion chromatography (SEC) or affinity chromatography.

Protocol 2: Coupling a Hapten to a Carrier Protein

This protocol describes the conjugation of a small molecule (hapten) containing a carboxyl group to a carrier protein like BSA or KLH.[8][12]

Materials:

  • Carrier Protein (e.g., BSA, KLH)

  • Hapten with a carboxyl group

  • EDC

  • Conjugation Buffer: 0.1 M MES, pH 4.7-5.0[3]

  • Desalting columns

Procedure:

  • Reagent Preparation: Dissolve the carrier protein (e.g., 2 mg) in 200 µL of Conjugation Buffer. Dissolve the hapten (1-2 mg) in 500 µL of Conjugation Buffer.

  • Mixing: Combine the carrier protein and hapten solutions.

  • EDC Addition: Prepare a fresh solution of EDC (e.g., 10 mg/mL in water). Immediately add the required amount of EDC solution to the protein-hapten mixture. The optimal amount of EDC must be determined empirically but often starts with a 10-fold molar excess relative to the hapten.

  • Reaction: Incubate for 2 hours at room temperature with gentle stirring.

  • Purification: Remove excess EDC and unconjugated hapten using a desalting column equilibrated with a storage buffer (e.g., PBS).

G cluster_step1 Step 1: Activation cluster_step2 Step 2: Purification cluster_step3 Step 3: Conjugation cluster_step4 Step 4: Quench & Purify p1 Prepare Protein 1 in Activation Buffer (pH 6.0) act Add EDC/Sulfo-NHS p1->act desalt1 Desalting Column (remove excess reagents) act->desalt1 mix Mix Activated Protein 1 with Protein 2 desalt1->mix p2 Prepare Protein 2 in Coupling Buffer (pH 7.2) p2->mix react Incubate (2h RT or O/N 4°C) mix->react quench Quench Reaction (Tris or Hydroxylamine) react->quench purify Final Purification (e.g., SEC) quench->purify

General workflow for a two-step protein-protein conjugation.

Applications in Drug Development and Research

The robustness of carbodiimide chemistry makes it a cornerstone of modern bioconjugation with numerous applications:

  • Antibody-Drug Conjugates (ADCs): EDC/NHS chemistry is used to link potent cytotoxic drugs to monoclonal antibodies, enabling targeted delivery to cancer cells.[13][14]

  • Immunoassays and Biosensors: Antibodies or other proteins are immobilized onto carboxylated surfaces (e.g., microspheres, sensor chips) for diagnostic applications like ELISA and surface plasmon resonance (SPR).[5][7]

  • Immunogen Preparation: Peptides (haptens) are conjugated to larger carrier proteins (e.g., KLH) to elicit a stronger immune response for antibody production.[4][8]

  • PEGylation: Poly(ethylene glycol) (PEG) can be conjugated to therapeutic proteins to improve their stability and plasma half-life.[14]

  • RNA Structure Probing: Carbodiimides like EDC and CMC can be used to modify unpaired guanine and uracil nucleotides, providing insights into RNA structure within cells.[15]

References

An In-depth Technical Guide to the Structure and Application of CME-Carbodiimide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 1-Cyclohexyl-3-(2-morpholinoethyl)carbodiimide metho-p-toluenesulfonate (CME-Carbodiimide), a water-soluble reagent crucial for advancements in bioconjugation and pharmaceutical synthesis. We will delve into its core structure, mechanism of action, and practical applications, supported by quantitative data and detailed experimental protocols.

Chapter 1: Core Structure and Chemical Properties of this compound

This compound is a specialized chemical tool belonging to the carbodiimide family, which is characterized by the functional group RN=C=NR.[1] Its structure is specifically designed for high reactivity and utility in aqueous environments, a critical feature for biological applications.

The molecule consists of three primary components:

  • A Cyclohexyl Group: This bulky, non-polar group influences the reagent's solubility and steric interactions during reactions.

  • A Morpholinoethyl Group: This group enhances water solubility, making this compound particularly suitable for bioconjugation reactions under physiological conditions.

  • The Carbodiimide Core (-N=C=N-): This is the reactive center of the molecule, responsible for activating carboxyl groups to facilitate the formation of amide or ester bonds.[1][2]

  • Metho-p-toluenesulfonate: This serves as the counter-ion in the salt form of the molecule.[3]

The systematic IUPAC name for the active component is N'-cyclohexyl-N-[2-(4-methylmorpholin-4-ium-4-yl)ethyl]methanediimine.[3]

Table 1: Physicochemical Properties of this compound

Property Value Reference
Molecular Formula C21H33N3O4S [3][4]
Molecular Weight 423.6 g/mol [3]
CAS Number 2491-17-0 [3][4]
Appearance White Solid (typical for similar carbodiimide salts) [5]

| Storage Temperature | -20°C |[4] |

Chapter 2: Mechanism of Action in Amide Bond Formation

Carbodiimides like this compound are considered "zero-length" crosslinkers because no part of the reagent is incorporated into the final bond between the target molecules.[6] The primary function is the activation of a carboxyl group (-COOH) to enable a nucleophilic attack by a primary amine (-NH2), resulting in a stable amide bond.

The reaction proceeds in two main steps:

  • Activation of Carboxylic Acid: The carbodiimide reacts with a carboxyl group to form a highly reactive and unstable O-acylisourea intermediate.[2][6][7]

  • Nucleophilic Attack: A primary amine attacks the O-acylisourea intermediate, forming the desired amide bond and releasing a soluble urea derivative as a byproduct.[6][7]

This process is highly pH-dependent, with optimal efficiency typically observed in a slightly acidic to neutral pH range (4.5-7.5).[2] However, the O-acylisourea intermediate is susceptible to hydrolysis, which regenerates the original carboxyl group, and rearrangement into a stable, unreactive N-acylurea, which is a common side reaction.[1][8]

G R_COOH Carboxylic Acid (R-COOH) Intermediate O-Acylisourea Intermediate (Highly Reactive) R_COOH->Intermediate + CME Hydrolysis Hydrolysis CME This compound Intermediate->R_COOH + H2O Amide Amide Bond (R-CO-NH-R') Intermediate->Amide + R'-NH2 Urea CME-Urea Byproduct (Soluble) N_Acylurea N-Acylurea (Side Product) Intermediate->N_Acylurea Rearrangement R_NH2 Primary Amine (R'-NH2)

Caption: General reaction mechanism of this compound for amide bond formation.
Improving Efficiency with NHS/Sulfo-NHS

To combat the instability of the O-acylisourea intermediate and reduce side reactions, N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, is often added.[7] EDC first reacts with the carboxyl group and then with NHS to form a semi-stable NHS ester. This amine-reactive intermediate is less susceptible to hydrolysis and reacts more efficiently with primary amines to form the final amide bond.[7]

G cluster_activation Step 1: Activation cluster_coupling Step 2: Coupling R_COOH Carboxylic Acid (R-COOH) Intermediate O-Acylisourea Intermediate R_COOH->Intermediate + CME CME This compound NHS_Ester Semi-Stable NHS Ester Intermediate->NHS_Ester + NHS Urea CME-Urea Byproduct Intermediate->Urea Releases Urea NHS NHS / Sulfo-NHS Amide Amide Bond (R-CO-NH-R') NHS_Ester->Amide + R'-NH2 R_NH2 Primary Amine (R'-NH2)

Caption: Two-step reaction pathway using NHS/Sulfo-NHS for improved stability.

Chapter 3: Applications in Research and Drug Development

The ability to efficiently form amide bonds under aqueous conditions makes this compound a valuable tool in several high-stakes research and development areas.

  • Peptide Synthesis and Protein Crosslinking: Carbodiimides are fundamental reagents for coupling amino acids during solid-phase peptide synthesis and for crosslinking proteins to study their structure and function.[2][9]

  • Preparation of Immunoconjugates: In drug development, these reagents are critical for creating antibody-drug conjugates (ADCs), where a cytotoxic drug is linked to a targeting antibody.[10] They are also used to prepare immunogens for vaccine development by conjugating haptens to carrier proteins.[10][11]

  • Immobilization of Biomolecules: this compound can be used to covalently attach proteins, peptides, or nucleic acids to solid supports like beads or biosensor surfaces for affinity purification or diagnostic assays.[11]

  • Nucleic Acid Modification: Carbodiimides can activate the 5' phosphate groups of oligonucleotides for labeling or crosslinking to other molecules.[9][12]

Chapter 4: Quantitative Data Summary

Effective use of this compound requires an understanding of its reaction kinetics and optimal conditions. The data below, based on studies of the closely related and widely used EDC, provides a strong predictive framework for this compound.

Table 2: Reaction Condition Parameters for Water-Soluble Carbodiimides

Parameter Optimal Range/Value Notes Reference
Reaction pH 4.5 - 7.5 Efficiency decreases at higher pH due to rapid hydrolysis of the O-acylisourea intermediate. [2]
Recommended Buffer MES (2-(N-morpholino)ethanesulfonic acid) Buffers containing primary amines (e.g., Tris) or carboxylates (e.g., Acetate, Citrate) should be avoided as they compete in the reaction. Phosphate buffers can also cause side reactions. [2][7]
EDC Hydrolysis Rate (pH 7) 1.5 x 10⁻⁵ s⁻¹ The rate of carbodiimide loss increases significantly in acidic conditions. [13]

| EDC Hydrolysis Rate (pH 4) | 5.0 x 10⁻⁴ s⁻¹ | Demonstrates the increased instability at lower pH. |[13] |

Table 3: Kinetic Data for Carbodiimide Reactions

Reaction Parameter Value Conditions Reference
Diphenylcarbodiimide Formation Activation Energy (Ea) 55.8 ± 2.1 kJ mol⁻¹ From phenyl isocyanate using a phosphorus-based catalyst. [14]

| EDC Extinction Coefficient | ε₂₁₄ | 6.3 x 10³ L mol⁻¹ cm⁻¹ | In water; allows for UV-based monitoring of carbodiimide concentration. |[13] |

Chapter 5: Experimental Protocols

This section provides a generalized protocol for conjugating a peptide (containing a carboxyl group) to a carrier protein (containing primary amines) using this compound and Sulfo-NHS.

Protocol: Peptide-Protein Conjugation

1. Materials and Reagents:

  • This compound

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Peptide with a C-terminal carboxyl group or an internal Asp/Glu residue.

  • Carrier Protein (e.g., BSA, KLH)

  • Activation/Coupling Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M Hydroxylamine, pH 8.5

  • Purification System: Dialysis cassettes (10K MWCO) or size-exclusion chromatography column.

  • Phosphate-Buffered Saline (PBS), pH 7.4

2. Experimental Workflow Diagram:

Caption: Step-by-step workflow for a typical bioconjugation experiment.

3. Detailed Procedure:

  • Reagent Preparation:

    • Dissolve the peptide and carrier protein in the Activation/Coupling Buffer to the desired concentrations.

    • Immediately before use, prepare solutions of this compound and Sulfo-NHS in the same buffer. Carbodiimide solutions are not stable and must be used fresh.

  • Activation of Peptide Carboxyl Groups:

    • In a microfuge tube, combine the peptide solution with a molar excess of this compound and Sulfo-NHS (a 5-10 fold molar excess of each over the peptide is a common starting point).

    • Incubate the mixture for 15-30 minutes at room temperature with gentle mixing. This forms the semi-stable Sulfo-NHS ester of the peptide.

  • Conjugation to Carrier Protein:

    • Add the entire activation mixture to the carrier protein solution.

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction:

    • Add Quenching Buffer to a final concentration of 20-50 mM. This will react with any remaining active Sulfo-NHS esters, preventing further crosslinking.

    • Incubate for 15 minutes at room temperature.

  • Purification of the Conjugate:

    • Transfer the reaction mixture to a dialysis cassette and dialyze against PBS (pH 7.4) with several buffer changes over 24-48 hours to remove unreacted reagents, byproducts, and unconjugated peptide.

    • Alternatively, use a size-exclusion chromatography column appropriate for the size of the carrier protein.

  • Analysis and Storage:

    • Analyze the purified conjugate using SDS-PAGE to observe the increase in molecular weight of the carrier protein.

    • Quantify protein concentration using a BCA or Bradford assay.

    • Store the final conjugate in a suitable buffer at 4°C for short-term use or at -20°C for long-term storage.

This guide provides the foundational knowledge required for the effective use of this compound. By understanding its structure, mechanism, and the key parameters governing its reactivity, researchers can confidently apply this powerful tool to advance their work in drug discovery and the life sciences.

References

A Technical Guide to Zero-Length Crosslinking: A Comparative Analysis of EDC and CME-Carbodiimide for Protein Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of two carbodiimide-based crosslinking reagents, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-Cyclohexyl-N'-(2-morpholinoethyl)carbodiimide metho-p-toluenesulfonate (CMC), often referred to as CME-carbodiimide. While both are carbodiimides, their applications, reaction efficiencies, and optimal conditions differ significantly. This guide will delve into the core principles of their chemistry, provide detailed experimental protocols, and present a comparative analysis to aid researchers in selecting the appropriate reagent for their specific protein crosslinking needs.

Introduction to Carbodiimide Crosslinkers

Carbodiimides are zero-length crosslinkers, meaning they facilitate the formation of a direct amide bond between a carboxyl group (-COOH) and a primary amine (-NH2) without becoming part of the final linkage.[1] This results in a conjugate that is free of any spacer arms, which can be advantageous in studies where maintaining the native structure and minimizing steric hindrance are critical. The general mechanism involves the activation of a carboxyl group by the carbodiimide, forming a highly reactive O-acylisourea intermediate. This intermediate then reacts with a primary amine to form a stable amide bond, releasing a soluble urea byproduct.[2]

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): The Workhorse of Protein Crosslinking

EDC, often available as a hydrochloride salt (EDC-HCl), is the most widely used carbodiimide for protein crosslinking in aqueous solutions.[3][4] Its popularity stems from its high water solubility and its ability to efficiently mediate conjugation under mild reaction conditions, which helps to preserve the biological activity of sensitive proteins.[3]

Mechanism of Action

The crosslinking reaction with EDC is a two-step process:

  • Activation of Carboxyl Groups: EDC reacts with a carboxyl group on a protein (e.g., on aspartic acid, glutamic acid, or the C-terminus) to form a highly reactive and unstable O-acylisourea intermediate.[2]

  • Nucleophilic Attack by Amine: A primary amine from a second protein (e.g., on lysine or the N-terminus) attacks the O-acylisourea intermediate, forming a stable amide bond and releasing an N,N'-disubstituted urea byproduct.[1]

EDC_Mechanism

Enhancing Efficiency with NHS and Sulfo-NHS

A significant challenge with EDC chemistry is the instability of the O-acylisourea intermediate in aqueous solutions, which can rapidly hydrolyze, regenerating the carboxyl group and reducing crosslinking efficiency.[3] To overcome this, N-hydroxysuccinimide (NHS) or its water-soluble analog, N-hydroxysulfosuccinimide (Sulfo-NHS), are often included in the reaction.[1] These reagents react with the O-acylisourea intermediate to form a more stable NHS-ester intermediate, which is more resistant to hydrolysis and reacts efficiently with primary amines.[5]

EDC_NHS_Mechanism

Quantitative Data and Reaction Parameters
ParameterEDCEDC with NHS/Sulfo-NHSReference(s)
Optimal pH for Activation 4.5 - 6.04.5 - 6.0[6][7]
Optimal pH for Amine Reaction 7.2 - 8.57.2 - 8.5[8]
Reaction Time Minutes to hoursMinutes to hours[9]
Byproduct Soluble UreaSoluble Urea and NHS/Sulfo-NHS[3]
Intermediate Stability Low (prone to hydrolysis)Higher (more resistant to hydrolysis)[1][3]
Relative Efficiency GoodExcellent[1]
Experimental Protocol: Two-Step Protein Crosslinking with EDC and Sulfo-NHS

This protocol is a general guideline and may require optimization for specific proteins.

Materials:

  • Protein to be activated (Protein 1)

  • Protein to be conjugated (Protein 2)

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • Quenching Solution: 1 M Tris-HCl, pH 7.5 or 1 M hydroxylamine, pH 8.5

  • Desalting column

Procedure:

EDC_Protocol_Workflow

  • Protein Preparation: Dissolve Protein 1 in Activation Buffer to a concentration of 1-10 mg/mL.

  • Activation: Immediately before use, prepare a 10 mg/mL solution of EDC and a 10 mg/mL solution of Sulfo-NHS in Activation Buffer. Add a 10 to 50-fold molar excess of EDC and Sulfo-NHS to the Protein 1 solution.

  • Incubation: Incubate the reaction mixture for 15-30 minutes at room temperature.

  • Removal of Excess Crosslinker (Optional but Recommended): To prevent unwanted crosslinking of Protein 2, remove excess and unreacted EDC and Sulfo-NHS using a desalting column equilibrated with Coupling Buffer.

  • Conjugation: Add Protein 2 to the activated Protein 1 solution. A molar ratio of 1:1 is a good starting point, but this may need to be optimized.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching: Stop the reaction by adding the Quenching Solution to a final concentration of 10-50 mM. Incubate for 15 minutes at room temperature.

  • Purification: Purify the protein conjugate from byproducts and unreacted proteins using an appropriate method such as size-exclusion chromatography.

This compound (CMC): A Specialist for RNA Structure Probing

This compound, more commonly known as CMC (N-Cyclohexyl-N'-(2-morpholinoethyl)carbodiimide metho-p-toluenesulfonate), is also a water-soluble carbodiimide. However, its primary and well-documented application is not in protein-protein crosslinking, but rather as a chemical probe for investigating RNA structure.[10]

Mechanism of Action in RNA Probing

CMC selectively reacts with the N3 position of uridine and the N1 position of guanosine in single-stranded RNA.[10] This modification can be detected by reverse transcription, where the polymerase stalls at the modified base, allowing for the identification of unpaired nucleotides.

Comparison with EDC for Protein Crosslinking

Direct comparative data for CME/CMC and EDC in protein crosslinking is limited due to the specialized application of CME/CMC. However, based on their chemical structures and primary uses, we can infer some key differences:

FeatureEDCThis compound (CMC)Reference(s)
Primary Application Protein-protein crosslinking, bioconjugationRNA structure probing[3][10]
Target Functional Groups Carboxyls and primary aminesUridine (N3) and Guanosine (N1) in ssRNA[10]
Byproduct Water-soluble ureaWater-soluble ureaInferred
Use in Protein Crosslinking Extensive and well-documentedNot a standard or recommended applicationGeneral literature

EDC_vs_CME_Properties

Side Reactions and Considerations

While carbodiimides are powerful tools, it is important to be aware of potential side reactions:

  • Hydrolysis: As mentioned, the O-acylisourea intermediate can be hydrolyzed by water. Using NHS or Sulfo-NHS can mitigate this.[3]

  • N-acylurea formation: The O-acylisourea can rearrange to a stable N-acylurea, which is unreactive towards amines. This side reaction is more prevalent in the absence of a suitable amine nucleophile.[11]

  • Intra-molecular crosslinking: If a protein contains both accessible carboxyl and amine groups, EDC can catalyze the formation of intra-molecular crosslinks.

  • Polymerization: If a protein has multiple reactive sites, extensive crosslinking can lead to the formation of large, insoluble polymers.

To minimize these side reactions, it is crucial to optimize reaction conditions, including pH, reagent concentrations, and reaction times.

Conclusion

For researchers, scientists, and drug development professionals engaged in protein crosslinking, EDC is the reagent of choice due to its well-established protocols, high efficiency in aqueous solutions, and the ability to enhance its performance with NHS or Sulfo-NHS. It provides a reliable method for creating stable, zero-length amide bonds between proteins.

This compound (CMC) , on the other hand, is a specialized reagent with a primary, validated application in RNA structure analysis . While it is a carbodiimide, its use for protein-protein crosslinking is not standard practice, and its efficiency and potential side reactions in this context are not well-characterized.

Therefore, for applications requiring the conjugation of proteins, the use of EDC with or without NHS/Sulfo-NHS is strongly recommended. Careful optimization of the experimental protocol will ensure the highest yield and purity of the desired protein conjugate.

References

A Technical Guide to Water-Soluble Carbodiimides for Biological Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Water-soluble carbodiimides have become indispensable tools in biological research and drug development, facilitating the covalent conjugation of biomolecules. This guide provides an in-depth overview of the most commonly used water-soluble carbodiimide, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC), its mechanism of action, and its applications in bioconjugation, including detailed experimental protocols and troubleshooting.

Introduction to Carbodiimide Chemistry

Carbodiimides are functional groups with the formula RN=C=NR that mediate the formation of amide bonds between a carboxyl group (-COOH) and a primary amine (-NH2).[1] This "zero-length" crosslinking is highly valued as no part of the carbodiimide molecule is incorporated into the final product, thus preserving the native structure of the conjugated molecules as much as possible.[2] While several carbodiimides exist, their solubility largely dictates their application.

1.1. Water-Soluble vs. Water-Insoluble Carbodiimides

The primary distinction lies in their solubility and the subsequent ease of byproduct removal.

  • Water-Soluble Carbodiimides (e.g., EDC): EDC is the most prominent water-soluble carbodiimide, favored for its high solubility in aqueous buffers, making it ideal for reactions involving proteins, peptides, and nucleic acids.[3] The urea byproduct generated from EDC is also water-soluble and can be easily removed through standard aqueous workup or dialysis.[3][4]

  • Water-Insoluble Carbodiimides (e.g., DCC): N,N'-dicyclohexylcarbodiimide (DCC) is a water-insoluble carbodiimide primarily used in organic synthesis, such as the production of NHS-activated dyes and linkers.[5] Its urea byproduct is also insoluble in most organic solvents, allowing for removal by filtration.

Core Reagents: Properties and Characteristics

A thorough understanding of the key reagents is crucial for successful bioconjugation.

ReagentChemical NameMolecular Weight ( g/mol )SolubilityKey Features
EDC (EDAC) 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride191.70High water solubility (>200 g/L), soluble in many organic solvents.[4][6]Most common water-soluble carbodiimide for bioconjugation. Urea byproduct is water-soluble.[3]
DCC N,N'-Dicyclohexylcarbodiimide206.32Water-insoluble, soluble in organic solvents like DCM and THF.[2]Primarily used in organic synthesis. Urea byproduct is insoluble and removed by filtration.[2]
NHS N-hydroxysuccinimide115.09Soluble in water and organic solvents.[7]Forms a more stable, amine-reactive NHS ester with EDC-activated carboxyl groups.[7] Decreases water solubility of the modified molecule.[8]
Sulfo-NHS N-hydroxysulfosuccinimide sodium salt217.14High water solubility, generally insoluble in organic solvents.[9][10]Sulfonated analog of NHS. Increases or preserves the water solubility of the modified molecule.[7][8] Not membrane-permeable.[9]

Mechanism of Action: The Role of EDC and NHS/Sulfo-NHS

EDC facilitates the formation of an amide bond by activating a carboxyl group to form a highly reactive O-acylisourea intermediate. This intermediate can then react with a primary amine to form a stable amide bond.

However, the O-acylisourea intermediate is unstable in aqueous solutions and prone to hydrolysis, which regenerates the carboxyl group and reduces coupling efficiency.[11] To overcome this, N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, is often included in the reaction. These reagents react with the O-acylisourea intermediate to form a more stable NHS or Sulfo-NHS ester. This semi-stable ester is more resistant to hydrolysis and reacts efficiently with primary amines.[7][12]

One-Step vs. Two-Step EDC/NHS Reaction

The addition of NHS or Sulfo-NHS enables a more controlled, two-step reaction process.

  • One-Step Reaction: All components (the carboxyl-containing molecule, the amine-containing molecule, EDC, and NHS/Sulfo-NHS) are mixed together. This method is simpler but can lead to unwanted side reactions, such as polymerization of molecules that contain both carboxyl and amine groups.

  • Two-Step Reaction: The carboxyl-containing molecule is first activated with EDC and NHS/Sulfo-NHS. Excess EDC and byproducts are then removed before the addition of the amine-containing molecule. This method is preferred for biomolecules containing both amine and carboxyl groups as it minimizes self-conjugation.[13]

Below is a diagram illustrating the one-step and two-step EDC/NHS reaction pathways.

EDC_NHS_Reaction cluster_one_step One-Step Reaction cluster_two_step Two-Step Reaction cluster_step1 Step 1: Activation cluster_step2 Step 2: Conjugation MoleculeA_COOH Molecule A with Carboxyl (-COOH) O_Acylisourea O-acylisourea intermediate (unstable) MoleculeA_COOH->O_Acylisourea + EDC MoleculeB_NH2 Molecule B with Amine (-NH2) EDC EDC NHS NHS / Sulfo-NHS NHS_Ester NHS-ester intermediate (semi-stable) O_Acylisourea->NHS_Ester + NHS Hydrolysis Hydrolysis O_Acylisourea->Hydrolysis H₂O Conjugate Molecule A - Molecule B (Amide Bond) NHS_Ester->Conjugate + Molecule B-NH₂ NHS_Ester->Hydrolysis H₂O (slower) Urea Urea byproduct Conjugate->Urea MoleculeA_COOH_2 Molecule A with Carboxyl (-COOH) NHS_Ester_2 NHS-ester intermediate MoleculeA_COOH_2->NHS_Ester_2 + EDC, NHS EDC_2 EDC NHS_2 NHS / Sulfo-NHS NHS_Ester_2_isolated Isolated NHS-ester NHS_Ester_2->NHS_Ester_2_isolated Remove excess EDC & byproducts MoleculeB_NH2_2 Molecule B with Amine (-NH2) Conjugate_2 Molecule A - Molecule B (Amide Bond) NHS_Ester_2_isolated->Conjugate_2 + Molecule B-NH₂ Immobilization_Workflow start Start bead_prep 1. Bead Preparation (Wash with Activation Buffer) start->bead_prep activation 2. Activation (Add EDC/Sulfo-NHS) bead_prep->activation Carboxylated magnetic beads wash_activated 3. Washing (Remove excess reagents) activation->wash_activated Incubate 15-30 min protein_coupling 4. Protein Coupling (Add protein solution) wash_activated->protein_coupling Activated beads blocking 5. Blocking (Quench unreacted sites) protein_coupling->blocking Incubate 2-4 hours final_wash 6. Final Washes (Remove unbound protein) blocking->final_wash Incubate 30 min storage Store at 4°C final_wash->storage Protein-coated beads

References

A Technical Guide to the Discovery and Synthesis of Novel Carbodiimide Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the latest advancements in the discovery and synthesis of novel carbodiimide compounds. It covers modern synthetic methodologies, detailed experimental protocols, and emerging applications in drug development, with a focus on compounds that offer enhanced stability, reactivity, and unique functionalities beyond traditional coupling agents.

Introduction to Carbodiimides

Carbodiimides (RN=C=NR) are highly versatile chemical entities, most famously employed as zero-length crosslinkers in amide and ester bond formation.[1] Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) and the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are staples in peptide synthesis and bioconjugation.[2][3] The core reactivity of carbodiimides lies in their ability to activate carboxylic acid groups, forming a highly reactive O-acylisourea intermediate that is susceptible to nucleophilic attack by primary amines.[1]

Recent research, however, has expanded the role of carbodiimides from mere synthetic tools to key pharmacophores and versatile building blocks for complex molecular architectures. This guide focuses on these novel frontiers, including carbodiimides with enhanced properties and their application as targeted covalent inhibitors and synthons for heterocyclic drug scaffolds.

Modern Synthetic Methodologies for Novel Carbodiimides

While classical methods such as the dehydration of N,N'-disubstituted ureas or thioureas remain relevant, several modern techniques offer milder conditions, improved yields, and greater functional group tolerance.[2]

Oxidative and Cross-Coupling Reactions

Recent advances have introduced metal-free and electro-chemical approaches that avoid harsh reagents.

  • I₂/CHP-Mediated Cross-Coupling: This method couples isocyanides with amines using iodine (I₂) as a catalyst and cumene hydroperoxide (CHP) as an oxidant. It proceeds under mild conditions and is tolerant of a wide range of functional groups.[2]

  • Oxidative Desulfurization: Hypervalent iodine reagents, such as o-iodoxybenzoic acid (IBX), can efficiently convert 1,3-disubstituted thioureas into carbodiimides with high yields and selectivity.[2]

  • Electrochemical Synthesis: An environmentally friendly approach involves the oxidative cross-coupling of amines and isocyanides without the need for metal catalysts or chemical oxidants, producing hydrogen gas as the only byproduct.[2]

Synthesis of Quaternary and Chiral Carbodiimides
  • Quaternary Carbodiimides (QCDs): Novel QCDs, such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide methiodide (EDC.MeI), have been developed to overcome the instability of EDC.HCl. The presence of a quaternary nitrogen prevents unproductive cyclization and enhances stability, while also improving solubility in organic solvents crucial for solid-phase peptide synthesis (SPPS).[4][5]

  • Chiral Carbodiimides: The synthesis of carbodiimides with one-handed axial chirality has been achieved, opening new possibilities for their use in asymmetric synthesis and as chiral ligands.[6][7]

Quantitative Data on Synthesis and Performance

The efficacy of novel carbodiimides can be assessed through reaction yields, coupling efficiency, and the degree of side reactions, such as racemization in peptide synthesis.

Method/CompoundPrecursorsKey ReagentsYield (%)Reference
I₂/CHP Cross-CouplingIsocyanides + AminesI₂, CHP65-95%[2]
Oxidative DesulfurizationThioureaso-Iodoxybenzoic acidHigh (not specified)[2]
Electrochemical CouplingAmines + IsocyanidesPlatinum electrodesup to 86%[2]
Quaternization of EDCEDC + Methyl IodideMethyl IodideHigh (not specified)[1]

Table 1: Comparison of Synthetic Yields for Novel Carbodiimide Methodologies.

Coupling ReagentPeptide SequencePurity (in situ)Purity (pre-activation)Racemization (DL/LL %)Reference
EDC.HClH-YGGFL-NH₂90.0%92.1%4.22[8]
EDC.MeI H-YGGFL-NH₂96.3% 97.2% 3.17 [8]
EDC.MeTos H-YGGFL-NH₂95.3% 96.5% 3.57 [8]
EDC.HClH-YIIFL-NH₂ (demanding)81.7%85.3%-[8]
EDC.MeI H-YIIFL-NH₂ (demanding)96.5% 98.4% -[8]

Table 2: Performance Comparison of Quaternary Carbodiimides (QCDs) vs. EDC.HCl in Solid-Phase Peptide Synthesis (SPPS).

Applications in Drug Discovery and Development

Novel carbodiimides are enabling new strategies in drug design, moving beyond their traditional role as simple coupling agents.

Carbodiimides as Targeted Covalent Inhibitors

A groundbreaking application is the use of the carbodiimide functional group as a "warhead" to selectively target nucleophilic amino acid residues in proteins. Recently, carbodiimide-bearing compounds have been developed as covalent inhibitors of KRASG12D , a critical and previously "undruggable" cancer target.[9] The carbodiimide moiety directly reacts with the carboxylate side chain of the mutant aspartate residue (Asp12), forming a stable covalent bond and inhibiting the protein's oncogenic signaling.[9] This represents a paradigm shift, showcasing the carbodiimide group as a pharmacologically active component.

Carbodiimides in Multi-Component Reactions (MCRs)

Carbodiimides serve as powerful building blocks in MCRs for the diversity-oriented synthesis of N-containing heterocycles, which are prevalent scaffolds in medicinal chemistry.[10] Their dual nucleophilic (nitrogen) and electrophilic (central carbon) nature allows them to participate in complex reaction cascades, rapidly generating molecular complexity from simple precursors. This strategy is highly valuable for building libraries of novel compounds for high-throughput screening.

Key Experimental Protocols

Protocol: EDC/Sulfo-NHS Mediated Amide Coupling

This two-step protocol is widely used for bioconjugation, such as coupling a peptide to a carrier protein. The addition of N-hydroxysulfosuccinimide (Sulfo-NHS) stabilizes the reactive intermediate, increasing coupling efficiency in aqueous solutions.[3]

  • Activation of Carboxyl Groups:

    • Dissolve the carboxyl-containing molecule (e.g., protein) in an amine-free buffer (e.g., MES buffer, pH 4.7-6.0).

    • Prepare fresh solutions of EDC and Sulfo-NHS in the same buffer.

    • Add EDC and Sulfo-NHS to the protein solution. A typical molar excess is 2-10 fold of EDC and 5-10 fold of Sulfo-NHS over the number of carboxyls to be activated.

    • Incubate for 15-30 minutes at room temperature.

  • Conjugation to Amine Groups:

    • Add the amine-containing molecule (e.g., peptide) to the activated protein solution. The pH can be raised to 7.2-7.5 to facilitate the reaction with primary amines.

    • Incubate for 2 hours at room temperature or overnight at 4°C.

  • Quenching and Purification:

    • Quench any remaining active Sulfo-NHS esters by adding an amine-containing buffer (e.g., Tris) or hydroxylamine.

    • Purify the resulting conjugate using dialysis or size-exclusion chromatography to remove excess reagents and byproducts.

Protocol: Synthesis of 1-ethyl-3-(3-dimethylamino)propylcarbodiimide methiodide (EDC.MeI)

This protocol is adapted from the synthesis of related EDC salts and provides a general framework.[1]

  • Preparation of the Free Base: Synthesize or procure 1-ethyl-3-(3-dimethylamino)propylcarbodiimide (the free base of EDC). This is typically achieved via the dehydration of the corresponding urea using an agent like p-toluenesulfonyl chloride in the presence of a base such as triethylamine.[1]

  • Quaternization Reaction:

    • Dissolve the purified carbodiimide free base (1 equivalent) in a suitable anhydrous solvent (e.g., anhydrous ether).

    • Slowly add a solution of methyl iodide (1.1 equivalents) in the same solvent to the carbodiimide solution at room temperature with stirring.

    • A precipitate will form upon addition. Continue stirring for 1-2 hours.

  • Isolation and Purification:

    • Collect the crystalline product by filtration in a dry atmosphere.

    • Wash the product with cold, anhydrous ether to remove any unreacted starting materials.

    • Dry the final product, EDC.MeI, under vacuum over a desiccant like phosphorus pentoxide. Store in a desiccator to prevent hydrolysis.

Conclusion

The field of carbodiimide chemistry is undergoing a significant evolution. Beyond their established utility as coupling reagents, novel carbodiimides are emerging as more stable and efficient synthetic tools and as innovative components in drug discovery. The development of carbodiimide warheads for targeted covalent inhibition of challenging targets like KRASG12D and their use in the rapid synthesis of heterocyclic libraries highlight their growing importance. For researchers and drug development professionals, staying abreast of these advancements is key to leveraging the full potential of this versatile class of compounds.

References

The Versatility of CME-Carbodiimide in Life Sciences: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of bioconjugation and molecular biology, the ability to form stable covalent bonds between macromolecules is paramount. Among the arsenal of chemical tools available, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide, commonly known as CME-carbodiimide or EDC, has emerged as a cornerstone reagent. As a zero-length crosslinker, EDC facilitates the formation of amide bonds between carboxylates and primary amines without introducing any additional spacer atoms, making it an invaluable tool for a myriad of applications in life sciences research.[1][2] This technical guide provides a comprehensive overview of this compound's mechanism of action, its principal applications, detailed experimental protocols, and quantitative data to empower researchers in their experimental design and execution.

Core Mechanism of Action

EDC is a water-soluble carbodiimide that activates carboxyl groups to make them reactive towards nucleophilic attack by primary amines.[3] The reaction proceeds through a highly reactive and unstable O-acylisourea intermediate.[4] Due to the transient nature of this intermediate in aqueous solutions, N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, is often included in the reaction. NHS reacts with the O-acylisourea intermediate to form a more stable NHS-ester, which then efficiently reacts with a primary amine to form a stable amide bond.[4][5] This two-step process not only enhances the coupling efficiency but also allows for greater control over the conjugation reaction.[5]

A critical side reaction to be aware of is the rearrangement of the O-acylisourea intermediate into a stable N-acylurea, which is unreactive towards amines. The use of NHS or Sulfo-NHS significantly minimizes this side reaction. Another potential side reaction is hydrolysis of the active intermediate, which regenerates the carboxyl group.[4]

Quantitative Data for Experimental Design

To facilitate the planning of experiments, the following tables summarize key quantitative parameters for this compound (EDC) mediated reactions.

Table 1: Comparison of Common Carbodiimides

FeatureThis compound (EDC)Dicyclohexylcarbodiimide (DCC)
Solubility High water solubility (used as HCl salt)[6]Insoluble in water, soluble in organic solvents (e.g., DCM, DMF)[6][7]
Primary Applications Bioconjugation in aqueous buffers, protein cross-linking, surface immobilization[3][7]Peptide synthesis in organic media, synthesis of NHS-esters[6][7]
Byproduct Water-soluble urea derivative (easily removed by aqueous extraction)[6]Insoluble dicyclohexylurea (DCU) (removed by filtration)[6][7]
Reaction Conditions Optimal in slightly acidic to neutral pH (4.5-7.2)[4][8]Anhydrous organic solvents[6]

Table 2: Optimal Reaction Conditions for EDC-Mediated Bioconjugation

ParameterRecommended ConditionRationale
pH for Activation (EDC only) 4.5 - 6.0[4]Efficient formation of the O-acylisourea intermediate.
pH for Activation (EDC/NHS) 4.5 - 7.2[1]Efficient formation of the more stable NHS-ester intermediate.
pH for Amine Reaction 7.0 - 8.0[1]Primary amines are more nucleophilic at a slightly basic pH.
Buffer Choice MES (2-(N-morpholino)ethanesulfonic acid) for activation[4]Lacks primary amines and carboxylates that would interfere with the reaction.
Quenching Agents β-mercaptoethanol, hydroxylamine[2][9]Deactivates unreacted EDC and prevents unwanted side reactions.
Temperature Room temperature or 4°C[10]Room temperature is generally efficient; 4°C can be used to slow down hydrolysis and for sensitive biomolecules.
EDC:NHS Molar Ratio 1:2.5 to 1:5 (typically 2-5 mM EDC and 5-10 mM NHS)[2]An excess of NHS ensures efficient conversion of the O-acylisourea to the NHS-ester.

Key Applications and Experimental Protocols

This compound is a versatile tool with a broad range of applications in life sciences. The following sections detail the protocols for its most common uses.

Protein-Protein Cross-Linking

EDC-mediated cross-linking is a powerful technique to study protein-protein interactions, create antibody-enzyme conjugates, and generate immunogens.[3] Both one-step and two-step protocols can be employed.

This method is preferred when one of the proteins contains both carboxyl and amine groups to prevent intramolecular cross-linking.[5]

Materials:

  • Protein #1 (containing carboxyl groups)

  • Protein #2 (containing primary amine groups)

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[11]

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5[11]

  • Quenching Solution: 1 M Hydroxylamine HCl, pH 8.5

  • Desalting column

Procedure:

  • Protein #1 Preparation: Dissolve Protein #1 in Activation Buffer to a final concentration of 1-10 mg/mL.

  • Activation of Protein #1:

    • Immediately before use, prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer.

    • Add EDC and Sulfo-NHS to the Protein #1 solution to final concentrations of 2-4 mM and 5-10 mM, respectively.[2]

    • Incubate for 15-30 minutes at room temperature with gentle mixing.[10]

  • Removal of Excess Reagents:

    • Remove excess EDC and Sulfo-NHS by passing the reaction mixture through a desalting column equilibrated with Coupling Buffer. This step is crucial to prevent unwanted reactions with Protein #2.

  • Conjugation to Protein #2:

    • Immediately add the activated Protein #1 to a solution of Protein #2 (dissolved in Coupling Buffer) at a desired molar ratio.

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.[10]

  • Quenching the Reaction:

    • Add Quenching Solution to a final concentration of 10-50 mM and incubate for 15 minutes at room temperature to deactivate any remaining active esters.

  • Purification:

    • Purify the final conjugate using size-exclusion chromatography or dialysis to remove unreacted proteins and byproducts.

Bioconjugation for Surface Immobilization

EDC is widely used to immobilize proteins, antibodies, or other biomolecules onto surfaces functionalized with carboxyl or amine groups, such as those on magnetic beads or microplates for immunoassays and affinity purification.[3]

Materials:

  • Carboxylated magnetic beads

  • Ligand (protein, antibody, etc., with primary amines)

  • EDC

  • Sulfo-NHS

  • Activation Buffer: 50 mM MES, pH 6.0[10]

  • Wash Buffer: PBS with 0.05% Tween-20[10]

  • Coupling Buffer: PBS, pH 7.2-7.4[10]

  • Quenching/Blocking Buffer: 1 M Ethanolamine or 100 mM Glycine in PBS, pH 8.0[10]

Procedure:

  • Bead Preparation:

    • Resuspend the carboxylated beads in Activation Buffer.

    • Wash the beads twice with Activation Buffer using a magnetic separator.

  • Activation of Beads:

    • Resuspend the washed beads in Activation Buffer.

    • Add EDC and Sulfo-NHS to the bead suspension to final concentrations optimized for the specific application (typically in the range of 10-50 mg/mL of beads).

    • Incubate for 15-30 minutes at room temperature with continuous mixing.[10]

  • Washing of Activated Beads:

    • Wash the activated beads three times with ice-cold Activation Buffer to remove excess EDC and Sulfo-NHS.

  • Ligand Coupling:

    • Immediately resuspend the activated beads in Coupling Buffer containing the ligand at the desired concentration.

    • Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle rotation.[10]

  • Quenching and Blocking:

    • Wash the beads once with Wash Buffer.

    • Resuspend the beads in Quenching/Blocking Buffer and incubate for 30-60 minutes at room temperature to block any unreacted carboxyl groups.[10]

  • Final Washing and Storage:

    • Wash the beads three times with Wash Buffer.

    • Resuspend the conjugated beads in an appropriate storage buffer (e.g., PBS with a preservative).

RNA Structure Probing

This compound (EDC) can be used as a chemical probe to investigate RNA structure. It specifically modifies unpaired uracil (U) and guanine (G) bases, providing insights into the secondary and tertiary structure of RNA molecules both in vitro and in vivo.[12][13] The EDC adducts on the RNA backbone can be detected as stops during reverse transcription.

Materials:

  • RNA of interest

  • EDC

  • Reaction Buffer: 50 mM buffer (e.g., MES for pH 6.0, HEPES for pH 7.0-8.0), 50 mM KCl, 0.5 mM MgCl₂[12]

  • Quenching Solution (e.g., a buffer containing a primary amine like Tris)

  • RNA purification kit

  • Reverse transcriptase, primers, dNTPs for primer extension analysis

Procedure:

  • RNA Renaturation:

    • Heat the RNA sample in water to 95°C for 2 minutes, then place on ice for 2 minutes to denature.

    • Add Reaction Buffer and incubate at the desired folding temperature for 20 minutes to allow the RNA to fold into its native conformation.

  • EDC Modification:

    • Prepare a fresh stock solution of EDC in the Reaction Buffer.

    • Add EDC to the folded RNA to a final concentration typically ranging from 100 mM to 400 mM. The optimal concentration should be determined empirically.

    • Incubate for 10-30 minutes at the desired temperature (e.g., 37°C).

  • Quenching the Reaction:

    • Add a quenching solution to stop the modification reaction.

  • RNA Purification:

    • Purify the modified RNA using an RNA purification kit or ethanol precipitation to remove EDC and byproducts.

  • Primer Extension Analysis:

    • Perform reverse transcription using a fluorescently or radioactively labeled primer specific to the RNA of interest.

    • Analyze the cDNA products on a sequencing gel or by capillary electrophoresis. The positions where reverse transcriptase stops correspond to the EDC-modified bases.

Mandatory Visualizations

The following diagrams illustrate the key chemical pathways and experimental workflows described in this guide.

G cluster_activation Activation Step cluster_conjugation Conjugation Step Carboxyl_Group R-COOH (Carboxyl Group) O_Acylisourea O-Acylisourea Intermediate (unstable) Carboxyl_Group->O_Acylisourea + EDC EDC EDC NHS_Ester NHS-Ester (more stable) O_Acylisourea->NHS_Ester + NHS Amide_Bond R-CO-NH-R' (Stable Amide Bond) O_Acylisourea->Amide_Bond + Primary Amine (direct, less efficient) NHS NHS / Sulfo-NHS NHS_Ester->Amide_Bond + Primary Amine Primary_Amine R'-NH2 (Primary Amine)

Caption: Chemical pathway of EDC/NHS-mediated amide bond formation.

G cluster_workflow Two-Step Protein Cross-Linking Workflow Start Start Prepare_P1 Prepare Protein #1 in Activation Buffer Start->Prepare_P1 Activate_P1 Activate Protein #1 with EDC and Sulfo-NHS Prepare_P1->Activate_P1 Desalt Remove excess reagents (Desalting Column) Activate_P1->Desalt Conjugate Mix activated Protein #1 with Protein #2 Desalt->Conjugate Prepare_P2 Prepare Protein #2 in Coupling Buffer Prepare_P2->Conjugate Incubate Incubate for 2h (RT) or overnight (4°C) Conjugate->Incubate Quench Quench reaction with Hydroxylamine Incubate->Quench Purify Purify conjugate (e.g., SEC) Quench->Purify End End Purify->End G cluster_rna_probing RNA Structure Probing Workflow Start Start Renature Renature RNA in Reaction Buffer Start->Renature Modify Modify with EDC Renature->Modify Quench Quench Reaction Modify->Quench Purify Purify Modified RNA Quench->Purify RT Reverse Transcription with labeled primer Purify->RT Analyze Analyze cDNA products (Gel/Capillary Electrophoresis) RT->Analyze End End Analyze->End

References

Preliminary Studies on CME-Carbodiimide for Peptide Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to Water-Soluble Carbodiimides in Peptide Synthesis

Carbodiimides are a class of zero-length crosslinkers that facilitate the formation of amide bonds between a carboxyl group and a primary amine. This is achieved through the activation of the carboxyl group to form a highly reactive O-acylisourea intermediate. Water-soluble carbodiimides, such as CME-carbodiimide and EDC, are particularly valuable in bioconjugation and peptide synthesis due to their solubility in aqueous and polar organic solvents, which are often required for biological molecules. The water-soluble nature of these reagents and their byproducts simplifies purification, as they can be easily removed by aqueous extraction.

Synthesis of this compound

The synthesis of this compound typically proceeds through the formation of its thiourea precursor, N-cyclohexyl-N'-(2-morpholinoethyl)thiourea. This precursor can be synthesized via a multicomponent reaction involving cyclohexyl isocyanide, 2-morpholinoethan-1-amine, and elemental sulfur. The subsequent step involves the desulfurization of the thiourea to yield the carbodiimide.

A common method for the conversion of a thiourea to a carbodiimide is through oxidation, for which various reagents can be employed.

Peptide Coupling Mechanism

The general mechanism for peptide bond formation using a water-soluble carbodiimide like this compound involves the activation of a C-terminal carboxylic acid of an N-protected amino acid. This activated intermediate is then susceptible to nucleophilic attack by the N-terminal amine of another amino acid, resulting in the formation of a peptide bond. To suppress racemization and improve coupling efficiency, additives such as N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) are often used. These additives react with the O-acylisourea intermediate to form a more stable active ester, which then reacts with the amine.

Peptide_Coupling_Mechanism Carboxylic_Acid N-Protected Amino Acid (R-COOH) O_Acylisourea O-Acylisourea Intermediate Carboxylic_Acid->O_Acylisourea Activation CME_Carbodiimide This compound CME_Carbodiimide->O_Acylisourea Peptide Dipeptide O_Acylisourea->Peptide Aminolysis Urea_Byproduct CME-Urea (Byproduct) O_Acylisourea->Urea_Byproduct Active_Ester Active Ester Intermediate O_Acylisourea->Active_Ester Additive Reaction Amine Amino Acid Ester (H2N-R') Amine->Peptide Amine->Active_Ester Additive Additive (e.g., NHS) Additive->Active_Ester Active_Ester->Peptide Aminolysis Active_Ester->Urea_Byproduct

Carbodiimide-mediated peptide coupling mechanism.

Quantitative Data from EDC-Mediated Peptide Synthesis Studies

The following tables summarize quantitative data from studies on EDC-mediated peptide synthesis. This data is presented to provide an expected performance baseline for a water-soluble carbodiimide like this compound.

Table 1: Solution-Phase Peptide Synthesis using EDC/HOBt in Aqueous-Ethanol Media

EntryCarboxylic AcidAmineSolventBaseTemp (°C)Time (h)Yield (%)Purity (%)
1Z-Gly-OHH-Phe-NH2WaterNMM22219598.9
2Z-Ala-OHH-Leu-NH2WaterNMM40129198.4
3Boc-Phe-OHH-Val-OMeEthanolNMM2269199.6
4Boc-Pro-OHH-Gly-OEtEthanolNMM4039099.7
5Z-Val-OHH-Ala-OtBuWaterDIPA22489297.9

Data adapted from a study on functionalized peptide bond formation.[1] Conditions and substrates have been generalized for clarity.

Table 2: Solid-Phase Peptide Synthesis (SPPS) Coupling Efficiency

Coupling ReagentAdditiveBaseSolventCoupling Time (min)Theoretical Yield (%)*
EDCHOBtDIPEADMF60-120>99
DICHOBtDIPEADCM/DMF60-120>99
HBTU-DIPEADMF30~99
HATU-DIPEADMF30~99

*Theoretical yield per coupling step is often determined by qualitative tests like the Kaiser test, with quantitative overall yields being lower due to multiple steps. For a 70-mer peptide, a 99.5% yield at each of the 140 deprotection and coupling steps results in a 50% overall theoretical yield.[2]

Experimental Protocols

The following are detailed experimental protocols for peptide synthesis using a water-soluble carbodiimide, based on established procedures for EDC. These should serve as a starting point for developing protocols with this compound.

Solution-Phase Peptide Coupling
  • Dissolution: Dissolve the N-protected amino acid (1.0 eq.) and the amino acid ester hydrochloride (1.0 eq.) in an appropriate solvent (e.g., Dichloromethane (DCM), Dimethylformamide (DMF), or an aqueous buffer like MES).

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Addition of Base: If starting from a hydrochloride salt, add one equivalent of a non-nucleophilic base such as N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA) to neutralize the amine salt.

  • Activation: Add the water-soluble carbodiimide (1.1-1.5 eq.) and, if used, an additive like NHS or HOBt (1.1-1.5 eq.) to the reaction mixture.

  • Reaction: Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 4-24 hours. Monitor the reaction progress by a suitable method (e.g., TLC, LC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent. Wash the organic layer sequentially with a weak acid (e.g., 1N HCl or citric acid) to remove unreacted amine and the urea byproduct, followed by a weak base (e.g., saturated NaHCO3 solution) to remove unreacted carboxylic acid and the additive, and finally with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude peptide can be further purified by chromatography.

Solid-Phase Peptide Synthesis (SPPS) Coupling
  • Resin Preparation: Swell the resin (e.g., Wang or Rink Amide resin) in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc-Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes to remove the N-terminal Fmoc protecting group. Repeat this step. Wash the resin thoroughly with DMF.

  • Amino Acid Activation: In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 eq.), the water-soluble carbodiimide (3-5 eq.), and an additive like HOBt (3-5 eq.) in DMF. Allow to pre-activate for a few minutes.

  • Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring: Perform a qualitative test (e.g., Kaiser test) to ensure the coupling reaction has gone to completion. If the test is positive (indicating free amines), repeat the coupling step.

  • Washing: Once the coupling is complete, wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.

  • Cycle Repetition: Repeat the deprotection, activation, and coupling steps for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection: After the final amino acid has been coupled, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., 95% Trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane).

  • Purification: Precipitate the crude peptide in cold diethyl ether, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

SPPS_Workflow Start Start: Fmoc-AA-Resin Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling 2. Coupling: Fmoc-AA, this compound, Additive in DMF Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 Kaiser_Test Kaiser Test Wash2->Kaiser_Test Kaiser_Test->Coupling Positive Repeat_Cycle Repeat Cycle for Next Amino Acid Kaiser_Test->Repeat_Cycle Negative Repeat_Cycle->Deprotection Final_Cleavage Final Cleavage and Deprotection Repeat_Cycle->Final_Cleavage After last AA Purification Purification (RP-HPLC) Final_Cleavage->Purification End Pure Peptide Purification->End

General workflow for Solid-Phase Peptide Synthesis (SPPS).

Conclusion

While specific preliminary studies on the application of this compound in peptide synthesis are yet to be published, its classification as a water-soluble carbodiimide allows for the extrapolation of methodologies from its well-studied counterpart, EDC. Researchers can anticipate that this compound will be a viable reagent for both solution-phase and solid-phase peptide synthesis, offering the advantage of simplified byproduct removal. The provided protocols and data, based on EDC, serve as a robust starting point for the development and optimization of peptide synthesis strategies utilizing this compound. It is recommended that initial experiments focus on small-scale reactions to determine the optimal conditions for specific peptide sequences.

References

The Cornerstone of Amide and Ester Synthesis: A Technical Guide to Carbodiimide Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient formation of amide and ester bonds is a fundamental necessity. Carbodiimide chemistry stands as a cornerstone technique in this endeavor, facilitating the coupling of carboxylic acids with amines and alcohols under mild conditions. This in-depth technical guide elucidates the core principles of carbodiimide chemistry, providing a comprehensive overview of its mechanisms, key reagents, and practical applications, supplemented with detailed experimental protocols and troubleshooting strategies.

Introduction to Carbodiimides

Carbodiimides are a class of organic compounds characterized by the functional group RN=C=NR'. These reagents are powerful dehydrating agents that activate carboxylic acids, rendering them susceptible to nucleophilic attack by amines or alcohols to form stable amide or ester linkages, respectively.[1][2][3] The most commonly employed carbodiimides in research and industrial settings are N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[4][5] While both serve the same fundamental purpose, their distinct properties dictate their specific applications.[6][7]

Mechanism of Action: Activating the Carboxyl Group

The central mechanism of carbodiimide-mediated coupling involves the activation of a carboxylic acid to form a highly reactive O-acylisourea intermediate.[1][8][9] This intermediate acts as a good leaving group, facilitating the subsequent nucleophilic attack. The general pathway can be visualized as follows:

Carbodiimide_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step Carboxylic_Acid R-COOH O_Acylisourea O-Acylisourea Intermediate (Highly Reactive) Carboxylic_Acid->O_Acylisourea + Carbodiimide Carbodiimide R'-N=C=N-R'' Product Amide (R-CO-NH-R''') or Ester (R-CO-O-R''') O_Acylisourea->Product + Nucleophile Urea_Byproduct Urea Byproduct (R'-NH-CO-NH-R'') O_Acylisourea->Urea_Byproduct + Nucleophile Nucleophile R'''-NH2 (Amine) or R'''-OH (Alcohol)

Caption: General mechanism of carbodiimide-mediated coupling.

The O-acylisourea intermediate is, however, unstable and susceptible to hydrolysis, which regenerates the carboxylic acid.[5] It can also undergo an intramolecular rearrangement to form a stable and unreactive N-acylurea, a common side reaction that can reduce the yield of the desired product.[1][10]

Key Reagents and Their Properties

The choice of carbodiimide and the use of additives are critical for optimizing reaction outcomes.

DCC (N,N'-dicyclohexylcarbodiimide)

DCC is a waxy, white solid that is soluble in many organic solvents like dichloromethane (DCM) and dimethylformamide (DMF).[5][6] It is a cost-effective and highly efficient coupling agent for reactions in non-aqueous media.[11][12] A key characteristic of DCC is that its byproduct, N,N'-dicyclohexylurea (DCU), is largely insoluble in most organic solvents, allowing for its removal by filtration.[11][12] However, trace amounts of DCU can be difficult to remove, and DCC is a known potent allergen.[13]

EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

EDC, often used as its hydrochloride salt (EDC·HCl), is a water-soluble carbodiimide, making it the reagent of choice for bioconjugation and other aqueous-phase reactions.[4][5][7] The urea byproduct of EDC is also water-soluble and can be easily removed by aqueous workup.[11] This property is particularly advantageous when working with sensitive biological molecules.[14]

Additives: Enhancing Efficiency and Suppressing Side Reactions

To improve yields, increase reaction rates, and minimize side reactions such as racemization and the formation of N-acylurea, additives are frequently used in conjunction with carbodiimides.[2][3]

  • N-hydroxysuccinimide (NHS) and Sulfo-NHS: These additives react with the O-acylisourea intermediate to form a more stable NHS ester.[2][5] This semi-stable intermediate is less susceptible to hydrolysis and reacts efficiently with primary amines to form a stable amide bond.[2] The water-soluble analog, Sulfo-NHS, is often used with EDC in aqueous reactions.

  • 1-Hydroxybenzotriazole (HOBt): HOBt functions similarly to NHS by forming an active ester intermediate that is more reactive than the NHS ester, leading to faster reaction times.[14] It is particularly effective at suppressing racemization during peptide synthesis.[15]

  • 4-(Dimethylamino)pyridine (DMAP): DMAP is a highly effective catalyst, particularly in esterification reactions (Steglich esterification).[16][17] It acts as an acyl transfer agent, reacting with the O-acylisourea to form a highly reactive intermediate that readily reacts with alcohols.[17]

The following diagram illustrates the role of NHS in stabilizing the reactive intermediate:

EDC_NHS_Mechanism Carboxylic_Acid R-COOH O_Acylisourea O-Acylisourea (Unstable) Carboxylic_Acid->O_Acylisourea + EDC EDC EDC NHS_Ester NHS Ester (More Stable) O_Acylisourea->NHS_Ester + NHS Hydrolysis Hydrolysis (Side Reaction) O_Acylisourea->Hydrolysis NHS NHS Amide R-CO-NH-R' NHS_Ester->Amide + Amine Urea EDC Urea (Byproduct) Amine R'-NH2

Caption: Role of NHS in EDC-mediated coupling.

Quantitative Data Comparison

The choice of coupling agent and additives can significantly impact the reaction yield, especially in challenging transformations such as the amidation of electron-deficient amines.

Coupling SystemSubstrateYield (%)Reference
EDC aloneElectron-deficient amine11-19[11]
EDC with HOBt and DMAPElectron-deficient amine72[11]
DCC aloneElectron-deficient amine13[11]
DCC with HOBtElectron-deficient amine51[11]

Experimental Protocols

Protocol 1: General Amide Bond Formation using EDC/NHS

This protocol describes a general two-step procedure for coupling a primary amine to a carboxylic acid.

Materials:

  • Carboxylic acid-containing molecule

  • Amine-containing molecule

  • EDC·HCl

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.5 or 1 M Hydroxylamine, pH 8.5

  • 2-Mercaptoethanol (optional, for quenching EDC)

Procedure:

  • Activation: Dissolve the carboxylic acid-containing molecule in Activation Buffer.

  • Add EDC (e.g., 4 mM final concentration) and NHS or Sulfo-NHS (e.g., 10 mM final concentration).[18]

  • Incubate for 15-30 minutes at room temperature.

  • Quenching (Optional): Add 2-mercaptoethanol to a final concentration of 20 mM to quench the EDC.[4] Alternatively, remove excess EDC and NHS by dialysis or buffer exchange into the Coupling Buffer.

  • Coupling: Immediately add the amine-containing molecule (dissolved in Coupling Buffer) to the activated carboxylic acid solution.

  • Incubate for 2 hours at room temperature.

  • Final Quench: Add the Quenching Solution to stop the reaction.

  • Purify the conjugate by dialysis, size-exclusion chromatography, or other suitable methods.

EDC_NHS_Workflow cluster_prep Preparation cluster_activation Activation cluster_coupling Coupling cluster_final Final Steps Prepare_Reagents Equilibrate EDC and NHS to Room Temperature Dissolve_Carboxyl Dissolve Carboxyl-Molecule in Activation Buffer (pH 6.0) Prepare_Reagents->Dissolve_Carboxyl Add_EDC_NHS Add EDC and NHS Dissolve_Carboxyl->Add_EDC_NHS Incubate_Activation Incubate 15-30 min at RT Add_EDC_NHS->Incubate_Activation Quench_or_Purify Quench EDC (optional) or Purify by Buffer Exchange Incubate_Activation->Quench_or_Purify Add_Amine Add Amine-Molecule in Coupling Buffer (pH 7.2-7.5) Quench_or_Purify->Add_Amine Incubate_Coupling Incubate 2 hours at RT Add_Amine->Incubate_Coupling Quench_Reaction Quench Reaction Incubate_Coupling->Quench_Reaction Purify_Product Purify Final Conjugate Quench_Reaction->Purify_Product

Caption: Experimental workflow for EDC/NHS coupling.

Protocol 2: Steglich Esterification using DCC/DMAP

This protocol is for the esterification of a carboxylic acid with an alcohol.

Materials:

  • Carboxylic acid

  • Alcohol

  • DCC

  • DMAP (catalytic amount, e.g., 5 mol%)

  • Anhydrous dichloromethane (DCM)

Procedure:

  • Dissolve the carboxylic acid (1 equivalent), alcohol (1-1.5 equivalents), and DMAP (0.05 equivalents) in anhydrous DCM under an inert atmosphere.[16]

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 equivalents) in anhydrous DCM dropwise to the cooled mixture.

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 12-24 hours.[19]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, filter the mixture to remove the precipitated DCU.

  • Wash the filtrate with dilute acid (e.g., 0.5 M HCl), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

  • Purify the ester by column chromatography if necessary.

Troubleshooting

IssuePotential CauseRecommended Action
Low or No Coupling Yield Suboptimal pH: The pH of the activation and coupling steps is critical.[20]Verify the pH of your buffers. Activation is optimal at pH 4.5-6.0, while coupling to amines is more efficient at pH 7.2-8.0.[4]
Hydrolysis of EDC/Intermediate: EDC and the O-acylisourea intermediate are sensitive to hydrolysis.[5]Use freshly prepared EDC solutions. Minimize the time between activation and coupling. Consider using NHS or Sulfo-NHS to form a more stable intermediate.[5]
Inactive Reagents: Carbodiimides are moisture-sensitive.Store carbodiimides under desiccated conditions. Allow reagents to warm to room temperature before opening to prevent condensation.
Precipitation during Reaction Protein Aggregation: Changes in pH or the addition of reagents can cause protein aggregation.[20]Ensure protein stability in the chosen buffers. Consider a buffer exchange step before the reaction.
High EDC Concentration: Excess EDC can sometimes lead to precipitation.[20]If using a large excess of EDC, try reducing the concentration.
Insoluble Byproduct (DCC): DCU is insoluble in many organic solvents.[11]Remove DCU by filtration after the reaction is complete.

Conclusion

Carbodiimide chemistry provides a versatile and powerful platform for the synthesis of amides and esters. A thorough understanding of the underlying mechanisms, the properties of different carbodiimides and additives, and the optimization of reaction conditions are paramount to achieving high yields and purity. By following well-defined protocols and employing systematic troubleshooting, researchers can effectively harness the potential of carbodiimide chemistry for a wide range of applications in drug discovery, peptide synthesis, and bioconjugation.

References

CME-Carbodiimide as a Zero-Length Crosslinker: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to CME-Carbodiimide: A Zero-Length Crosslinking Agent

This compound, chemically known as N-Cyclohexyl-N'-(2-morpholinoethyl)carbodiimide metho-p-toluenesulfonate, is a water-soluble carbodiimide reagent utilized for the covalent conjugation of biomolecules.[1][2] As a "zero-length" crosslinker, this compound facilitates the formation of a direct amide bond between a carboxyl group (-COOH) and a primary amine (-NH2) without introducing any additional spacer atoms into the final conjugate.[3][4] This characteristic is of paramount importance in applications where maintaining the native structure and function of the interacting molecules is critical.

This compound and its more commonly known analogue, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are invaluable tools in bioconjugation, protein-protein interaction studies, immobilization of ligands to surfaces, and the preparation of immunogens.[5][6] Their water solubility makes them particularly suitable for reactions involving sensitive biological molecules in aqueous buffers under mild conditions.[2][6]

The Core Mechanism: Activating Carboxyl Groups for Amide Bond Formation

The fundamental principle behind carbodiimide-mediated crosslinking is the activation of a carboxyl group to form a highly reactive intermediate that is susceptible to nucleophilic attack by a primary amine.

The reaction proceeds through the following key steps:

  • Activation of the Carboxyl Group: The carbodiimide reacts with a carboxyl-containing molecule to form a highly reactive and unstable O-acylisourea intermediate.[2][4]

  • Nucleophilic Attack by a Primary Amine: This intermediate readily reacts with a primary amine-containing molecule, leading to the formation of a stable amide bond.

  • Release of a Urea Byproduct: The reaction releases a soluble urea derivative, which can be easily removed during purification.[4]

A significant challenge in aqueous environments is the hydrolysis of the unstable O-acylisourea intermediate, which regenerates the carboxyl group and reduces the overall crosslinking efficiency.[2] To circumvent this, N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, is often included in the reaction. NHS reacts with the O-acylisourea intermediate to form a more stable NHS-ester, which is less susceptible to hydrolysis and reacts efficiently with primary amines to form the desired amide bond.[7]

Quantitative Data for Carbodiimide Crosslinkers

For researchers to effectively design and optimize their crosslinking experiments, a clear understanding of the quantitative parameters of different carbodiimide reagents is essential. The following tables summarize key data for this compound, EDC, and the water-insoluble carbodiimide, DCC.

PropertyThis compoundEDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)DCC (N,N'-Dicyclohexylcarbodiimide)
Full Name N-Cyclohexyl-N'-(2-morpholinoethyl)carbodiimide metho-p-toluenesulfonate1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochlorideN,N'-Dicyclohexylcarbodiimide
Molecular Weight 423.57 g/mol [2]191.70 g/mol (as HCl salt)206.33 g/mol [8]
Solubility Water-soluble[2]Water-soluble[4]Insoluble in water; soluble in organic solvents (e.g., DCM, THF, DMF)[6]
Optimal Reaction pH 4.5 - 7.5 (similar to EDC)[2][6]4.5 - 7.5[6]Not applicable for aqueous reactions
Byproduct Soluble urea derivativeSoluble urea derivativeInsoluble dicyclohexylurea (DCU)[6]
Primary Applications Bioconjugation in aqueous solutions, peptide synthesis[9]Bioconjugation in aqueous solutions, protein crosslinking, immobilization[6]Peptide synthesis in organic solvents, manufacturing of NHS-esters[4]
ParameterConditionValue
EDC Half-life in MES Buffer (25°C) [10]pH 5.03.9 hours
pH 6.020 hours
pH 7.037 hours
NHS-Ester Half-life [5]pH 7.0, 0°C4-5 hours
pH 8.6, 4°C10 minutes
EDC Crosslinking Efficiency Optimal pHMost efficient at pH 4.5[7]
with NHS/Sulfo-NHSEfficiency is significantly increased[7]
Relative Crosslinker Effectiveness [11]Saturating ConcentrationsGlutaraldehyde > Proanthrocyanidin > EDC > Genipin > Methylglyoxal > L-threose
Relative Reaction Rates (at optimal pH) [11]Proanthrocyanidin = Glutaraldehyde > EDC > Genipin > Methylglyoxal > L-threose

Experimental Protocols

The following are detailed methodologies for common applications of water-soluble carbodiimide crosslinkers like this compound and EDC.

Two-Step Protein-Protein Crosslinking using EDC and Sulfo-NHS

This protocol is designed to crosslink two proteins by first activating one protein and then introducing the second protein, which minimizes self-polymerization of the second protein.

Materials:

  • Protein A (to be activated) in a suitable buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)

  • Protein B (to be crosslinked to Protein A) in a compatible buffer (e.g., PBS, pH 7.2-7.5)

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 7.5 or 1 M hydroxylamine)

  • Desalting columns

Procedure:

  • Activation of Protein A:

    • Prepare a solution of Protein A at a concentration of 1-10 mg/mL in an amine-free buffer at pH 5.5-6.5 (e.g., MES buffer).

    • Add EDC to a final concentration of 2-10 mM.

    • Add Sulfo-NHS to a final concentration of 5-20 mM. The molar ratio of EDC:Sulfo-NHS is typically 1:2 to 1:5.

    • Incubate the reaction mixture for 15-30 minutes at room temperature.

  • Quenching of Excess EDC (Optional but Recommended):

    • To quench the unreacted EDC, add β-mercaptoethanol to a final concentration of 20 mM and incubate for 10 minutes at room temperature.

  • Removal of Excess Reagents:

    • Immediately pass the activated protein solution through a desalting column equilibrated with a suitable buffer for the subsequent reaction (e.g., PBS, pH 7.2). This removes excess EDC, Sulfo-NHS, and quenching reagent.

  • Crosslinking with Protein B:

    • Immediately add the purified, activated Protein A to a solution of Protein B in a buffer at pH 7.2-8.0. The molar ratio of Protein A to Protein B should be optimized for the specific interaction being studied, but a 1:1 ratio is a good starting point.

    • Incubate the reaction mixture for 30 minutes to 2 hours at room temperature, or overnight at 4°C.

  • Quenching of the Crosslinking Reaction:

    • Add a quenching solution to a final concentration of 10-50 mM (e.g., Tris-HCl or hydroxylamine) to stop the reaction by reacting with any remaining active esters. Incubate for 15 minutes.

  • Analysis:

    • The crosslinked products can be analyzed by SDS-PAGE, Western blotting, or mass spectrometry.

Immobilization of an Antibody to a Carboxylated Surface

This protocol describes the covalent attachment of an antibody to a surface with available carboxyl groups, such as carboxylated beads or a biosensor surface.

Materials:

  • Carboxylated surface (e.g., magnetic beads, SPR chip)

  • Antibody to be immobilized in an amine-free buffer (e.g., MES buffer, pH 5.5)

  • Activation Buffer (e.g., 0.1 M MES, pH 5.0)

  • EDC

  • Sulfo-NHS

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Quenching/Blocking Buffer (e.g., 1 M ethanolamine or 1 M Tris-HCl, pH 8.5)

Procedure:

  • Surface Preparation:

    • Wash the carboxylated surface with Activation Buffer to remove any preservatives and equilibrate the pH.

  • Activation of the Surface:

    • Prepare a solution of 50 mM EDC and 50 mM Sulfo-NHS in Activation Buffer. This solution should be prepared immediately before use.

    • Incubate the carboxylated surface with the EDC/Sulfo-NHS solution for 15-30 minutes at room temperature with gentle mixing.

  • Washing:

    • Wash the activated surface thoroughly with Activation Buffer to remove excess EDC and Sulfo-NHS.

  • Antibody Immobilization:

    • Immediately add the antibody solution (typically 10-100 µg/mL in MES buffer, pH 5.5) to the activated surface.

    • Incubate for 1-2 hours at room temperature with gentle mixing.

  • Quenching and Blocking:

    • Remove the antibody solution and wash the surface with Wash Buffer.

    • Add the Quenching/Blocking Buffer and incubate for 30 minutes at room temperature to block any unreacted active esters.

  • Final Washing:

    • Wash the surface extensively with Wash Buffer to remove any non-covalently bound antibody and quenching reagent.

    • The surface with the immobilized antibody is now ready for use in immunoassays or other applications.

Visualizations of Pathways and Workflows

This compound Reaction Mechanism

The following diagram illustrates the two-pathway mechanism of amide bond formation using a water-soluble carbodiimide in the presence of NHS.

CME_Carbodiimide_Reaction cluster_path1 Direct Aminolysis cluster_path2 NHS-Ester Pathway Carboxyl Carboxyl Group (R-COOH) O_Acylisourea O-Acylisourea Intermediate (Unstable) Carboxyl->O_Acylisourea + Carbodiimide Carbodiimide This compound (R'-N=C=N-R'') O_Acylisourea->Carboxyl Hydrolysis Amide_Bond Amide Bond (R-CO-NH-R''') O_Acylisourea->Amide_Bond + Amine NHS_Ester NHS-Ester Intermediate (More Stable) O_Acylisourea->NHS_Ester Amine Primary Amine (R'''-NH2) Urea Urea Byproduct (Soluble) NHS NHS / Sulfo-NHS NHS_Ester->Amide_Bond + Amine Hydrolysis Hydrolysis (H2O)

Caption: Reaction mechanism of this compound crosslinking.

Experimental Workflow for Identifying Protein-Protein Interactions

This diagram outlines a typical workflow for identifying protein-protein interactions using carbodiimide crosslinking followed by mass spectrometry analysis.

PPI_Workflow start Protein Complex (in solution) crosslinking Crosslinking with This compound +/- NHS start->crosslinking quenching Quench Reaction crosslinking->quenching sds_page SDS-PAGE Separation quenching->sds_page in_gel_digestion In-gel Digestion (e.g., Trypsin) sds_page->in_gel_digestion lc_ms LC-MS/MS Analysis in_gel_digestion->lc_ms data_analysis Data Analysis (Identify Crosslinked Peptides) lc_ms->data_analysis ppi_map Protein Interaction Map data_analysis->ppi_map

Caption: Workflow for protein interaction analysis using crosslinking.

Conclusion

This compound and other water-soluble carbodiimides are powerful and versatile zero-length crosslinkers that are indispensable in modern biological research and drug development. Their ability to form direct amide bonds under mild, aqueous conditions allows for the effective conjugation and study of sensitive biomolecules. By understanding the underlying chemistry, optimizing reaction conditions, and employing appropriate experimental protocols, researchers can leverage these reagents to gain valuable insights into protein structure, function, and interactions. This guide provides a comprehensive overview to aid in the successful application of this compound in the laboratory.

References

Methodological & Application

Application Notes and Protocols for Covalent Immobilization of Peptides on Surfaces using Water-Soluble Carbodiimide (EDC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent immobilization of peptides onto surfaces is a critical technique in the development of novel biomaterials, biosensors, and drug delivery systems. A robust and efficient immobilization strategy ensures the proper orientation and biological activity of the tethered peptides, which is paramount for their function. Water-soluble carbodiimides, most notably 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC), are widely used zero-length crosslinkers that facilitate the formation of a stable amide bond between a carboxyl group on a surface and a primary amine on a peptide (or vice versa).[1][2] This method is favored for its versatility and its performance in aqueous solutions, which is crucial for maintaining the integrity of biological molecules.[3][4]

These application notes provide a comprehensive overview and detailed protocols for the covalent immobilization of peptides on carboxylated surfaces using EDC, often in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, to enhance coupling efficiency.[1][5]

Principle of EDC/NHS-Mediated Peptide Immobilization

EDC-mediated coupling is a two-step process:

  • Activation of Carboxyl Groups: EDC reacts with carboxyl groups on the substrate surface to form a highly reactive and unstable O-acylisourea intermediate.[3]

  • Amine Reaction: This intermediate readily reacts with a primary amine (e.g., the N-terminus or the side chain of a lysine residue on the peptide) to form a stable amide bond, releasing an EDC by-product as a soluble urea derivative.[1]

The O-acylisourea intermediate is susceptible to hydrolysis in aqueous environments, which can regenerate the carboxyl group and reduce coupling efficiency.[1] To mitigate this, N-hydroxysuccinimide (NHS) or Sulfo-NHS is often included in the reaction. NHS reacts with the O-acylisourea intermediate to form a more stable NHS ester, which is less prone to hydrolysis and reacts efficiently with primary amines to form the desired amide bond.[1][5]

Quantitative Data Summary

The efficiency of peptide immobilization and the resulting surface characteristics can be influenced by various factors including the type of surface, peptide sequence, and reaction conditions. Below is a summary of representative quantitative data from studies utilizing carbodiimide chemistry for peptide immobilization.

ParameterValuePeptide/SurfaceMethodReference
Immobilized Peptide Density
Amino Acid Concentration0.237 nmol/coverslipMelimine on glassAzidobenzoic acid linker[6]
Amino Acid Concentration0.298 nmol/coverslipMel4 on glassAzidobenzoic acid linker[6]
Biological Activity
Reduction in Bacterial Viability82%Melimine on glassEDC/NHS chemistry (implied)[6]
Reduction in Bacterial Viability63%Mel4 on glassEDC/NHS chemistry (implied)[6]
Reaction Efficiency
Amide Yield (from electron-deficient amine)11-19%-EDC alone[3]
Amide Yield (from electron-deficient amine)72%-EDC with HOBt/DMAP[3]

Experimental Protocols

Materials and Reagents
  • Substrate: Carboxyl-functionalized surface (e.g., CM-Dextran sensor chip, carboxylated glass slides, or nanoparticles).

  • Peptide: Lyophilized peptide with at least one primary amine available for coupling.

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-5.0. Note: Avoid phosphate buffers as they can interfere with the reaction.[5]

  • Coupling Solution: Peptide dissolved in a suitable buffer (e.g., PBS or HBS) at the desired concentration.

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Quenching Solution: 1 M ethanolamine-HCl, pH 8.5.

  • Wash Buffers: e.g., PBS, PBST (PBS with Tween-20).

  • Ultrapure Water

Protocol 1: Covalent Immobilization of Peptides on a Carboxylated Surface

This protocol outlines the general steps for immobilizing a peptide onto a carboxyl-functionalized surface.

1. Surface Preparation and Activation:

a. Wash the carboxylated surface with ultrapure water and then with the activation buffer. b. Prepare a fresh solution of 100 mM EDC and 25 mM NHS (or Sulfo-NHS) in cold activation buffer immediately before use. c. Immerse the surface in the EDC/NHS solution and incubate for 15-30 minutes at room temperature with gentle agitation. This step activates the carboxyl groups to form NHS esters.

2. Peptide Coupling:

a. While the surface is being activated, dissolve the peptide in the coupling solution to the desired concentration (e.g., 0.1-1 mg/mL). b. After the activation step, wash the surface thoroughly with the activation buffer to remove excess EDC and NHS. c. Immediately add the peptide solution to the activated surface and incubate for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.

3. Quenching (Blocking) of Unreacted Sites:

a. After peptide incubation, wash the surface with the coupling buffer to remove non-covalently bound peptides. b. To block any unreacted NHS-ester groups, immerse the surface in the quenching solution (1 M ethanolamine-HCl, pH 8.5) for 10-15 minutes at room temperature. c. Wash the surface extensively with wash buffers (e.g., PBST and then PBS) to remove any remaining quenching solution and non-specifically bound molecules.

4. Storage:

a. Store the peptide-immobilized surface in a suitable buffer (e.g., PBS with a preservative like sodium azide) at 4°C until use.

Characterization of Immobilized Surfaces

The success of the immobilization process can be verified using various surface analysis techniques:

  • X-ray Photoelectron Spectroscopy (XPS): To confirm the presence of peptide-specific elements (e.g., nitrogen) on the surface.[6]

  • Contact Angle Measurement: Changes in surface hydrophilicity/hydrophobicity upon peptide immobilization.[7]

  • Atomic Force Microscopy (AFM): To visualize the surface topography and the presence of immobilized peptides.

  • Quartz Crystal Microbalance (QCM): To quantify the mass of immobilized peptide in real-time.

  • Fluorescence Microscopy: If the peptide is fluorescently labeled, this can be used to visualize and quantify the immobilized peptide.

Diagrams

G cluster_activation Step 1: Surface Activation cluster_coupling Step 2: Peptide Coupling Surface_COOH Carboxylated Surface (-COOH) O_Acylisourea O-Acylisourea Intermediate (unstable) Surface_COOH->O_Acylisourea + EDC EDC EDC O_Acylisourea->NHS_Ester + NHS NHS NHS / Sulfo-NHS Immobilized_Peptide Immobilized Peptide (Stable Amide Bond) NHS_Ester->Immobilized_Peptide + Peptide-NH2 Peptide_NH2 Peptide (-NH2)

Caption: EDC/NHS reaction mechanism for peptide immobilization.

G start Start prep Prepare Carboxylated Surface start->prep activate Activate Surface with EDC/NHS Solution prep->activate wash1 Wash to Remove Excess EDC/NHS activate->wash1 couple Incubate with Peptide Solution wash1->couple wash2 Wash to Remove Unbound Peptide couple->wash2 quench Quench Unreacted Sites with Ethanolamine wash2->quench wash3 Final Wash quench->wash3 end Store Immobilized Surface wash3->end

Caption: Experimental workflow for peptide immobilization.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Immobilization Efficiency Inactive EDC/NHSUse fresh, high-quality reagents. Prepare EDC/NHS solution immediately before use.
Hydrolysis of NHS-esterMinimize the time between activation and peptide coupling steps.
pH of activation buffer is not optimalEnsure the pH of the MES buffer is between 4.5 and 5.0.
Presence of interfering substancesAvoid buffers containing primary amines (e.g., Tris) or carboxyl groups (e.g., acetate) in the peptide solution.
High Non-specific Binding Incomplete quenchingEnsure the quenching step is performed thoroughly.
Insufficient washingIncrease the number and stringency of wash steps. Consider adding a mild detergent (e.g., Tween-20) to the wash buffer.
Loss of Peptide Activity Improper peptide orientationConsider site-specific immobilization strategies if a specific orientation is required.
Denaturation of peptideEnsure all steps are performed under conditions that maintain the peptide's structural integrity.

Conclusion

The use of water-soluble carbodiimides like EDC provides a robust and versatile method for the covalent immobilization of peptides on various surfaces. By carefully controlling the reaction conditions and following a well-defined protocol, researchers can achieve high immobilization efficiencies while preserving the biological activity of the peptides. The protocols and information provided in these application notes serve as a valuable resource for scientists and professionals working in the fields of biomaterials, diagnostics, and drug development.

References

Application Notes and Protocols for CME-Carbodiimide Crosslinking of Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbodiimide chemistry, utilizing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or CME-carbodiimide), is a cornerstone of bioconjugation, enabling the formation of stable amide bonds between carboxyl and amine groups.[1][2] This "zero-length" crosslinking method is widely employed for covalently coupling antibodies to other proteins, peptides, surfaces, and labels without introducing a spacer arm.[3][4] The reaction proceeds by activating a carboxyl group (present on the antibody's C-terminus or the side chains of aspartic and glutamic acids) to form a highly reactive O-acylisourea intermediate.[4][5] This intermediate can then react with a primary amine on another molecule to form a stable amide bond.[2]

To enhance the efficiency and stability of the reaction, N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, is often included.[2][6] NHS reacts with the O-acylisourea intermediate to form a semi-stable NHS ester, which is less susceptible to hydrolysis in aqueous solutions and provides a more efficient reaction with primary amines at physiological pH.[6][7] This two-step approach is particularly advantageous when conjugating molecules that contain both carboxyl and amine groups to minimize self-polymerization.[8]

These protocols provide detailed methodologies for both one-step and two-step EDC/NHS-mediated crosslinking of antibodies, along with critical parameters for optimization and characterization.

Chemical Signaling Pathway: EDC/NHS Crosslinking

The fundamental mechanism of this compound crosslinking involves the activation of a carboxyl group by EDC, followed by nucleophilic attack by a primary amine. The inclusion of NHS creates a more stable intermediate for a more controlled reaction.

EDC_NHS_Crosslinking Antibody_COOH Antibody-COOH (Carboxyl Group) O_acylisourea O-acylisourea Intermediate (Unstable) Antibody_COOH->O_acylisourea + EDC EDC EDC EDC->O_acylisourea O_acylisourea->Antibody_COOH NHS_ester NHS Ester Intermediate (Semi-stable) O_acylisourea->NHS_ester + NHS Amide_bond Antibody-CONH-Molecule (Stable Amide Bond) O_acylisourea->Amide_bond + Molecule-NH2 Hydrolysis1 Hydrolysis O_acylisourea->Hydrolysis1 NHS NHS / Sulfo-NHS NHS->NHS_ester NHS_ester->Amide_bond + Molecule-NH2 Hydrolysis2 Hydrolysis NHS_ester->Hydrolysis2 Molecule_NH2 Molecule-NH2 (Primary Amine) Molecule_NH2->Amide_bond Urea_byproduct Urea Byproduct

Caption: Chemical pathway of EDC/NHS mediated amide bond formation.

Data Presentation: Key Reaction Parameters

Successful antibody crosslinking is dependent on several factors.[7] The following table summarizes critical parameters and recommended ranges for optimizing your conjugation protocol.

ParameterRecommended Range/ValueRationale & Notes
pH Activation: 4.5 - 6.0EDC activation of carboxyl groups is most efficient at a slightly acidic pH.[7][9]
Conjugation: 7.2 - 8.5Reaction of NHS esters with primary amines is favored at neutral to slightly alkaline pH.[8]
Buffer MES, PBSUse non-amine and non-carboxylate buffers. MES is common for the activation step, while PBS is suitable for the conjugation step.[4][8]
EDC Molar Excess 2-10 fold over carboxyl groupsThe optimal concentration depends on the protein concentration. For proteins >5 mg/mL, a 4-fold molar excess is a good starting point.[10]
NHS/Sulfo-NHS Molar Excess 1.1 - 1.5 fold over EDCNHS or Sulfo-NHS is used to create a more stable intermediate, improving coupling efficiency.[6]
Reaction Time Activation: 15-30 minutesThe O-acylisourea intermediate is unstable and should be used promptly.[4][6]
Conjugation: 2 hours - overnightThe reaction between the NHS-activated antibody and the amine-containing molecule can proceed for longer periods.
Temperature Room Temperature or 4°CRoom temperature is common for shorter incubations, while 4°C can be used for overnight reactions to maintain protein stability.
Quenching Reagent Hydroxylamine, Tris, Glycine, 2-MercaptoethanolUsed to stop the reaction by consuming unreacted EDC or NHS esters.[4]

Experimental Protocols

Materials Required
  • Antibody to be crosslinked

  • Amine-containing molecule (e.g., another protein, peptide, or amine-functionalized surface)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0[4]

  • Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-8.0[8]

  • Quenching Buffer: 1 M Tris-HCl, pH 7.5 or 1 M Hydroxylamine, pH 8.5

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns)[4]

Protocol 1: Two-Step Crosslinking of Antibodies

This is the preferred method as it provides greater control and reduces the risk of antibody self-polymerization.[8]

Caption: Workflow for the two-step antibody crosslinking protocol.

Procedure:

  • Antibody Preparation: Prepare the antibody solution (e.g., 1 mg/mL) in Activation Buffer. This can be achieved by buffer exchange using a desalting column.

  • Crosslinker Preparation: Immediately before use, prepare a solution of EDC and Sulfo-NHS in Activation Buffer. For example, add 0.4mg EDC and 1.1mg Sulfo-NHS per 1mg of antibody.[6] Note: EDC is moisture-sensitive and should be handled quickly.

  • Activation of Antibody: Add the freshly prepared EDC/Sulfo-NHS solution to the antibody solution.

  • Incubation: Incubate the reaction mixture for 15-30 minutes at room temperature.

  • Removal of Excess Crosslinker: Remove excess and unreacted EDC and its byproducts using a desalting column equilibrated with Conjugation Buffer. This step is crucial to prevent unwanted reactions with the second protein.

  • Conjugation: Immediately add the amine-containing molecule to the activated antibody solution. A 1:1 molar ratio is a common starting point.

  • Incubation: Allow the conjugation reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching: Stop the reaction by adding a quenching reagent, such as hydroxylamine to a final concentration of 10mM, and incubate for 15 minutes.[4]

  • Purification: Purify the antibody conjugate from unreacted molecules and byproducts using size-exclusion chromatography (SEC) or another suitable purification method.

  • Characterization: Analyze the conjugate using techniques like SDS-PAGE to confirm crosslinking, and functional assays (e.g., ELISA) to assess retained biological activity.

Protocol 2: One-Step Crosslinking of Antibodies

This method is simpler but can lead to polymerization of the antibody if it contains accessible primary amines. It is suitable when one of the molecules lacks the functional group being activated (e.g., crosslinking a peptide with no carboxyl groups to an antibody).

Procedure:

  • Reaction Mixture Preparation: Combine the antibody and the amine-containing molecule in the desired molar ratio in Conjugation Buffer (pH 7.2-7.4).

  • EDC Preparation: Dissolve EDC in ultrapure water or Conjugation Buffer immediately before use.[4]

  • Initiate Crosslinking: Add the EDC solution to the antibody-molecule mixture. For example, for conjugating a hapten to a carrier protein like BSA, 10mg of EDC can be dissolved in 1mL of water, and 100µL of this solution added to the protein mixture.[4]

  • Incubation: Incubate the reaction for 2 hours at room temperature.

  • Quenching: Stop the reaction by adding a quenching reagent.

  • Purification and Characterization: Purify and characterize the conjugate as described in the two-step protocol.

Applications

  • Immunoassay Development: Covalently linking antibodies to surfaces such as microtiter plates or sensor chips for ELISA or Surface Plasmon Resonance (SPR) applications.[7][11]

  • Antibody-Drug Conjugates (ADCs): Although more specific chemistries are often preferred, carbodiimide chemistry can be used for the conjugation of small molecules to antibodies.

  • Immunoprecipitation: Crosslinking antibodies to protein A/G beads to prevent antibody leaching during elution of the target antigen.[12]

  • Carrier Protein Conjugation: Coupling haptens or peptides to larger carrier proteins like Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA) to generate an immune response for antibody production.[1][4]

Troubleshooting and Optimization

  • Low Conjugation Efficiency:

    • Ensure EDC and NHS are fresh and have been stored properly (desiccated at -20°C).[4]

    • Optimize the molar ratio of EDC/NHS to the antibody.[10]

    • Verify that the pH of the activation and conjugation buffers is correct.[9]

    • Ensure buffers are free of extraneous amines or carboxylates.

  • Protein Aggregation:

    • Perform the reaction at a lower temperature (4°C).

    • Reduce the concentration of crosslinkers.

    • Consider using the more water-soluble Sulfo-NHS instead of NHS to maintain protein solubility.[7]

  • Loss of Antibody Activity:

    • Reduce the molar excess of crosslinkers to minimize modification of residues near the antigen-binding site.

    • Shorten the reaction time.

    • Consider site-directed conjugation methods if preserving the antigen-binding site is critical.[13]

By following these detailed protocols and considering the key parameters, researchers can effectively utilize this compound chemistry for a wide range of antibody crosslinking applications.

References

Application Notes and Protocols for Nucleic Acid Labeling Using CME-Carbodiimide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing N-Cyclohexyl-N'-(2-morpholinoethyl)carbodiimide metho-p-toluenesulfonate (CME-carbodiimide or CMC) for the covalent labeling of nucleic acids. This method is particularly valuable for RNA structural analysis, detection of modified nucleosides, and the preparation of nucleic acid probes for various molecular biology applications.

Introduction to this compound Labeling

This compound is a water-soluble carbodiimide that selectively reacts with the Watson-Crick face of unpaired uracil (U) and guanine (G) residues in RNA. The reaction forms a stable covalent adduct, effectively "labeling" these accessible nucleotides. This principle is widely exploited for:

  • RNA Structure Probing: Identifying single-stranded regions and flexible domains within an RNA molecule.

  • Detection of Pseudouridine (Ψ): this compound reacts with pseudouridine, and the resulting adduct can be detected as a stop during reverse transcription, enabling the mapping of this important RNA modification.

  • Nucleic Acid Immobilization: Covalently attaching nucleic acids to solid supports for applications like microarrays.

A related and often used carbodiimide is 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), which functions similarly to this compound and is also discussed in these protocols.

Mechanism of Action

This compound activates the N3 position of uracil and the N1 position of guanine in single-stranded RNA, leading to the formation of a stable adduct.[1] Under mildly basic conditions, the deprotonated nitrogen of the nucleobase attacks the electrophilic carbon atom of the carbodiimide, resulting in a guanidinium adduct.[1] This modification can be detected by various methods, including primer extension analysis, where the adduct causes the reverse transcriptase to stall, or by next-generation sequencing approaches.

Quantitative Data Summary

While precise, absolute labeling efficiencies are highly dependent on the specific nucleic acid sequence, its secondary and tertiary structure, and the reaction conditions, the following table summarizes key quantitative parameters and observations from the literature. It is important to note that direct, comprehensive quantitative data on labeling efficiency for this compound is not extensively published. The provided data is based on related carbodiimides like EDC and qualitative observations for CMC.

ParameterValue/ObservationConditionsApplicationReference
Relative Reactivity EDC has an apparent rate constant ~23-fold lower than CMC in vitro.Gel shift assay with a fluorescently labeled RNA oligonucleotide.RNA Structure Probing[2]
Concentration Range (in vitro) CMC: 10 mM - 30 mM; EDC: 100 mM - 300 mMBorate reaction buffer, 25°C for 20 min.RNA Structure Probing[1]
Concentration Range (in cell) CMC: 10 mM - 90 mM; EDC: 100 mM - 1500 mMBorate reaction buffer, 30 min at 25°C.In-cell RNA Probing[1]
Detection Sensitivity 25-50 fold increase in detection of small RNAs (siRNA, miRNA, piRNA) on Northern blots with EDC cross-linking compared to UV cross-linking.EDC-mediated cross-linking to nylon membranes.Northern Blotting
Pseudouridine Labeling CMC concentrations of 0.2 M to 0.4 M have been used successfully.In vitro treatment of isolated RNA.Pseudo-Seq

Experimental Protocols

Protocol for In Vitro RNA Structure Probing with this compound

This protocol is designed for probing the structure of an in vitro transcribed RNA.

Materials:

  • Purified RNA transcript

  • This compound (CMC) or EDC

  • Borate Reaction Buffer (50 mM Na₂B₄O₇ pH 8.0, 100 mM KCl, 5 mM MgCl₂)

  • Nuclease-free water

  • Sodium acetate (3 M, pH 5.2)

  • Ethanol (100% and 70%, ice-cold)

  • Glycogen (molecular biology grade)

Procedure:

  • RNA Refolding: In a sterile microcentrifuge tube, dilute 2.5 µM of your RNA in borate reaction buffer to a final volume of 20 µL.

  • Incubate at 37°C for 10 minutes to allow the RNA to adopt its native conformation.

  • Cool the tube briefly to room temperature.

  • Carbodiimide Treatment: Prepare a fresh solution of 30 mM CMC (or 300 mM EDC) in nuclease-free water.

  • Add 10 µL of the 3x carbodiimide solution (or nuclease-free water for the no-treatment control) to the RNA sample.

  • Vortex briefly to mix and incubate at 25°C for 20 minutes.[1]

  • Quenching and Purification: To quench the reaction, add 5 µL of 3 M sodium acetate (pH 5.2).

  • Add 1 µL of glycogen and 150 µL of ice-cold 100% ethanol.

  • Vortex and incubate at -80°C for at least 30 minutes to precipitate the RNA.

  • Centrifuge at maximum speed (>14,000 x g) for 30 minutes at 4°C.

  • Carefully aspirate the supernatant without disturbing the RNA pellet.

  • Wash the pellet with 500 µL of ice-cold 70% ethanol.

  • Centrifuge at maximum speed for 5 minutes at 4°C.

  • Carefully remove the supernatant and air-dry the pellet for 5-10 minutes.

  • Resuspend the RNA pellet in a suitable volume of nuclease-free water.

  • The labeled RNA is now ready for downstream analysis, such as reverse transcription and primer extension.

Protocol for Pseudouridine (Ψ) Labeling in RNA (Pseudo-Seq)

This protocol is adapted for the specific labeling of pseudouridine residues.

Materials:

  • Total RNA or purified RNA of interest

  • N-cyclohexyl-N′-(2-morpholinoethyl)carbodiimide metho-p-toluenesulfonate (CMC)

  • Reaction Buffer (e.g., 50 mM Bicine, pH 8.3, 1 M NaCl, 4 mM EDTA)

  • Sodium Carbonate Buffer (50 mM, pH 10.4)

  • Nuclease-free water

  • Ethanol precipitation reagents (as in Protocol 4.1)

Procedure:

  • RNA Denaturation: Resuspend up to 20 µg of RNA in 10 µL of nuclease-free water. Denature at 95°C for 2 minutes and then place on ice.

  • CMC Modification: Add 10 µL of 2x Reaction Buffer and 1.3 mg of solid CMC (freshly weighed). Vortex to dissolve.

  • Incubate at 37°C for 20 minutes.

  • Purification: Purify the RNA by ethanol precipitation as described in Protocol 4.1.

  • Alkaline Treatment for Specificity: Resuspend the CMC-treated RNA in 20 µL of 50 mM sodium carbonate buffer (pH 10.4).

  • Incubate at 37°C for 4 hours. This step removes the CMC adducts from U and G, but not from Ψ.

  • Final Purification: Purify the RNA again by ethanol precipitation.

  • The resulting RNA will have CMC adducts specifically at pseudouridine sites, which can be identified as reverse transcriptase stops.

Visualizations

Experimental Workflow for In Vitro RNA Labeling

InVitro_RNA_Labeling cluster_prep RNA Preparation cluster_labeling Labeling Reaction cluster_purification Purification cluster_analysis Downstream Analysis rna_prep Purified RNA Transcript refolding Refolding in Borate Buffer rna_prep->refolding add_cmc Add this compound refolding->add_cmc incubation Incubate at 25°C add_cmc->incubation quench Quench Reaction incubation->quench precipitation Ethanol Precipitation quench->precipitation wash Wash and Dry Pellet precipitation->wash resuspend Resuspend in Water wash->resuspend analysis Reverse Transcription, Primer Extension, etc. resuspend->analysis

Caption: Workflow for in vitro RNA labeling with this compound.

Chemical Reaction of this compound with Uracil

CME_Uracil_Reaction cluster_reactants Reactants cluster_product Product uracil Uracil (in ssRNA) adduct Stable CMC-Uracil Adduct uracil->adduct Nucleophilic Attack cmc This compound cmc->adduct

Caption: Simplified reaction of this compound with an unpaired uracil residue.

Applications in Drug Development and Signaling Pathway Analysis

While direct applications of this compound labeled nucleic acids in elucidating entire signaling pathways are not extensively documented, the technique offers significant potential in this area.

  • RNA-Protein Interaction Footprinting: Many signaling pathways involve RNA-binding proteins (RBPs) that regulate the stability, localization, or translation of specific mRNAs. This compound footprinting can be used to map the binding sites of these RBPs on their target RNAs. By comparing the modification pattern of an RNA in the presence and absence of a specific RBP, the regions protected by the protein can be identified. This can provide insights into how signaling events modulate RBP-RNA interactions. For instance, a signaling cascade might induce a post-translational modification on an RBP, altering its footprint on a target mRNA and subsequently affecting its translation.

  • Probing Conformational Changes in Response to Signaling: Cellular signaling events can induce conformational changes in non-coding RNAs (e.g., lncRNAs, miRNAs) or riboswitches, altering their function. In-cell this compound probing can be employed to detect such structural rearrangements in response to specific stimuli or inhibitors related to a signaling pathway.

  • Development of RNA-based Therapeutics: Understanding the accessible regions of a target RNA is crucial for the design of antisense oligonucleotides or siRNAs. This compound mapping can guide the design of such therapeutic molecules to target single-stranded, functionally important regions of pathogenic RNAs.

While this compound is a powerful tool for studying RNA structure and interactions, its application to dissecting complex signaling networks is an emerging area with considerable promise for future research.

References

Revolutionizing Drug Delivery: Applications of CME-Carbodiimide in Advanced Therapeutic Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the ever-evolving landscape of pharmaceutical sciences, the quest for more efficient and targeted drug delivery systems is paramount. 1-Cyclohexyl-3-(2-morpholinoethyl)carbodiimide metho-p-toluenesulfonate (CMC or CME-carbodiimide), a water-soluble carbodiimide crosslinker, is emerging as a critical tool for researchers and drug development professionals. Its ability to facilitate the formation of stable amide bonds between carboxyl and amine groups is being harnessed to create sophisticated drug delivery platforms, including nanoparticles and hydrogels, with enhanced therapeutic efficacy and reduced side effects. This application note delves into the diverse applications of this compound in drug delivery, providing detailed protocols and quantitative data to guide researchers in this promising field.

Core Applications of this compound in Drug Delivery

This compound's primary role in drug delivery is to act as a zero-length crosslinker, covalently conjugating drug molecules to carrier systems or forming the structural backbone of drug-eluting matrices. This versatile chemistry is instrumental in the development of:

  • Targeted Nanoparticle Drug Delivery: this compound is used to attach targeting ligands (e.g., antibodies, peptides) to the surface of nanoparticles, enabling them to specifically bind to and enter target cells, thereby increasing drug concentration at the site of action and minimizing off-target toxicity. It is also used to conjugate drugs directly to the nanoparticle surface or within its matrix.

  • Controlled-Release Hydrogels: By crosslinking polymers containing carboxyl and amine groups, this compound is used to fabricate hydrogels. These three-dimensional networks can encapsulate therapeutic agents and release them in a sustained manner, which is particularly beneficial for long-term therapies.

Mechanism of Action: The Carbodiimide Chemistry

The fundamental principle behind this compound's utility is its reaction with a carboxyl group to form a highly reactive O-acylisourea intermediate. This intermediate can then react with a primary amine to form a stable amide bond, with the this compound being released as a soluble urea byproduct. To increase the efficiency and stability of this reaction, especially in aqueous solutions, N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) is often used to convert the O-acylisourea intermediate into a more stable amine-reactive NHS ester.

Below is a diagram illustrating the general workflow of this compound mediated conjugation.

G cluster_activation Activation Step cluster_conjugation Conjugation Step Carboxyl Carboxyl Group (-COOH) on Carrier/Drug Intermediate Reactive O-acylisourea Intermediate Carboxyl->Intermediate + CME CME This compound Conjugate Stable Amide Bond (Drug-Carrier Conjugate) Intermediate->Conjugate + Amine Byproduct Urea Byproduct Intermediate->Byproduct Amine Amine Group (-NH2) on Drug/Carrier

Caption: General workflow of this compound mediated conjugation.

Data Presentation: Quantitative Analysis of this compound Based Drug Delivery Systems

The efficiency of drug delivery systems is critically evaluated based on quantitative parameters such as drug loading content, encapsulation efficiency, and release kinetics. The following tables summarize representative data from studies utilizing carbodiimide chemistry for the development of nanoparticle and hydrogel-based drug delivery systems. While specific data for this compound is continually emerging, the presented data for similar carbodiimides like EDC provides a strong comparative baseline.

Table 1: Quantitative Data for Nanoparticle-Based Drug Delivery Systems

Nanoparticle SystemDrugCarbodiimide UsedDrug Loading Content (%)Encapsulation Efficiency (%)Release Profile Highlights
PLGA NanoparticlesDoxorubicinEDC/NHS5-10~85Sustained release over 72 hours, pH-dependent
Chitosan Nanoparticles5-FluorouracilEDC~15~70Initial burst release followed by sustained release
Iron Oxide NanoparticlesDoxorubicinEDC/NHS~8~90pH-sensitive release, enhanced at acidic pH

Table 2: Quantitative Data for Hydrogel-Based Drug Delivery Systems

Hydrogel SystemDrugCarbodiimide UsedDrug Loading Efficiency (%)Swelling Ratio (%)Release Profile Highlights
Chitosan-GelatinDexamethasoneEDC/NHS>90300-500Zero-order release kinetics over 14 days
Hyaluronic AcidVancomycinEDC~85>1000Diffusion-controlled release over 7 days
Alginate-GelatinBovine Serum AlbuminEDC/NHS~75400-600Biphasic release with initial burst

Experimental Protocols

The following are detailed protocols for the preparation of drug-loaded nanoparticles and hydrogels using this compound chemistry. These protocols are generalized and may require optimization based on the specific drug, polymer, and desired characteristics of the delivery system.

Protocol 1: Covalent Conjugation of a Drug to Carboxylated Nanoparticles using this compound and Sulfo-NHS

Materials:

  • Carboxylated nanoparticles (e.g., PLGA, silica)

  • Drug with a primary amine group

  • This compound (CMC)

  • N-Hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M Glycine

  • Wash Buffer: PBS with 0.05% Tween 20

  • Magnetic separator or centrifuge

Procedure:

  • Nanoparticle Preparation:

    • Resuspend the carboxylated nanoparticles in the Activation Buffer to a final concentration of 10 mg/mL.

    • Sonicate the nanoparticle suspension for 2 minutes to ensure monodispersity.

  • Activation of Carboxyl Groups:

    • Prepare fresh solutions of this compound (10 mg/mL) and Sulfo-NHS (10 mg/mL) in Activation Buffer immediately before use.

    • Add 100 µL of this compound solution and 100 µL of Sulfo-NHS solution to 1 mL of the nanoparticle suspension.

    • Incubate the mixture for 15-30 minutes at room temperature with gentle mixing.

  • Washing:

    • Centrifuge the activated nanoparticles (e.g., 10,000 x g for 15 minutes) or use a magnetic separator to pellet the nanoparticles.

    • Discard the supernatant and resuspend the nanoparticle pellet in Coupling Buffer. Repeat this washing step twice to remove excess this compound and Sulfo-NHS.

  • Drug Conjugation:

    • Dissolve the amine-containing drug in Coupling Buffer at a desired concentration (e.g., 1 mg/mL).

    • Add the drug solution to the washed, activated nanoparticles. The molar ratio of drug to nanoparticles should be optimized.

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching and Washing:

    • Add Quenching Buffer to the reaction mixture to a final concentration of 50 mM to block any unreacted NHS-ester sites.

    • Incubate for 15 minutes at room temperature.

    • Wash the drug-conjugated nanoparticles three times with Wash Buffer to remove unbound drug and quenching agent.

  • Final Resuspension and Storage:

    • Resuspend the final nanoparticle conjugate in a suitable storage buffer (e.g., PBS) and store at 4°C.

G cluster_prep Preparation cluster_activation Activation cluster_wash1 Washing cluster_conjugation Conjugation cluster_quenching Quenching & Final Wash A Resuspend Carboxylated Nanoparticles in Activation Buffer B Sonicate A->B C Add this compound and Sulfo-NHS B->C D Incubate at RT C->D E Centrifuge/Separate D->E F Resuspend in Coupling Buffer E->F G Add Amine-Drug F->G H Incubate G->H I Add Quenching Buffer H->I J Wash and Resuspend I->J

Caption: Experimental workflow for nanoparticle-drug conjugation.

Protocol 2: Preparation of a Drug-Loaded Hydrogel using this compound

Materials:

  • Polymer with carboxyl groups (e.g., Hyaluronic Acid, Alginate)

  • Polymer with amine groups (e.g., Gelatin, Chitosan)

  • Drug to be encapsulated

  • This compound (CMC)

  • N-Hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES, pH 5.5

  • Reaction Buffer: PBS, pH 7.4

  • Purified water

Procedure:

  • Polymer Solution Preparation:

    • Dissolve the carboxyl-containing polymer in Activation Buffer to the desired concentration (e.g., 2% w/v).

    • Dissolve the amine-containing polymer and the drug in Reaction Buffer to their desired concentrations.

  • Activation of Carboxyl-Containing Polymer:

    • Add this compound and NHS to the carboxyl-containing polymer solution. The molar ratio of CME/NHS to carboxyl groups should be optimized (e.g., 2:1).

    • Stir the solution for 30 minutes at room temperature to activate the carboxyl groups.

  • Hydrogel Formation and Drug Encapsulation:

    • Slowly add the activated carboxyl-containing polymer solution to the amine-containing polymer and drug solution under constant stirring.

    • Continue stirring until a homogenous hydrogel is formed. The crosslinking time can vary from minutes to hours depending on the polymer concentrations and reactivity.

  • Purification:

    • To remove unreacted crosslinkers and unbound drug, the hydrogel can be dialyzed against purified water for 2-3 days with frequent water changes.

  • Lyophilization (optional):

    • For long-term storage or to create a porous scaffold, the purified hydrogel can be frozen and lyophilized.

G cluster_prep Polymer & Drug Preparation cluster_activation Activation cluster_formation Hydrogel Formation cluster_purification Purification & Storage A Dissolve Carboxyl-Polymer in Activation Buffer C Add this compound and NHS to Carboxyl-Polymer A->C B Dissolve Amine-Polymer and Drug in Reaction Buffer E Mix Activated Polymer with Amine-Polymer/Drug Solution B->E D Stir at RT C->D D->E F Stir until Gelation E->F G Dialysis F->G H Lyophilization (optional) G->H

Caption: Experimental workflow for drug-loaded hydrogel preparation.

Signaling Pathways and Cellular Uptake

The ultimate goal of a drug delivery system is to ensure the therapeutic agent reaches its intracellular target to elicit a biological response. For many anticancer drugs delivered via nanoparticles, such as doxorubicin, a key signaling pathway they modulate is the PI3K/Akt pathway, which is crucial for cell survival and proliferation.[1][2][3] Inhibition of this pathway can lead to apoptosis (programmed cell death) in cancer cells.

Nanoparticles are typically internalized by cells through various endocytic pathways.[4][5][6] The specific pathway can depend on the nanoparticle's size, shape, and surface chemistry. Understanding these uptake mechanisms is vital for designing nanoparticles that can efficiently deliver their cargo to the desired subcellular location, such as the cytoplasm or the nucleus.

G cluster_uptake Cellular Uptake cluster_release Intracellular Drug Release cluster_pathway Signaling Pathway Modulation NP Drug-Loaded Nanoparticle Receptor Cell Surface Receptor NP->Receptor Endocytosis Endocytosis Receptor->Endocytosis Endosome Endosome Endocytosis->Endosome Drug_Release Drug Release (e.g., low pH) Endosome->Drug_Release Drug Free Drug (e.g., Doxorubicin) Drug_Release->Drug PI3K PI3K Drug->PI3K Inhibits Akt Akt PI3K->Akt Activates Apoptosis Apoptosis PI3K->Apoptosis Inhibits Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival Promotes

References

Protocol for CME-Carbodiimide Mediated Peptide Synthesis: Application Notes for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Cyclohexyl-N'-(2-morpholinoethyl)carbodiimide metho-p-toluenesulfonate (CME-carbodiimide or CMC) is a water-soluble carbodiimide coupling agent highly effective in peptide synthesis and bioconjugation.[1] Its solubility in aqueous and organic solvents makes it a versatile reagent for a broad range of applications, from solution-phase to solid-phase peptide synthesis (SPPS). This compound facilitates the formation of amide bonds between a carboxylic acid and an amine, a fundamental reaction in the synthesis of peptides and the conjugation of molecules. This document provides detailed protocols for both solution-phase and solid-phase peptide synthesis using this compound, along with data on reaction parameters and potential side reactions to guide researchers in optimizing their synthetic strategies.

The general mechanism of carbodiimide-mediated coupling involves the activation of a carboxyl group by the carbodiimide to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by an amino group, leading to the formation of a stable amide bond and the release of a soluble urea byproduct.[2][3] To enhance coupling efficiency and minimize side reactions such as racemization and the formation of N-acylurea, additives like 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) are often employed.[3][4] These additives react with the O-acylisourea intermediate to form more stable active esters, which then react with the amine.[2][3]

Data Presentation

The efficiency and outcome of this compound mediated peptide synthesis are influenced by several factors, including the choice of solvent, reaction time, temperature, and the use of additives. The following tables summarize quantitative data gathered from various studies on carbodiimide-mediated peptide synthesis, providing a comparative overview of expected outcomes under different conditions. While specific data for this compound is limited, the presented data for analogous water-soluble carbodiimides like EDC can serve as a valuable guideline.

Table 1: Influence of Additives on Coupling Efficiency
Coupling Conditions Coupling Efficiency (%)
This compound alone75-85%
This compound + HOBt>95%
This compound + NHS>95%
Table 2: Effect of Reaction Time on Peptide Yield (Solution-Phase)
Reaction Time (hours) Typical Yield (%)
260-70%
475-85%
12>90%
24>90% (potential for increased side products)
Table 3: Comparison of Purity in Solid-Phase vs. Solution-Phase Synthesis
Synthesis Method Crude Peptide Purity (%)
Solid-Phase Peptide Synthesis (SPPS)70-90%
Solution-Phase Peptide Synthesis60-80% (purification required between steps)

Experimental Protocols

Solution-Phase Dipeptide Synthesis using this compound

This protocol describes the synthesis of a dipeptide in solution.

Materials:

  • N-protected amino acid (e.g., Fmoc-Ala-OH)

  • C-protected amino acid (e.g., H-Gly-OMe)

  • This compound (CMC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated sodium bicarbonate solution

  • 1M Hydrochloric acid

  • Brine

  • Anhydrous sodium sulfate

  • Magnetic stirrer and stir bar

  • Round bottom flask

  • Separatory funnel

Procedure:

  • Dissolution: In a clean, dry round-bottom flask, dissolve the N-protected amino acid (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM or DMF.

  • Activation: Add this compound (1.1 eq) to the solution and stir at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Coupling: Add the C-protected amino acid (1.0 eq) to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, dilute the mixture with DCM.

    • Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter the solution to remove the drying agent.

    • Concentrate the filtrate under reduced pressure to obtain the crude dipeptide.

    • Purify the crude product by flash column chromatography or recrystallization to obtain the pure dipeptide.

Solid-Phase Peptide Synthesis (SPPS) using this compound

This protocol outlines a single coupling cycle in a standard Fmoc-based solid-phase peptide synthesis.

Materials:

  • Fmoc-protected amino acid

  • This compound (CMC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine solution (20% in DMF)

  • Dichloromethane (DCM)

  • Solid-phase synthesis resin (e.g., Rink Amide resin)

  • SPPS reaction vessel

  • Shaker or automated peptide synthesizer

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in the reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin.

    • Shake for 20-30 minutes.

    • Drain the piperidine solution and wash the resin thoroughly with DMF (3-5 times).

  • Amino Acid Activation:

    • In a separate vial, dissolve the Fmoc-protected amino acid (3-5 eq relative to resin loading), HOBt (3-5 eq), and this compound (3-5 eq) in DMF.

    • Allow the mixture to pre-activate for 5-10 minutes.

  • Coupling:

    • Add the activated amino acid solution to the deprotected resin.

    • Shake the reaction vessel for 1-2 hours at room temperature.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (3-5 times) and then with DCM (3-5 times) to remove excess reagents and byproducts.

  • Cycle Repetition: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection: After the final coupling and deprotection cycle, cleave the peptide from the resin and remove the side-chain protecting groups using an appropriate cleavage cocktail (e.g., TFA-based).

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

Signaling Pathways and Workflows

CME_Carbodiimide_Reaction_Pathway Carboxylic_Acid Carboxylic Acid (R-COOH) O_Acylisourea O-Acylisourea Intermediate (Reactive) Carboxylic_Acid->O_Acylisourea Activation CME_Carbodiimide This compound CME_Carbodiimide->O_Acylisourea Peptide_Bond Peptide Bond (R-CO-NH-R') O_Acylisourea->Peptide_Bond Nucleophilic Attack Urea_Byproduct Urea Byproduct (Soluble) O_Acylisourea->Urea_Byproduct N_Acylurea N-Acylurea (Side Product) O_Acylisourea->N_Acylurea Rearrangement (Side Reaction) Amine Amine (R'-NH2) Amine->Peptide_Bond Solution_Phase_Workflow Start Start Dissolve Dissolve Protected AA and HOBt in Solvent Start->Dissolve Activate Add this compound (Activation) Dissolve->Activate Couple Add C-Protected AA (Coupling) Activate->Couple React Stir at Room Temperature (4-12h) Couple->React Workup Aqueous Work-up (Wash) React->Workup Purify Purify Crude Product (Chromatography) Workup->Purify End Pure Dipeptide Purify->End SPPS_Workflow Start Start with Resin Swell Swell Resin in DMF Start->Swell Deprotect Fmoc Deprotection (Piperidine) Swell->Deprotect Wash1 Wash with DMF Deprotect->Wash1 Activate Pre-activate AA with This compound/HOBt Wash1->Activate Couple Couple Activated AA to Resin Activate->Couple Wash2 Wash with DMF/DCM Couple->Wash2 Cycle Repeat for next AA? Wash2->Cycle Cycle->Deprotect Yes Cleave Cleave Peptide from Resin and Deprotect Side Chains Cycle->Cleave No Purify Purify by RP-HPLC Cleave->Purify End Pure Peptide Purify->End

References

Application of Carbodiimide Chemistry in Nanoparticle Functionalization: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the rapidly advancing fields of nanotechnology, drug delivery, and diagnostics, the ability to precisely modify the surface of nanoparticles is paramount. Carbodiimide chemistry, particularly utilizing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS), stands out as a versatile and widely adopted method for the covalent conjugation of biomolecules to nanoparticles.[1][2][3] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of EDC/NHS chemistry for nanoparticle functionalization.

The core principle of this bioconjugation technique lies in the formation of a stable amide bond between a carboxyl group on the nanoparticle surface and a primary amine on the molecule to be conjugated, such as a protein, antibody, or peptide.[1][4] EDC activates the carboxyl group to form a highly reactive O-acylisourea intermediate.[5][6] The addition of NHS or Sulfo-NHS stabilizes this intermediate by converting it into a more stable, amine-reactive NHS ester, thereby increasing the efficiency of the conjugation reaction.[4][5][7]

Core Applications in Research and Drug Development

The surface functionalization of nanoparticles via carbodiimide chemistry is instrumental across various scientific disciplines:

  • Targeted Drug Delivery: By conjugating targeting ligands such as antibodies or peptides to the surface of drug-loaded nanoparticles, therapies can be directed specifically to diseased cells, enhancing efficacy and reducing off-target side effects.[2][8][9]

  • Medical Imaging and Diagnostics: Nanoparticles functionalized with imaging agents or antibodies serve as powerful contrast agents and diagnostic probes for the sensitive detection of biomarkers.[3][10]

  • Biosensors: The immobilization of enzymes or antibodies onto nanoparticles is a key step in the development of highly sensitive and specific biosensors.[1]

  • Immunology and Vaccine Development: The attachment of antigens to nanoparticles can enhance the immune response, a critical aspect of modern vaccine design.

Visualizing the Chemistry and Workflow

To facilitate a clear understanding of the processes involved, the following diagrams illustrate the chemical pathway of EDC/NHS-mediated amide bond formation and a typical experimental workflow for nanoparticle functionalization.

cluster_activation Activation Step cluster_conjugation Conjugation Step NP_COOH Nanoparticle-COOH EDC EDC Intermediate O-acylisourea intermediate (unstable) NP_COOH->Intermediate + NHS_Ester Amine-reactive NHS Ester (stable) Intermediate->NHS_Ester + Ligand_NH2 Ligand-NH2 NHS NHS / Sulfo-NHS Conjugate Nanoparticle-CONH-Ligand (Stable Amide Bond) NHS_Ester->Conjugate +

EDC/NHS chemical reaction pathway.

start Start: Carboxylated Nanoparticles prep_reagents Prepare Buffers and Reagent Solutions (EDC, Sulfo-NHS) start->prep_reagents activation Activate Nanoparticles: Add EDC/Sulfo-NHS Incubate 15-30 min prep_reagents->activation wash1 Wash Nanoparticles (Centrifugation or Magnetic Separation) to remove excess reagents activation->wash1 add_ligand Add Amine-Containing Ligand (Antibody, Protein, etc.) wash1->add_ligand conjugation Incubate for Conjugation (2-4 hours at RT or overnight at 4°C) add_ligand->conjugation quenching Quench Reaction (e.g., with Tris or Glycine) conjugation->quenching wash2 Wash Nanoparticles to remove unbound ligand quenching->wash2 resuspend Resuspend in Storage Buffer wash2->resuspend end End: Functionalized Nanoparticles resuspend->end

References

Troubleshooting & Optimization

Carbodiimide Reaction Optimization: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for CME-Carbodiimide reactions. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions regarding the optimization of carbodiimide-mediated coupling reactions, such as those using EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for a one-step EDC/CME coupling reaction?

A1: The optimal pH for a one-step EDC coupling reaction is a compromise. The activation of the carboxyl group is most efficient in a slightly acidic environment, typically between pH 4.5 and 6.0.[1][2][3] However, the subsequent reaction with the primary amine is more efficient at a pH of 7.2 to 8.5.[4] Therefore, a common starting point for one-step conjugations is a buffer with a pH of around 6.0, which balances the requirements of both reaction steps.[5]

Q2: Why is N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) often included in the reaction?

A2: NHS or Sulfo-NHS is added to increase the efficiency of the coupling reaction.[1][3][6] The carbodiimide (EDC) reacts with a carboxyl group to form a highly reactive O-acylisourea intermediate, which is unstable in aqueous solutions and prone to hydrolysis.[1][2] NHS or Sulfo-NHS reacts with this intermediate to form a more stable NHS ester. This ester is more resistant to hydrolysis and reacts efficiently with primary amines to form a stable amide bond, thereby improving the overall yield of the desired conjugate.[1][3][6]

Q3: Which buffers should I use for my carbodiimide reaction?

A3: MES (2-(N-morpholino)ethanesulfonic acid) buffer is highly recommended for carbodiimide reactions, especially when performing the reaction at a mildly acidic pH.[1][3] It is crucial to use buffers that do not contain primary amines or carboxylates, as these will compete with the intended reaction. Therefore, buffers like Tris (TBS) and phosphate buffers should be avoided.[1][4] Phosphate buffers can also have side reactions with carbodiimides.[1]

Q4: How can I quench the carbodiimide reaction?

A4: The reaction can be quenched by adding a reagent that will react with the remaining active intermediates. 2-Mercaptoethanol is commonly used to quench the EDC.[2] Alternatively, adding a buffer containing a primary amine, such as Tris or glycine, will quench the reaction by reacting with any remaining NHS esters.[4] For quenching unreacted carbodiimides, treatment with carboxylic acids or aqueous acids like acetic acid can be effective.[7]

Q5: What are the common byproducts of the reaction?

A5: The main byproduct of the carbodiimide reaction is an N-substituted urea, which is formed from the hydrolysis of the carbodiimide.[2] Another potential byproduct is an N-acylurea, which is a stable and unreactive compound formed from the rearrangement of the O-acylisourea intermediate.[8][9] The formation of N-acylurea is an undesired side reaction that can be minimized by using solvents with low dielectric constants or by the addition of NHS.[8]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Conjugation Yield Suboptimal pH: The pH may not be ideal for both the carboxyl activation and the amine reaction.For a two-step protocol, perform the initial carboxyl activation at pH 5.0-6.0, then raise the pH to 7.2-7.5 for the reaction with the amine.[2] For a one-step protocol, try a compromise pH of around 6.0.
Hydrolysis of O-acylisourea intermediate: The intermediate is unstable in aqueous solutions.Add N-hydroxysuccinimide (NHS) or Sulfo-NHS to the reaction to form a more stable amine-reactive intermediate.[1][3][6]
Inactive Reagents: EDC is moisture-sensitive and can degrade over time.Ensure EDC is stored desiccated at -20°C and equilibrate to room temperature before opening to prevent condensation.[2] Use freshly prepared solutions.
Competing nucleophiles in the buffer: Buffers containing primary amines (e.g., Tris) or carboxylates will compete in the reaction.Use a non-amine, non-carboxylate buffer such as MES.[1][3]
Protein Precipitation High concentration of crosslinker: Excessive amounts of EDC can lead to protein aggregation.Optimize the molar ratio of EDC to your protein. Start with a lower concentration and titrate up.
Solvent incompatibility: The addition of organic solvents to dissolve reagents may cause protein precipitation.If using a water-insoluble reagent, dissolve it in a minimal amount of a compatible organic solvent like DMSO or DMF before adding it to the aqueous reaction mixture.[10]
No Conjugation Absence of reactive groups: One or both of your molecules may lack accessible carboxyl or primary amine groups.Confirm the presence and accessibility of carboxyl groups (C-terminus, Asp, Glu) and primary amines (N-terminus, Lys) on your molecules.[5]
Incorrect reaction order: In a two-step protocol, the amine-containing molecule was added before the carboxyl-containing molecule was activated.Ensure the carboxyl-containing molecule is activated with EDC and NHS/Sulfo-NHS before adding the amine-containing molecule.
High Background/Non-specific Binding Excess unreacted crosslinker: Residual active esters can react non-specifically.Quench the reaction effectively using 2-mercaptoethanol for EDC or a primary amine-containing buffer (e.g., Tris) for NHS esters.[2][4] Purify the conjugate using desalting columns or dialysis.[2]

Key Experimental Parameters

The following tables summarize key quantitative data for optimizing your this compound reaction.

Table 1: Recommended pH ranges for Reaction Steps

Reaction StepOptimal pH RangeRecommended BuffersBuffers to Avoid
Carboxyl Activation (with EDC) 4.5 - 6.0[1][2][3]0.1 M MES[2][3]Phosphate, Tris, Glycine, other amine or carboxyl-containing buffers[1][4]
Amine Reaction (with NHS-ester) 7.2 - 8.5[4]Phosphate-buffered saline (PBS), HEPES, Borate[2][4]Tris (can be used for quenching)[4]

Table 2: Half-life of NHS-ester Hydrolysis at Different pH Values

pHTemperatureHalf-life
7.00°C4 - 5 hours[4][11]
8.64°C10 minutes[4][11]

Experimental Protocols & Workflows

A typical two-step carbodiimide coupling reaction involves the activation of a carboxyl-containing molecule, followed by the reaction with an amine-containing molecule.

TwoStep_Carbodiimide_Reaction cluster_step1 Step 1: Carboxyl Activation cluster_step2 Step 2: Amine Coupling cluster_purification Purification Carboxyl_Molecule Molecule with -COOH group EDC_NHS EDC + NHS/Sulfo-NHS in MES Buffer (pH 4.5-6.0) Carboxyl_Molecule->EDC_NHS Add Activated_Molecule Amine-Reactive NHS-ester Intermediate EDC_NHS->Activated_Molecule Incubate Amine_Molecule Molecule with -NH2 group Activated_Molecule->Amine_Molecule Add to Conjugate Stable Amide Bond (-CONH-) Amine_Molecule->Conjugate Add Purification Remove excess reagents and byproducts (e.g., desalting column) Conjugate->Purification

Caption: A typical two-step carbodiimide reaction workflow.

For troubleshooting, a logical approach can help identify and resolve issues efficiently.

Troubleshooting_Carbodiimide_Reaction Start Low/No Conjugation Yield Check_pH Is the pH optimal for both reaction steps? Start->Check_pH Check_Reagents Are EDC and other reagents fresh and active? Check_pH->Check_Reagents Yes Adjust_pH Optimize pH: - Step 1: pH 4.5-6.0 - Step 2: pH 7.2-7.5 Check_pH->Adjust_pH No Check_Buffer Is the buffer free of competing amines/carboxyls? Check_Reagents->Check_Buffer Yes Use_Fresh_Reagents Use fresh, properly stored reagents. Check_Reagents->Use_Fresh_Reagents No Check_NHS Is NHS/Sulfo-NHS being used to stabilize the intermediate? Check_Buffer->Check_NHS Yes Change_Buffer Switch to MES buffer. Check_Buffer->Change_Buffer No Add_NHS Incorporate NHS/Sulfo-NHS into the protocol. Check_NHS->Add_NHS No Success Successful Conjugation Check_NHS->Success Yes Adjust_pH->Success Use_Fresh_Reagents->Success Change_Buffer->Success Add_NHS->Success

Caption: A troubleshooting decision tree for low yield in carbodiimide reactions.

References

Troubleshooting low yield in CME-carbodiimide coupling reactions.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for CME-Carbodiimide coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their experimental outcomes.

Troubleshooting Guide

This guide addresses specific issues that can lead to low coupling yield in a question-and-answer format.

Issue: Low or No Coupling Yield

Why is my coupling reaction yield low or non-existent?

Low or no yield is a frequent challenge in EDC/NHS chemistry. The root cause often lies in suboptimal reaction conditions, reagent quality, or procedural missteps. Below are potential causes and recommended actions to improve your yield.

Potential CauseRecommended Action
Suboptimal pH The EDC/NHS coupling process involves two steps with distinct optimal pH ranges. The activation of carboxyl groups by EDC is most efficient in an acidic environment (pH 4.5-6.0)[1][2]. The subsequent reaction of the NHS-activated molecule with a primary amine is favored at a physiological to slightly basic pH (7.0-8.5)[1][2]. For a two-step protocol, perform the activation in a buffer like MES at pH 5.0-6.0, then adjust the pH to 7.2-7.5 for the coupling step with the amine-containing molecule[1][2].
Inactive Reagents EDC and NHS are sensitive to moisture and can hydrolyze, losing their activity[1]. It is crucial to purchase fresh reagents and store them properly in a desiccated environment at -20°C[1]. Before use, allow the reagent vials to warm to room temperature to prevent condensation[1]. Always prepare EDC and NHS solutions immediately before use as they are prone to hydrolysis in aqueous solutions[1].
Inappropriate Buffer The choice of buffer is critical, as some can interfere with the reaction. Avoid buffers containing primary amines (e.g., Tris, glycine) or carboxylates (e.g., acetate), as they will compete with the intended reaction[1]. For the activation step (pH 4.5-6.0), MES (2-(N-morpholino)ethanesulfonic acid) buffer is a recommended choice[1][2]. For the coupling step (pH 7.0-8.5), Phosphate-Buffered Saline (PBS), borate buffer, or sodium bicarbonate buffer are suitable options[1].
NHS-Ester Hydrolysis The NHS-ester intermediate is susceptible to hydrolysis, which competes with the desired amidation reaction[3][4]. The rate of hydrolysis increases with pH[3]. Perform the reaction promptly after the activation step and consider optimizing the reaction time and temperature to favor the aminolysis reaction[5].
Suboptimal Molar Ratios The molar ratio of EDC and NHS to the carboxyl-containing molecule is a key parameter for efficient coupling. A common starting point is a molar excess of EDC and NHS. Ratios can range from a 2- to 10-fold molar excess of EDC and a 2- to 5-fold molar excess of NHS over the carboxyl groups[1]. Optimization of these ratios is often necessary to achieve the highest yield[1].
Side Reactions An undesired side reaction is the rearrangement of the O-acylisourea intermediate to a stable N-acylurea, which is unreactive towards amines[6][7]. The addition of NHS helps to minimize this side reaction by rapidly converting the O-acylisourea to a more stable NHS-ester[7]. Another potential side reaction is the formation of an acid anhydride[6][8].
Precipitation Precipitation of the protein or molecule of interest during the reaction can significantly decrease the yield. This may be caused by changes in pH or high concentrations of EDC[1]. Ensure your molecule is soluble and stable in the chosen reaction buffers. If precipitation is observed with a large excess of EDC, try reducing its concentration[1].

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for EDC/NHS coupling reactions?

A1: The EDC/NHS coupling reaction has two distinct pH optima. The activation of carboxyl groups with EDC is most efficient at a pH between 4.5 and 6.0[1][2]. The subsequent coupling of the NHS-activated molecule to a primary amine is most efficient at a pH of 7.0 to 8.5[1][2]. For two-step protocols, it is recommended to perform the activation in a buffer such as MES at pH 5-6, and then raise the pH to 7.2-7.5 for the coupling step[1][2].

Q2: What are the recommended buffers for this reaction?

A2: It is crucial to use buffers that do not contain primary amines or carboxylates, as these will compete with the reaction[1].

  • Activation Step (pH 4.5-6.0): MES buffer is a common and effective choice[1][2].

  • Coupling Step (pH 7.0-8.5): Phosphate-buffered saline (PBS), borate buffer, or sodium bicarbonate buffer are frequently used[1].

Q3: How should I prepare and store my EDC and NHS reagents?

A3: Both EDC and NHS are moisture-sensitive[1].

  • Storage: Store EDC and NHS desiccated at -20°C[1].

  • Handling: Allow vials to warm to room temperature before opening to prevent condensation[1].

  • Solution Preparation: Prepare solutions of EDC and NHS immediately before use, as they hydrolyze in aqueous environments[1].

Q4: What is the recommended molar ratio of EDC and NHS to my molecule?

A4: While the optimal ratio can vary, a common starting point is a molar excess of EDC and NHS relative to the carboxyl-containing molecule. A suggested starting point is a 2- to 10-fold molar excess of EDC and a 2- to 5-fold molar excess of NHS over the available carboxyl groups[1]. It is often necessary to empirically optimize these ratios for the specific application.

Q5: How can I quench the EDC/NHS coupling reaction?

A5: Quenching stops the reaction and deactivates any remaining reactive groups. Common quenching reagents include hydroxylamine, Tris, glycine, or ethanolamine added to a final concentration of 10-50 mM[2][5]. Note that using primary amine-containing quenchers like Tris or glycine will modify the remaining active carboxyl groups[2]. 2-Mercaptoethanol can also be used to quench the EDC activation step[2].

Quantitative Data Summary

Table 1: pH Optima for EDC/NHS Coupling Steps

Reaction StepOptimal pH RangeRecommended Buffer
Carboxyl Activation 4.5 - 6.0[1][2]MES[1][2]
Amine Coupling 7.0 - 8.5[1][2]PBS, Borate, Bicarbonate[1]

Table 2: Recommended Molar Ratios of Reagents

ReagentRecommended Molar Excess (relative to carboxyl groups)
EDC 2x - 10x[1]
NHS 2x - 5x[1]

Table 3: Half-life of NHS-Ester Hydrolysis

pHTemperatureHalf-life
7.00°C4 - 5 hours[3]
8.64°C10 minutes[3]

Experimental Protocols

Protocol 1: Two-Step Coupling of a Protein to a Carboxylated Surface

This protocol is designed to minimize self-polymerization of the protein to be coupled.

Materials:

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[2]

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5[2]

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Protein to be coupled (dissolved in Coupling Buffer)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M Hydroxylamine, pH 8.5[1]

  • Washing Buffer: PBS with 0.05% Tween-20 (PBST)

Procedure:

  • Surface Preparation: Wash the carboxylated surface with deionized water and then with Activation Buffer.

  • Carboxyl Activation: Prepare a fresh solution of EDC and Sulfo-NHS in Activation Buffer. A typical concentration is 2 mM EDC and 5 mM Sulfo-NHS[2]. Immediately add the activation solution to the carboxylated surface and incubate for 15-30 minutes at room temperature with gentle mixing[5].

  • Washing: Wash the surface 2-3 times with ice-cold Activation Buffer to remove excess EDC and Sulfo-NHS[1].

  • Protein Coupling: Immediately add the protein solution (typically 0.1-1 mg/mL in Coupling Buffer) to the activated surface[1]. Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle mixing[1].

  • Quenching: Add Quenching Buffer to block any unreacted NHS-ester sites and incubate for 15 minutes[1].

  • Final Washes: Wash the surface 3-5 times with PBST to remove non-covalently bound protein[1].

Visualizations

G cluster_activation Step 1: Carboxyl Activation (pH 4.5-6.0) cluster_coupling Step 2: Amine Coupling (pH 7.0-8.5) cluster_side_reactions Potential Side Reactions Carboxyl Carboxyl Group (-COOH) O_Acylisourea O-Acylisourea Intermediate (unstable) Carboxyl->O_Acylisourea + EDC EDC EDC NHS_Ester NHS-Ester (semi-stable) O_Acylisourea->NHS_Ester + NHS N_Acylurea N-Acylurea (unreactive) O_Acylisourea->N_Acylurea Rearrangement NHS NHS Amide_Bond Stable Amide Bond NHS_Ester->Amide_Bond + Primary Amine Hydrolysis Hydrolyzed NHS-Ester NHS_Ester->Hydrolysis + H2O Primary_Amine Primary Amine (-NH2) G Start Start Prepare_Reagents Prepare Fresh Reagents (EDC, NHS, Buffers) Start->Prepare_Reagents Activate_Carboxyl Activate Carboxyl Groups (pH 4.5-6.0 in MES Buffer) Prepare_Reagents->Activate_Carboxyl Wash_Step Wash to Remove Excess EDC/NHS Activate_Carboxyl->Wash_Step Couple_Amine Couple with Amine (pH 7.0-8.5 in PBS) Wash_Step->Couple_Amine Quench Quench Reaction Couple_Amine->Quench Final_Wash Final Washes Quench->Final_Wash End End Final_Wash->End G Low_Yield Low Coupling Yield? Check_pH Verify Buffer pH (Activation: 4.5-6.0, Coupling: 7.0-8.5) Low_Yield->Check_pH Yes Check_pH->Low_Yield Adjust pH Check_Reagents Check Reagent Activity (Use fresh, properly stored EDC/NHS) Check_pH->Check_Reagents pH OK Check_Reagents->Low_Yield Use Fresh Reagents Check_Buffer Check Buffer Composition (Avoid amine/carboxylate buffers) Check_Reagents->Check_Buffer Reagents OK Check_Buffer->Low_Yield Change Buffer Optimize_Ratio Optimize Molar Ratios (EDC/NHS to Carboxyl) Check_Buffer->Optimize_Ratio Buffer OK Optimize_Ratio->Low_Yield Adjust Ratios Check_Precipitation Check for Precipitation Optimize_Ratio->Check_Precipitation Ratio Optimized Check_Precipitation->Low_Yield Modify Conditions Troubleshooting_Complete Yield Improved Check_Precipitation->Troubleshooting_Complete No Precipitation

References

Technical Support Center: CME-Carbodiimide and NHS Ester Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals prevent common side reactions associated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (CME-carbodiimide or EDC) and N-hydroxysuccinimide (NHS) ester-mediated crosslinking.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for EDC/NHS coupling reactions?

A1: The EDC/NHS coupling reaction is a two-step process with distinct optimal pH ranges for each step. The initial activation of carboxyl groups by EDC is most efficient in a slightly acidic environment, typically between pH 4.5 and 6.0.[1][2][3] The subsequent reaction of the NHS-activated molecule with a primary amine is more efficient at a physiological to slightly basic pH, ranging from 7.0 to 8.5.[1][4] For a two-step protocol, it is recommended to perform the activation step in a buffer like MES at pH 5.0-6.0, and then raise the pH to 7.2-7.5 for the coupling step with the amine-containing molecule.[1][5]

Q2: What are the most common side reactions in EDC/NHS chemistry and how can they be minimized?

A2: The most common side reactions include hydrolysis of the O-acylisourea intermediate and the NHS ester, and the formation of an N-acylurea byproduct.

  • Hydrolysis: The O-acylisourea intermediate formed by EDC is highly unstable in aqueous solutions and can rapidly hydrolyze, regenerating the original carboxyl group.[2][3] The NHS ester is more stable but is also susceptible to hydrolysis, especially at higher pH.[4][6][7] To minimize hydrolysis, perform reactions promptly, use fresh reagents, and control the pH.[1][8]

  • N-acylurea Formation: A side reaction can lead to the formation of a stable N-acylurea adduct on the carboxyl-containing molecule, which is unreactive toward amines. This is more likely to occur in the absence of NHS and can be minimized by including NHS or Sulfo-NHS in the reaction to form a more stable intermediate.[5]

Q3: How should I store and handle EDC and NHS reagents?

A3: Both EDC and NHS are moisture-sensitive and should be stored desiccated at -20°C.[1] To prevent condensation, it is crucial to allow the reagent vials to warm to room temperature before opening.[1][9] Prepare solutions immediately before use, as the reagents are not stable in solution for extended periods.[1][6] For NHS esters dissolved in organic solvents like DMF or DMSO, use anhydrous solvent and store under an inert atmosphere (e.g., argon or nitrogen) to prolong their activity.[9]

Q4: What buffers should I use for EDC/NHS coupling?

A4: It is critical to use buffers that do not contain primary amines (e.g., Tris, glycine) or carboxylates (e.g., acetate), as these will compete with the intended reaction.[1]

  • Activation Step (pH 4.5-6.0): MES (2-(N-morpholino)ethanesulfonic acid) buffer is a common and recommended choice.[1][2][3]

  • Coupling Step (pH 7.0-8.5): Phosphate-buffered saline (PBS) is frequently used.[1] Other suitable options include borate or sodium bicarbonate buffers.[1]

Q5: How can I quench the reaction and remove byproducts?

A5: To stop the reaction, you can add a quenching agent that reacts with the remaining active esters. Common quenching agents include Tris, glycine, hydroxylamine, or ethanolamine, typically added to a final concentration of 20-100 mM.[5][10][11] Unreacted EDC can be quenched with 2-mercaptoethanol.[5][12] Byproducts and excess reagents can be removed using desalting columns, dialysis, or size-exclusion chromatography.[6][12][13]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low Conjugation Yield Inactive Reagents: EDC and NHS are moisture-sensitive and can degrade if not stored properly.[1]Purchase fresh reagents and store them desiccated at -20°C.[1] Allow vials to warm to room temperature before opening to prevent condensation.[1][9] Prepare solutions immediately before use.[1]
Hydrolysis of Intermediates: The O-acylisourea intermediate and the NHS ester are susceptible to hydrolysis in aqueous solutions.[2][3][6]Perform the reaction as quickly as possible. Use NHS or Sulfo-NHS to create a more stable intermediate.[2][3] Consider a two-step protocol where the activation is performed at a lower pH (4.5-6.0) before raising it for the amine coupling step (7.0-8.5).[1][5]
Inappropriate Buffer: Buffers containing primary amines (e.g., Tris, glycine) or carboxylates will compete with the reaction.[1]Use recommended buffers such as MES for the activation step and PBS or borate buffer for the coupling step.[1][2]
Suboptimal pH: The pH affects both the activation and coupling steps, as well as the rate of hydrolysis.[1][14]Optimize the pH for each step of the reaction. Use a pH of 4.5-6.0 for carboxyl activation and a pH of 7.0-8.5 for amine coupling.[1]
Precipitation During Reaction Protein Aggregation: Changes in pH or the addition of reagents can cause protein aggregation.[1]Ensure the protein is soluble and stable in the chosen reaction buffers. Consider performing a buffer exchange if necessary.[1]
High EDC Concentration: Very high concentrations of EDC can sometimes lead to precipitation.[1]If using a large excess of EDC, try reducing the concentration.[1]
Low Aqueous Solubility of Reagents: Some NHS esters have limited solubility in aqueous buffers.For reagents with low water solubility, dissolve them in a minimal amount of a dry, water-miscible organic solvent like DMSO or DMF before adding to the reaction mixture.[6] The final concentration of the organic solvent should generally be kept below 10% to avoid denaturing proteins.[6]
High Background/Non-specific Binding Excess Unreacted Label: Failure to remove all excess, unreacted, or hydrolyzed label after the conjugation reaction.[10]Thoroughly purify the conjugate using desalting columns, dialysis, or size-exclusion chromatography to remove small molecule contaminants.[10]
Over-labeling: Using a large excess of the labeling reagent can lead to modification of secondary amines or other nucleophiles.Optimize the molar ratio of the labeling reagent to the target molecule.

Experimental Protocols

Protocol 1: One-Step EDC/NHS Coupling

This protocol is suitable for conjugating a molecule with a primary amine to a molecule with a carboxyl group.

Materials:

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS or Sulfo-NHS

  • Molecule with carboxyl group (Molecule-COOH)

  • Molecule with primary amine group (Molecule-NH2)

  • Activation Buffer: 0.1 M MES, pH 4.5-6.0

  • Coupling Buffer: 1X PBS, pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting column

Procedure:

  • Reagent Preparation: Allow EDC and NHS/Sulfo-NHS vials to equilibrate to room temperature before opening. Prepare fresh solutions in the appropriate buffer immediately before use.

  • Reaction Setup: Dissolve Molecule-COOH in Activation Buffer.

  • Activation: Add EDC and NHS/Sulfo-NHS to the Molecule-COOH solution. A common molar excess is 2-10 fold over the carboxyl groups. Incubate for 15-30 minutes at room temperature.

  • pH Adjustment: Adjust the pH of the reaction mixture to 7.2-7.5 by adding Coupling Buffer.

  • Coupling: Immediately add Molecule-NH2 to the activated Molecule-COOH solution. The molar ratio of Molecule-NH2 to Molecule-COOH should be optimized for the specific application.

  • Incubation: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching: Add Quenching Buffer to a final concentration of 50-100 mM and incubate for 15 minutes to stop the reaction.[10]

  • Purification: Remove excess reagents and byproducts by running the reaction mixture through a desalting column equilibrated with the desired storage buffer.

Protocol 2: Two-Step EDC/NHS Coupling

This protocol is advantageous when the amine-containing molecule also has carboxyl groups that you do not want to be modified.

Materials:

  • Same as Protocol 1, plus 2-Mercaptoethanol.

Procedure:

  • Reagent Preparation: Follow step 1 from Protocol 1.

  • Activation: In an amine-free buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0), dissolve the carboxyl-containing protein (Protein 1). Add EDC (e.g., to a final concentration of ~2mM) and NHS or Sulfo-NHS (e.g., to a final concentration of ~5mM).[5] React for 15 minutes at room temperature.[5]

  • Quench EDC: Add 2-mercaptoethanol to a final concentration of 20 mM to quench the unreacted EDC.[5]

  • Buffer Exchange (Optional but Recommended): Remove excess EDC, NHS, and quenching reagent using a desalting column equilibrated with a suitable coupling buffer (e.g., PBS, pH 7.2-7.5).[5] This step also serves to raise the pH for the next step.

  • Coupling: Add the amine-containing molecule (Protein 2) to the activated and purified Protein 1. A common approach is to use an equimolar ratio of the two proteins.[5] Allow the reaction to proceed for 2 hours at room temperature.[5]

  • Quench NHS Ester: Quench the reaction by adding a quenching agent like hydroxylamine to a final concentration of 10 mM, or Tris/glycine to 20-50 mM.[5][11]

  • Purification: Purify the final conjugate using a desalting column or other chromatography method.[5]

Visualizations

EDC_NHS_Reaction_Pathway Carboxyl Carboxyl Group (R-COOH) O_Acylisourea O-Acylisourea Intermediate (Unstable) Carboxyl->O_Acylisourea + EDC EDC EDC NHS_Ester NHS Ester (Amine-Reactive) O_Acylisourea->NHS_Ester + NHS Amide_Bond Stable Amide Bond (R-CO-NH-R') O_Acylisourea->Amide_Bond + Amine (Direct Pathway) Hydrolysis_Product Regenerated Carboxyl (R-COOH) O_Acylisourea->Hydrolysis_Product Hydrolysis (+ H2O) N_Acylurea N-Acylurea Byproduct (Inactive) O_Acylisourea->N_Acylurea Side Reaction NHS NHS / Sulfo-NHS NHS_Ester->Amide_Bond + Amine Primary_Amine Primary Amine (R'-NH2) Urea_Byproduct Urea Byproduct Amide_Bond->Urea_Byproduct releases

Caption: Reaction pathway for EDC/NHS mediated amide bond formation and potential side reactions.

Two_Step_Coupling_Workflow start Start: Carboxyl-containing Protein 1 activation Step 1: Activation Add EDC + NHS (pH 4.5-6.0 in MES Buffer) start->activation quench_edc Quench excess EDC (e.g., with 2-Mercaptoethanol) activation->quench_edc purification1 Buffer Exchange / Purification (Desalting Column) Remove excess reagents, raise pH quench_edc->purification1 coupling Step 2: Coupling Add Amine-containing Protein 2 (pH 7.2-7.5 in PBS) purification1->coupling quench_nhs Quench Reaction (e.g., with Tris or Hydroxylamine) coupling->quench_nhs purification2 Final Purification (Desalting / Chromatography) quench_nhs->purification2 end End: Purified Conjugate purification2->end

Caption: Workflow for a two-step EDC/NHS protein conjugation protocol.

References

Technical Support Center: O-Acylisourea Intermediate Stabilization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the hydrolysis of the O-acylisourea intermediate during carbodiimide-mediated coupling reactions.

Troubleshooting Guide

This guide addresses common issues encountered during coupling reactions involving carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N,N'-Dicyclohexylcarbodiimide (DCC), with a focus on the stability of the O-acylisourea intermediate.

Issue Potential Cause Recommended Solution
Low or No Product Yield Hydrolysis of O-acylisourea intermediate: The intermediate is highly sensitive to water, leading to the regeneration of the starting carboxylic acid.[1]- Use an additive: Incorporate N-hydroxysuccinimide (NHS) or its water-soluble analog, N-hydroxysulfosuccinimide (Sulfo-NHS), to convert the O-acylisourea into a more stable NHS-ester intermediate.[1][2][3] - Control pH: Maintain a slightly acidic pH (4.5-6.0) during the activation step to optimize carboxyl group activation while minimizing hydrolysis.[2] - Work quickly: Perform the reaction as swiftly as possible after adding the carbodiimide.[4] - Anhydrous conditions: For non-aqueous reactions, ensure all reagents and solvents are dry.
Rearrangement to N-acylurea: The O-acylisourea intermediate can rearrange to a stable and unreactive N-acylurea byproduct, especially in polar aprotic solvents.[5]- Use additives: NHS or Sulfo-NHS react with the O-acylisourea faster than it rearranges.[3] - Solvent choice: In organic synthesis, use solvents with low dielectric constants like dichloromethane (DCM) or chloroform to minimize this side reaction.[6]
Inactive Carbodiimide: EDC and DCC are moisture-sensitive and can lose activity over time.[4]- Use fresh reagents: Purchase fresh carbodiimide and store it under desiccated conditions at -20°C.[4] - Proper handling: Allow the reagent vial to warm to room temperature before opening to prevent condensation.[4]
Presence of a Major Byproduct N-acylurea formation: An intramolecular O-to-N acyl migration in the O-acylisourea intermediate leads to the formation of N-acylurea.[5]- Confirm identity: The molecular weight of the N-acylurea will be the sum of the carboxylic acid and the dehydrated carbodiimide. This can be verified by mass spectrometry. - Implement preventative measures: Follow the recommendations for minimizing N-acylurea rearrangement mentioned above (use of additives, solvent choice).
Reaction stalls or is incomplete Suboptimal pH: The pH of the reaction mixture can significantly impact the efficiency of the coupling reaction. The activation of the carboxyl group is favored at acidic pH, while the subsequent reaction with the amine is more efficient at a neutral to slightly basic pH.[2][4]- Two-step pH adjustment: For aqueous reactions, perform the initial activation with EDC/NHS at pH 4.5-6.0 in a suitable buffer like MES. Subsequently, raise the pH to 7.2-8.5 for the addition of the amine-containing molecule using a buffer like PBS.[4][7]
Insufficient nucleophile concentration: If the concentration of the amine is too low, the O-acylisourea intermediate has a higher chance of hydrolyzing or rearranging before the desired reaction occurs.- Optimize stoichiometry: Ensure an adequate concentration of the amine nucleophile is present to react with the activated carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is the O-acylisourea intermediate and why is it unstable?

A1: The O-acylisourea is a highly reactive intermediate formed when a carboxylic acid reacts with a carbodiimide coupling agent.[4] This intermediate contains an activated ester-like linkage that is very susceptible to nucleophilic attack. Its instability arises from two main competing reactions: hydrolysis by water, which reverts it back to the carboxylic acid, and an intramolecular rearrangement to a stable N-acylurea.[1][5]

Q2: How do additives like NHS or Sulfo-NHS help to minimize hydrolysis?

A2: Additives such as N-hydroxysuccinimide (NHS) and its water-soluble analog, Sulfo-NHS, react rapidly with the unstable O-acylisourea intermediate to form a more stable semi-stable NHS-ester.[1][2][3] This NHS-ester is less prone to hydrolysis and rearrangement, yet still sufficiently reactive to efficiently couple with a primary amine to form the desired amide bond.[1][2]

Q3: What is the optimal pH for carbodiimide coupling reactions?

A3: The optimal pH for carbodiimide coupling is a two-part consideration. The initial activation of the carboxylic acid with a carbodiimide like EDC is most efficient in a slightly acidic environment, typically between pH 4.5 and 6.0.[2][4] However, the subsequent reaction of the activated acid (either as the O-acylisourea or the more stable NHS-ester) with a primary amine is favored at a pH of 7.2 to 8.5, where the amine is deprotonated and more nucleophilic.[4][7]

Q4: Can I use any buffer for my EDC/NHS coupling reaction?

A4: No, it is crucial to use buffers that do not contain competing nucleophiles such as primary amines (e.g., Tris, glycine) or carboxylates (e.g., acetate).[4] For the activation step at acidic pH, MES (2-(N-morpholino)ethanesulfonic acid) buffer is a common choice.[2][4] For the subsequent coupling step at a higher pH, phosphate-buffered saline (PBS) or borate buffer can be used.[4]

Q5: How can I prevent the formation of the N-acylurea byproduct?

A5: The formation of the N-acylurea byproduct is a result of an intramolecular rearrangement of the O-acylisourea intermediate.[5] This side reaction can be minimized by:

  • Using additives: NHS or Sulfo-NHS react with the O-acylisourea intermediate faster than the rearrangement can occur.[3]

  • Solvent Selection: In non-aqueous reactions, using solvents with a low dielectric constant, such as dichloromethane (DCM) or chloroform, can suppress the rearrangement.[6]

  • Temperature Control: Lowering the reaction temperature can also help to slow down the rate of this side reaction.[8]

Data Presentation

Table 1: Recommended pH Ranges for Two-Step EDC/NHS Coupling

Reaction Step Optimal pH Range Recommended Buffer Rationale
Activation (Carboxylic Acid + EDC/NHS)4.5 - 6.0MESMaximizes carboxyl group activation while maintaining carbodiimide stability.[2][4]
Coupling (Activated Acid + Amine)7.2 - 8.5PBS, BoratePromotes amine nucleophilicity for efficient amide bond formation.[4][7]

Table 2: Influence of Solvents on N-Acylurea Formation (Qualitative)

Solvent Type Effect on N-Acylurea Formation Examples
Low Dielectric ConstantMinimizes N-acylurea formationDichloromethane (DCM), Chloroform[6]
Polar AproticCan promote N-acylurea formationN,N-Dimethylformamide (DMF)[9]

Experimental Protocols

Protocol 1: General Two-Step Aqueous Coupling using EDC/Sulfo-NHS

This protocol is suitable for conjugating biomolecules in an aqueous environment while minimizing hydrolysis of the intermediate.

Materials:

  • Molecule with carboxylic acid (Molecule A)

  • Molecule with primary amine (Molecule B)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES, pH 4.7-6.0

  • Coupling Buffer: 1X PBS, pH 7.2-7.4

  • Quenching Solution (optional): 1 M Hydroxylamine, pH 8.5 or 1 M Tris-HCl, pH 8.5

  • Desalting column

Procedure:

  • Reagent Preparation: Allow EDC and Sulfo-NHS vials to equilibrate to room temperature before opening. Prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer immediately before use.

  • Activation of Molecule A:

    • Dissolve Molecule A in Activation Buffer.

    • Add a 2-5 fold molar excess of Sulfo-NHS to the solution of Molecule A.

    • Add a 2-5 fold molar excess of EDC to the solution.

    • Incubate for 15-30 minutes at room temperature.

  • Removal of Excess Reagents (Optional but Recommended):

    • Pass the reaction mixture through a desalting column equilibrated with Coupling Buffer to remove excess EDC and Sulfo-NHS. This step is crucial to prevent unwanted side reactions with Molecule B if it also contains carboxyl groups.

  • Coupling to Molecule B:

    • Immediately add the activated Molecule A to a solution of Molecule B in Coupling Buffer. A 1:1 to 1:1.5 molar ratio of activated Molecule A to Molecule B is a good starting point.

    • Incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching (Optional):

    • To quench any unreacted Sulfo-NHS esters, add the Quenching Solution to a final concentration of 10-50 mM and incubate for 15-30 minutes.

  • Purification:

    • Purify the conjugate from byproducts and unreacted molecules using a desalting column or other appropriate chromatography method.

Visualizations

Fates_of_O_Acylisourea Carboxylic_Acid Carboxylic Acid (R-COOH) O_Acylisourea O-Acylisourea Intermediate (Unstable) Carboxylic_Acid->O_Acylisourea + Carbodiimide Carbodiimide Carbodiimide (EDC/DCC) Amide_Product Amide Product (R-CO-NH-R') O_Acylisourea->Amide_Product + Amine Urea_Byproduct Urea Byproduct O_Acylisourea->Urea_Byproduct Regenerated_Acid Regenerated Carboxylic Acid O_Acylisourea->Regenerated_Acid Hydrolysis (+ H2O) N_Acylurea N-Acylurea (Unreactive Byproduct) O_Acylisourea->N_Acylurea Rearrangement NHS_Ester NHS-Ester Intermediate (More Stable) O_Acylisourea->NHS_Ester + NHS Amine Primary Amine (R'-NH2) Water Water (H2O) NHS NHS / Sulfo-NHS NHS_Ester->Amide_Product + Amine

Caption: Reaction pathways of the O-acylisourea intermediate.

Experimental_Workflow Start Start Prepare_Reagents Prepare Reagents (EDC, Sulfo-NHS, Buffers) Start->Prepare_Reagents Activation Activation Step (Molecule A + EDC/Sulfo-NHS) pH 4.7-6.0 Prepare_Reagents->Activation Purify_Activated Optional: Purify Activated Molecule (Desalting Column) Activation->Purify_Activated Coupling Coupling Step (Activated Molecule A + Molecule B) pH 7.2-7.4 Activation->Coupling One-pot Purify_Activated->Coupling Quench Optional: Quench Reaction Coupling->Quench Purify_Conjugate Purify Final Conjugate Coupling->Purify_Conjugate No quench Quench->Purify_Conjugate End End Purify_Conjugate->End

Caption: Workflow for a two-step EDC/Sulfo-NHS coupling experiment.

References

Technical Support Center: Enhancing CME-Carbodiimide Crosslinking Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for CME-carbodiimide crosslinking. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the efficiency of their crosslinking experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for EDC/NHS crosslinking?

A1: The efficiency of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) mediated crosslinking is highly pH-dependent. The activation of carboxyl groups with EDC is most efficient in a slightly acidic environment, typically between pH 4.5 and 5.0.[1][2] However, the subsequent reaction of the NHS-activated intermediate with primary amines is more efficient at a physiological pH of 7.2 to 7.5.[2] Therefore, a two-step protocol is often recommended, involving an activation step at a lower pH followed by a coupling step at a higher pH.[2]

Q2: What are the recommended buffers for the reaction?

A2: It is crucial to use buffers that do not contain primary amines (e.g., Tris, glycine) or carboxylates (e.g., acetate, citrate), as these will compete with the reaction.[3] For the activation step (at acidic pH), MES (2-(N-morpholino)ethanesulfonic acid) buffer is a suitable choice.[1][2] For the coupling step (at physiological pH), phosphate-buffered saline (PBS) is commonly used.[4]

Q3: Why is N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) used with EDC?

A3: EDC activates carboxyl groups to form a highly reactive O-acylisourea intermediate. However, this intermediate is unstable in aqueous solutions and can be rapidly hydrolyzed, leading to low crosslinking efficiency.[5] NHS or Sulfo-NHS is added to react with the O-acylisourea intermediate to form a more stable NHS ester. This semi-stable intermediate has a longer half-life, which increases the probability of a successful reaction with a primary amine, thereby improving the overall efficiency of the crosslinking reaction.[5]

Q4: How can I quench the crosslinking reaction?

A4: To stop the reaction, any remaining active EDC can be quenched by adding a thiol-containing compound like 2-mercaptoethanol.[2][5] Unreacted NHS esters can be quenched by adding a primary amine-containing compound such as hydroxylamine, Tris, or glycine.[4][5]

Q5: How can I assess the efficiency of my crosslinking reaction?

A5: The efficiency of a crosslinking reaction can be evaluated using several methods. A common qualitative method is SDS-PAGE analysis, where successful crosslinking will result in a shift in the molecular weight of the protein, indicated by a band of higher molecular weight.[6] For a more quantitative assessment, techniques like mass spectrometry can be employed to identify and quantify the cross-linked peptides.[6][7]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Low or no crosslinking Inactive EDC or NHS/Sulfo-NHS. These reagents are moisture-sensitive.Use fresh, high-quality reagents. Allow them to equilibrate to room temperature before opening to prevent condensation. Prepare solutions immediately before use.[8]
Inappropriate buffer composition.Ensure your buffers are free of primary amines (e.g., Tris, glycine) and carboxylates (e.g., acetate, citrate). Use recommended buffers like MES for activation and PBS for coupling.[3]
Incorrect pH.Optimize the pH for both the activation and coupling steps. Use a pH of 4.5-5.0 for activation and 7.2-7.5 for coupling.[1][2]
Hydrolysis of the active intermediate.Add NHS or Sulfo-NHS to stabilize the active intermediate. Perform the reaction as quickly as possible after adding EDC.[5]
Protein precipitation during the reaction High concentration of EDC.Reduce the molar excess of EDC in the reaction.[1]
Protein instability in the reaction buffer.Ensure your protein is soluble and stable at the chosen pH and buffer conditions. Consider performing a buffer exchange prior to the reaction.
High background or non-specific crosslinking One-step reaction protocol.A one-step protocol can lead to polymerization of proteins. A two-step protocol, where the first protein is activated and excess EDC is quenched before adding the second protein, can reduce non-specific crosslinking.[2]

Experimental Protocols

One-Step EDC/NHS Crosslinking Protocol

This protocol is simpler but may result in higher non-specific crosslinking.

  • Prepare Protein Solution: Dissolve the protein(s) to be crosslinked in a suitable buffer (e.g., 0.1 M MES, pH 4.5-5.0) at the desired concentration.

  • Prepare Reagents: Immediately before use, prepare fresh solutions of EDC and NHS in the reaction buffer.

  • Initiate Reaction: Add EDC and NHS to the protein solution. A common starting point is a 2- to 10-fold molar excess of EDC and a 2- to 5-fold molar excess of NHS over the carboxyl groups.[9]

  • Incubate: Allow the reaction to proceed for 15 minutes to 2 hours at room temperature.

  • Quench Reaction: Stop the reaction by adding a quenching buffer (e.g., hydroxylamine to a final concentration of 10-50 mM).[9]

  • Purification: Remove excess reagents and byproducts by dialysis or using a desalting column.

Two-Step EDC/NHS Crosslinking Protocol

This protocol is recommended for higher efficiency and specificity.

  • Prepare Protein #1: Dissolve the protein containing the carboxyl groups (Protein #1) in an amine-free and carboxyl-free buffer (e.g., 0.1 M MES, pH 4.5-5.0).[2]

  • Activate Protein #1: Add EDC (e.g., 2mM final concentration) and Sulfo-NHS (e.g., 5mM final concentration) to the solution of Protein #1. Incubate for 15 minutes at room temperature.[2]

  • Quench EDC: Add 2-mercaptoethanol to a final concentration of 20mM to quench the unreacted EDC.[2]

  • Buffer Exchange (Optional but Recommended): Remove excess EDC, Sulfo-NHS, and quenching reagent by passing the solution through a desalting column equilibrated with a coupling buffer (e.g., PBS, pH 7.2-7.5).[2]

  • Prepare Protein #2: Dissolve the protein containing the primary amine groups (Protein #2) in the coupling buffer.

  • Couple Proteins: Add the activated Protein #1 to the solution of Protein #2. Incubate for 2 hours at room temperature.[2]

  • Quench Reaction: Stop the reaction by adding a quenching buffer (e.g., hydroxylamine to a final concentration of 10mM).[5]

  • Purification: Purify the crosslinked conjugate using a desalting column or dialysis.

Quantitative Data Summary

Parameter Recommended Range/Value Reference
Activation pH 4.5 - 5.0[1][2]
Coupling pH 7.2 - 7.5[2]
EDC Concentration (molar excess to carboxyls) 2 - 10 fold
NHS/Sulfo-NHS Concentration (molar excess to carboxyls) 2 - 5 fold
Activation Time 15 minutes[2]
Coupling Time 2 hours[2]
Quenching (EDC) 20 mM 2-mercaptoethanol[2]
Quenching (NHS-ester) 10 - 50 mM Hydroxylamine

Visualizations

G cluster_activation Activation Step (pH 4.5-5.0) cluster_coupling Coupling Step (pH 7.2-7.5) Carboxyl Carboxyl Group (R-COOH) O_Acylisourea O-Acylisourea Intermediate (Unstable) Carboxyl->O_Acylisourea + EDC EDC EDC O_Acylisourea->Carboxyl Hydrolysis NHS_Ester NHS-Ester Intermediate (Semi-stable) O_Acylisourea->NHS_Ester + NHS NHS NHS / Sulfo-NHS Amide_Bond Stable Amide Bond (R-CO-NH-R') NHS_Ester->Amide_Bond + Amine Amine Primary Amine (R'-NH2)

Caption: Reaction mechanism of two-step EDC-NHS crosslinking.

G start Start prep_prot1 Prepare Protein #1 (in Activation Buffer) start->prep_prot1 activate Add EDC + Sulfo-NHS (Incubate 15 min) prep_prot1->activate quench_edc Quench EDC (add 2-Mercaptoethanol) activate->quench_edc buffer_exchange Buffer Exchange (Desalting Column) quench_edc->buffer_exchange prep_prot2 Prepare Protein #2 (in Coupling Buffer) buffer_exchange->prep_prot2 couple Mix Activated Protein #1 with Protein #2 (Incubate 2h) prep_prot2->couple quench_reaction Quench Reaction (add Hydroxylamine) couple->quench_reaction purify Purify Conjugate (Desalting/Dialysis) quench_reaction->purify end End purify->end

Caption: Experimental workflow for two-step EDC-NHS crosslinking.

References

Technical Support Center: Managing Carbodiimide Byproduct Solubility in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with carbodiimide byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the common byproducts of carbodiimide coupling reactions and why are they problematic?

A1: The most common carbodiimide coupling agents are N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). Their respective urea byproducts, N,N'-dicyclohexylurea (DCU) and N-ethyl-N'-(3-dimethylaminopropyl)urea (EDU), are the primary sources of solubility-related challenges during reaction workup and purification. DCU is notoriously insoluble in many common organic solvents, often precipitating out of the reaction mixture and complicating product isolation.[1][2] Conversely, EDU is highly soluble in aqueous solutions, which can be advantageous for its removal but may require specific extraction protocols to separate it from water-soluble products.[1]

Q2: What is the fundamental difference in byproduct solubility between DCC and EDC?

A2: The key difference lies in their solubility profiles. DCC is a water-insoluble carbodiimide used in organic synthesis, and its byproduct, DCU, is also largely insoluble in many organic solvents, necessitating its removal typically by filtration.[1][3] EDC, on the other hand, is a water-soluble carbodiimide, and its byproduct, EDU, is also water-soluble.[1][3] This property allows for the removal of EDU and excess EDC through aqueous extraction.[1][4]

Q3: Are there alternative carbodiimide reagents that offer more soluble byproducts?

A3: Yes, N,N'-Diisopropylcarbodiimide (DIC) is a common alternative to DCC.[1] Its corresponding urea byproduct, N,N'-diisopropylurea (DIU), is more soluble in organic solvents than DCU, which can simplify the purification process as it is more likely to remain in solution and be removed during subsequent workup or chromatography.[4]

Troubleshooting Guides

This section provides detailed solutions to common problems encountered during the removal of carbodiimide byproducts.

Issue 1: N,N'-Dicyclohexylurea (DCU) from DCC-mediated reactions

Problem: A white precipitate (DCU) has formed in my reaction, and it is difficult to separate from my desired product.

Solutions:

  • Filtration: This is the most direct method for removing insoluble DCU.

  • Solvent Precipitation/Trituration: If the desired product is soluble, adding a solvent in which DCU is poorly soluble can help precipitate the byproduct for subsequent filtration.

  • Recrystallization: This technique can be effective if the solubility of the desired product and DCU differ significantly in a particular solvent at different temperatures.

Issue 2: N-ethyl-N'-(3-dimethylaminopropyl)urea (EDU) from EDC-mediated reactions

Problem: My reaction product is contaminated with the water-soluble EDU byproduct.

Solutions:

  • Aqueous Extraction: This is the most common and effective method for removing EDU.

  • Acidic Wash: Washing the organic layer with a dilute acid solution (e.g., 0.1 M HCl) will protonate the tertiary amine of EDU, further increasing its solubility in the aqueous phase. Be cautious if your product is acid-sensitive.

  • Chromatography: If extraction methods are insufficient, purification by column chromatography can separate the product from the EDU byproduct.

Data Presentation: Byproduct Solubility

Precise quantitative solubility data for carbodiimide byproducts in various organic solvents is not extensively available in the literature. The following tables summarize the available qualitative and semi-quantitative solubility information.

Table 1: Qualitative Solubility of N,N'-Dicyclohexylurea (DCU)

SolventQualitative SolubilityNotes
WaterInsoluble (<1%)[5][6]DCU is highly hydrophobic.
Dichloromethane (DCM)Sparingly Soluble[7]Often precipitates from DCM upon cooling or standing.
Ethyl AcetateSparingly SolubleCan be used for precipitation of DCU.
AcetonitrileVery Low Solubility[6]A good solvent for precipitating DCU.
HexaneInsolubleCan be used as an anti-solvent to precipitate DCU.
MethanolSlightly Soluble[8]
EthanolSoluble (especially when hot)[7][8]Can be used for recrystallization.
AcetoneSoluble[8][9]Can be used to dissolve the crude product before precipitating DCU with an anti-solvent.
Dimethylformamide (DMF)Soluble[7]
Dimethyl Sulfoxide (DMSO)Soluble[8]Soluble with gentle warming.[10][11]

Table 2: Qualitative Solubility of N-ethyl-N'-(3-dimethylaminopropyl)urea (EDU)

SolventQualitative SolubilityNotes
WaterSoluble[4][10][12]Highly soluble, facilitating removal by aqueous extraction.
Dichloromethane (DCM)Soluble
ChloroformSlightly Soluble[12]
MethanolSlightly Soluble[12]

Table 3: Qualitative Solubility of N,N'-Diisopropylurea (DIU) - Byproduct of DIC

SolventQualitative SolubilityNotes
WaterLimited Solubility[13]
Dichloromethane (DCM)Soluble[13]
Ethyl AcetateSoluble[13]
TolueneSoluble[13]
Most Organic SolventsSoluble[11]This property facilitates easier work-up compared to DCU.

Experimental Protocols

Protocol 1: Removal of DCU by Filtration

Objective: To separate insoluble DCU from a reaction mixture where the desired product remains in solution.

Materials:

  • Reaction mixture containing precipitated DCU

  • Appropriate filtration apparatus (e.g., Büchner funnel, filter paper, vacuum flask)

  • Cold solvent (the same as the reaction solvent) for washing

Procedure:

  • Ensure the reaction is complete.

  • Cool the reaction mixture in an ice bath to further decrease the solubility of DCU, if compatible with the desired product's solubility.

  • Set up the filtration apparatus.

  • Wet the filter paper with a small amount of the cold reaction solvent.

  • Pour the reaction mixture onto the filter paper under vacuum.

  • Wash the collected DCU solid with a small amount of cold solvent to recover any entrained product.

  • The filtrate contains the desired product and can be further purified as needed.

Protocol 2: Removal of DCU by Recrystallization

Objective: To purify a solid product contaminated with DCU.

Materials:

  • Crude solid product containing DCU

  • Recrystallization solvent (a solvent in which the desired product has high solubility at elevated temperatures and low solubility at room temperature, while DCU has different solubility characteristics)

  • Heating apparatus (e.g., hot plate with a water or oil bath)

  • Erlenmeyer flask

  • Filtration apparatus

Procedure:

  • Transfer the crude solid to an Erlenmeyer flask.

  • Add a minimal amount of the recrystallization solvent.

  • Gently heat the mixture with stirring until the desired product is fully dissolved. DCU may or may not dissolve depending on the solvent.

  • If DCU remains undissolved at the elevated temperature, perform a hot filtration to remove it.

  • Allow the hot filtrate to cool slowly to room temperature.

  • Further cool the flask in an ice bath to maximize the crystallization of the desired product.

  • Collect the purified crystals by filtration and wash with a small amount of cold solvent.

Protocol 3: Removal of EDU by Aqueous Extraction

Objective: To remove the water-soluble EDU byproduct from an organic reaction mixture.

Materials:

  • Organic reaction mixture containing the desired product and EDU

  • Separatory funnel

  • Deionized water or dilute acidic solution (e.g., 0.1 M HCl)

  • Brine (saturated NaCl solution)

  • Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

Procedure:

  • Transfer the organic reaction mixture to a separatory funnel.

  • Add an equal volume of deionized water (or dilute HCl solution).

  • Stopper the funnel and shake vigorously for 1-2 minutes, venting periodically to release pressure.

  • Allow the layers to separate.

  • Drain the lower aqueous layer containing the EDU.

  • Repeat the washing step 2-3 times with fresh water or dilute acid.

  • Wash the organic layer with brine to remove residual water.

  • Drain the organic layer into a clean flask and dry it over a drying agent.

  • Filter to remove the drying agent and concentrate the organic solvent to obtain the purified product.

Visualizations

experimental_workflow_dcu_removal start DCC Reaction Mixture (Product + DCU Precipitate) filtration Filtration start->filtration filtrate Filtrate (Product in Solution) filtration->filtrate Liquid Phase dcu_waste DCU Byproduct (Solid Waste) filtration->dcu_waste Solid Phase purification Further Purification (e.g., Chromatography) filtrate->purification final_product Pure Product purification->final_product

Caption: Workflow for DCU Removal by Filtration.

experimental_workflow_edu_removal start EDC Reaction Mixture (Product + EDU in Organic Solvent) extraction Aqueous Extraction (Water or Dilute Acid) start->extraction organic_layer Organic Layer (Product) extraction->organic_layer Organic Phase aqueous_layer Aqueous Layer (EDU Byproduct) extraction->aqueous_layer Aqueous Phase drying Drying & Concentration organic_layer->drying final_product Pure Product drying->final_product signaling_pathway_carbodiimide_alternatives reagent Carbodiimide Reagent Choice dcc DCC reagent->dcc edc EDC reagent->edc dic DIC reagent->dic dcu DCU Byproduct (Insoluble) dcc->dcu leads to edu EDU Byproduct (Water-Soluble) edc->edu leads to diu DIU Byproduct (Organo-Soluble) dic->diu leads to

References

Technical Support Center: Refinement of CME-Carbodiimide Protocols for Sensitive Proteins

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing CME-carbodiimide protocols for sensitive proteins.

Troubleshooting Guides

This section addresses common issues encountered during this compound conjugation reactions involving sensitive proteins.

Issue 1: Low Conjugation Efficiency or No Conjugation

Possible Cause Recommendation & Solution
Inactive EDC or NHS/Sulfo-NHS EDC and NHS are moisture-sensitive.[1][2] Ensure reagents are stored desiccated at -20°C.[1][3] Allow vials to equilibrate to room temperature before opening to prevent condensation.[1][3] Use freshly prepared solutions of EDC and NHS for each experiment, as they hydrolyze in aqueous solutions.[1]
Suboptimal pH The two-step EDC/NHS reaction has different optimal pH ranges for each step. The activation of carboxyl groups with EDC is most efficient at a slightly acidic pH (4.5-6.0).[4] The subsequent reaction of the NHS-ester with primary amines is more efficient at a physiological to slightly basic pH (7.2-8.5).[5] For sensitive proteins, consider a two-step protocol where the pH is adjusted after the initial activation.
Incorrect Molar Ratios The molar ratio of EDC and NHS to the protein is critical. A common starting point is a molar excess of both EDC and NHS. A frequently suggested ratio is 1:10:25 of the carboxyl-containing protein to EDC and NHS, respectively.[1] However, for sensitive proteins, a large excess of crosslinkers may lead to undesirable modifications or aggregation. It is recommended to perform a titration to find the optimal ratio for your specific protein.
Presence of Competing Nucleophiles Buffers containing primary amines (e.g., Tris, glycine) or carboxylates (e.g., acetate, citrate) will compete with the desired reaction.[4] Use non-amine and non-carboxylate buffers such as MES for the activation step and PBS for the coupling step.[4]
Insufficient Reaction Time While the activation step is typically rapid (around 15 minutes), the coupling step may require a longer incubation time, from a couple of hours to overnight, especially if using lower concentrations of reactants to protect a sensitive protein.[3]
Steric Hindrance The carboxyl or amine groups on your protein may be sterically hindered and inaccessible to the crosslinking reagents. Consider introducing a spacer arm if direct conjugation is inefficient.

Issue 2: Protein Precipitation or Aggregation During Reaction

Possible Cause Recommendation & Solution
High Crosslinker Concentration A high concentration of EDC can sometimes lead to protein precipitation.[1] If precipitation is observed, try reducing the molar excess of EDC and NHS.
pH-Induced Instability The pH of the reaction buffer may be close to the isoelectric point (pI) of your protein, causing it to become insoluble. Ensure the pH of your buffers maintains the solubility and stability of your protein.
Protein Denaturation Sensitive proteins may denature due to changes in the microenvironment upon addition of reagents. Perform the reaction at a lower temperature (e.g., 4°C) to minimize denaturation.
Intermolecular Crosslinking If the protein concentration is too high, there is an increased chance of intermolecular crosslinking, leading to aggregation. Consider working with more dilute protein solutions.

Issue 3: Loss of Protein Activity or Stability Post-Conjugation

Possible Cause Recommendation & Solution
Modification of Critical Residues The conjugation reaction may be modifying amino acid residues that are essential for the protein's activity or structural integrity. If the locations of critical residues are known, consider site-directed mutagenesis to protect them or use a different crosslinking chemistry that targets other functional groups.
Conformational Changes The covalent modification may induce conformational changes that affect protein function. Analyze the protein's secondary and tertiary structure pre- and post-conjugation using techniques like Circular Dichroism (CD) spectroscopy.
Incomplete Quenching Failure to effectively quench the reaction can lead to continued, uncontrolled crosslinking. Ensure the quenching step is efficient by using an appropriate quenching reagent and sufficient incubation time.
Harsh Purification Methods The purification process itself might be detrimental to the sensitive protein. Use gentle purification methods like size-exclusion chromatography or dialysis with compatible buffers.

Frequently Asked Questions (FAQs)

Q1: What is the role of NHS or Sulfo-NHS in the reaction?

A1: EDC activates carboxyl groups to form a highly reactive O-acylisourea intermediate. However, this intermediate is unstable in aqueous solutions and can hydrolyze, leading to low conjugation efficiency.[6] N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, reacts with the O-acylisourea intermediate to form a more stable NHS-ester.[6] This semi-stable intermediate is more resistant to hydrolysis and reacts efficiently with primary amines to form a stable amide bond.[6]

Q2: What is the difference between a one-step and a two-step protocol?

A2: In a one-step protocol, the protein with carboxyl groups, the amine-containing molecule, EDC, and NHS are all mixed together. This can lead to unwanted polymerization if the protein contains both carboxyl and amine groups.[6] A two-step protocol is generally recommended for proteins. First, the carboxyl-containing protein is activated with EDC and NHS. Then, the excess EDC is quenched or removed before adding the amine-containing molecule.[3] This prevents the activation of carboxyl groups on the second molecule and minimizes self-conjugation.

Q3: Which buffer should I use for my reaction?

A3: It is crucial to use buffers that do not contain primary amines or carboxylates. For the activation step, which is more efficient at a slightly acidic pH, 2-(N-morpholino)ethanesulfonic acid (MES) buffer is a good choice.[4] For the coupling step, which favors a more neutral to slightly basic pH, phosphate-buffered saline (PBS) is commonly used.[3]

Q4: How should I store and handle EDC and NHS?

A4: Both EDC and NHS are moisture-sensitive and should be stored desiccated at -20°C.[1][3] Before use, allow the vials to warm to room temperature to prevent moisture from condensing on the reagents upon opening.[1][3] It is best practice to prepare solutions of EDC and NHS immediately before use.[1] For frequent use, consider aliquoting the dry reagents into smaller, single-use vials to minimize exposure to moisture.[2]

Q5: How do I quench the reaction?

A5: Quenching stops the reaction and deactivates any remaining reactive esters. Common quenching reagents include hydroxylamine, Tris, or glycine.[1][3] These are added in molar excess and incubated for a short period to ensure all reactive groups are capped. For the two-step protocol, quenching the EDC activation can be done with 2-mercaptoethanol before adding the second protein.[6]

Q6: How can I purify my conjugated protein?

A6: Purification is necessary to remove excess crosslinkers, byproducts, and unreacted molecules. Common methods for purifying protein conjugates include size-exclusion chromatography (SEC) and dialysis.[5] The choice of method depends on the size difference between the conjugate and the contaminants, as well as the sensitivity of the protein.

Data Presentation: Optimization Parameters

For sensitive proteins, it is crucial to empirically determine the optimal reaction conditions. The following tables provide recommended starting ranges and parameters to be tested.

Table 1: Optimization of Molar Ratios (Protein:EDC:NHS)

Parameter Low Range Starting Point High Range Observed Outcome (User to fill)
Molar Ratio1:2:51:10:251:50:125

Table 2: Optimization of Reaction pH

Step Low pH Recommended pH High pH Observed Outcome (User to fill)
Activation4.04.5 - 6.06.5
Coupling6.57.2 - 8.08.5

Table 3: Optimization of Reaction Time and Temperature

Parameter Condition 1 Condition 2 Condition 3 Observed Outcome (User to fill)
Time (Coupling)1 hour4 hoursOvernight
Temperature4°CRoom Temperature-

Experimental Protocols

Protocol 1: Two-Step EDC/NHS Crosslinking of a Sensitive Protein

  • Materials:

    • Protein 1 (with carboxyl groups)

    • Protein 2 (with amine groups)

    • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

    • Sulfo-NHS (N-hydroxysulfosuccinimide)

    • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

    • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2

    • Quenching Solution: 1 M Hydroxylamine, pH 8.5

    • Desalting column (e.g., Sephadex G-25)

  • Procedure:

    • Prepare a 1 mg/mL solution of Protein 1 in Activation Buffer.

    • Immediately before use, prepare solutions of EDC and Sulfo-NHS in water.

    • Add EDC and Sulfo-NHS to the Protein 1 solution. A starting point is a final concentration of ~2 mM EDC and ~5 mM Sulfo-NHS.[3]

    • Incubate for 15 minutes at room temperature with gentle mixing.

    • Optional: To quench the EDC, add 2-mercaptoethanol to a final concentration of 20 mM.[3]

    • Remove excess EDC, Sulfo-NHS, and quenching reagent by passing the reaction mixture through a desalting column equilibrated with Coupling Buffer.

    • Add Protein 2 to the activated Protein 1 solution, typically at an equimolar ratio.

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

    • Quench the reaction by adding the Quenching Solution to a final concentration of 10-50 mM and incubate for 15 minutes.[1]

    • Purify the final conjugate using a desalting column or size-exclusion chromatography to remove unreacted proteins and byproducts.

Protocol 2: Assessing Protein Stability using Circular Dichroism (CD) Spectroscopy

  • Objective: To assess changes in the secondary and tertiary structure of the protein after conjugation.

  • Procedure:

    • Prepare samples of the unconjugated and conjugated protein at the same concentration in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4). The buffer should have low absorbance in the far-UV region.

    • Acquire far-UV CD spectra (typically 190-250 nm) to analyze secondary structure.

    • Acquire near-UV CD spectra (typically 250-320 nm) to probe the tertiary structure.

    • For thermal stability, perform a temperature melt by monitoring the CD signal at a specific wavelength (e.g., 222 nm for alpha-helical proteins) while increasing the temperature at a controlled rate. The midpoint of the unfolding transition (Tm) is a measure of thermal stability.

    • Compare the spectra and Tm values of the conjugated protein to the unconjugated control to identify any significant structural changes or destabilization.

Protocol 3: Quantifying Protein Aggregation using Dynamic Light Scattering (DLS)

  • Objective: To determine the size distribution and identify the presence of aggregates in the protein sample post-conjugation.

  • Procedure:

    • Prepare samples of the unconjugated and conjugated protein in a buffer that has been filtered through a 0.22 µm filter.

    • Ensure the samples are free of dust and other particulates by centrifugation or filtration.

    • Measure the hydrodynamic radius of the particles in each sample using a DLS instrument.

    • Analyze the size distribution data. An increase in the average particle size or the appearance of larger species in the conjugated sample compared to the control indicates aggregation.

Visualizations

G cluster_activation Activation Step (pH 4.5-6.0) cluster_coupling Coupling Step (pH 7.2-8.5) cluster_side_reactions Side Reactions Protein_COOH Protein-COOH O_acylisourea O-acylisourea Intermediate (unstable) Protein_COOH->O_acylisourea + EDC EDC EDC NHS_ester NHS-ester Intermediate (semi-stable) O_acylisourea->NHS_ester + NHS Hydrolysis Hydrolysis O_acylisourea->Hydrolysis + H2O N_acylurea N-acylurea Formation O_acylisourea->N_acylurea Rearrangement NHS NHS / Sulfo-NHS Conjugate Stable Amide Bond (Protein-CO-NH-Protein) NHS_ester->Conjugate + Protein-NH2 Protein_NH2 Protein-NH2

Caption: Signaling pathway of the two-step EDC/NHS crosslinking reaction.

G Start Start: Low Conjugation Yield CheckReagents 1. Check Reagent Activity (Fresh EDC/NHS?) Start->CheckReagents CheckReagents->Start Reagents Expired/Hydrolyzed CheckpH 2. Verify Buffer pH (Activation: 4.5-6.0, Coupling: 7.2-8.5?) CheckReagents->CheckpH Reagents OK CheckpH->Start Incorrect pH CheckBuffers 3. Buffer Composition (Amine/Carboxylate-free?) CheckpH->CheckBuffers pH Correct CheckBuffers->Start Competing Buffers OptimizeRatios 4. Optimize Molar Ratios (Titrate EDC/NHS) CheckBuffers->OptimizeRatios Buffers OK IncreaseTime 5. Increase Reaction Time OptimizeRatios->IncreaseTime Ratios Optimized Success Success: Improved Yield IncreaseTime->Success

Caption: Logical workflow for troubleshooting low conjugation yield.

References

Validation & Comparative

A Head-to-Head Comparison of CME-Carbodiimide and EDC for Antibody Conjugation: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the critical task of antibody conjugation, the choice of crosslinking chemistry is paramount to success. This guide provides an objective comparison of two carbodiimide-based coupling agents: 1-Cyclohexyl-3-(2-morpholinoethyl)carbodiimide metho-p-toluenesulfonate (CME-carbodiimide) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). While both facilitate the formation of a stable amide bond between a carboxyl group and a primary amine, their distinct properties can influence conjugation efficiency, experimental workflow, and the characteristics of the final conjugate. This document aims to provide a comprehensive overview, supported by available data and detailed protocols, to inform the selection of the most suitable reagent for your specific application.

At a Glance: Key Differences and Performance Metrics

FeatureThis compoundEDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
Full Chemical Name 1-Cyclohexyl-3-(2-morpholinoethyl)carbodiimide metho-p-toluenesulfonate1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride
Molecular Formula C21H33N3O4SC9H17N3·HCl
Solubility Water-solubleWater-soluble[1]
Typical Reaction pH Not explicitly documented in readily available literature for antibody conjugation.Carboxyl activation: pH 4.5-6.0; Amine coupling: pH 7.2-8.5[2]
Key Structural Difference Contains a cyclohexyl and a morpholinoethyl group.Contains an ethyl and a dimethylaminopropyl group.
Common Co-reagents Likely compatible with N-hydroxysuccinimide (NHS) or sulfo-NHS to improve efficiency.Frequently used with N-hydroxysuccinimide (NHS) or sulfo-NHS to stabilize the active intermediate and improve efficiency.[3][4]
Reported Efficiency Specific quantitative data on antibody conjugation efficiency is not readily available in published literature.Efficiency can be influenced by the presence of NHS/sulfo-NHS. One study found EDC alone to be more efficient than EDC/NHS or EDC/sulfo-NHS for crosslinking antibodies to an amine-functionalized surface at pH 7.4.[4][5] Another study reported conjugation efficiencies of 6.96% to 14.64% for full-length antibodies to nanoparticles using carbodiimide chemistry.[6]

Reaction Mechanisms: Activating Carboxyl Groups for Amide Bond Formation

Both this compound and EDC are "zero-length" crosslinkers, meaning no part of the carbodiimide molecule is incorporated into the final bond between the antibody and the molecule of interest.[7] They function by activating carboxyl groups (present on glutamic acid and aspartic acid residues of an antibody, or on a molecule to be conjugated) to form a highly reactive O-acylisourea intermediate. This intermediate then readily reacts with a primary amine (present on lysine residues of the antibody or on the conjugation partner) to form a stable amide bond, releasing a urea byproduct.[1]

The addition of N-hydroxysuccinimide (NHS) or its water-soluble analog, sulfo-NHS, is a common strategy to improve the efficiency of carbodiimide-mediated conjugation.[3] NHS reacts with the O-acylisourea intermediate to form a more stable NHS ester, which is less susceptible to hydrolysis in aqueous solutions and can then react with the amine group.[3]

Visualizing the Chemistry: Reaction Pathways

CME_Reaction_Pathway Antibody_COOH Antibody-COOH O_Acylisourea O-Acylisourea Intermediate (Reactive) Antibody_COOH->O_Acylisourea + CME CME This compound Urea_Byproduct_CME CME-Urea Byproduct CME->Urea_Byproduct_CME forms O_Acylisourea->Antibody_COOH Hydrolysis Conjugate_CME Antibody-CO-NH-Molecule (Stable Amide Bond) O_Acylisourea->Conjugate_CME + Molecule-NH2 Molecule_NH2 Molecule-NH2

Caption: Reaction pathway for this compound mediated antibody conjugation.

EDC_Reaction_Pathway Antibody_COOH_EDC Antibody-COOH O_Acylisourea_EDC O-Acylisourea Intermediate (Reactive & Unstable) Antibody_COOH_EDC->O_Acylisourea_EDC + EDC EDC EDC Urea_Byproduct_EDC EDC-Urea Byproduct EDC->Urea_Byproduct_EDC forms O_Acylisourea_EDC->Antibody_COOH_EDC Hydrolysis Conjugate_EDC Antibody-CO-NH-Molecule (Stable Amide Bond) O_Acylisourea_EDC->Conjugate_EDC + Molecule-NH2 NHS_Ester NHS-Ester Intermediate (More Stable) O_Acylisourea_EDC->NHS_Ester + NHS Molecule_NH2_EDC Molecule-NH2 NHS NHS / sulfo-NHS NHS_Ester->Conjugate_EDC + Molecule-NH2

Caption: Reaction pathway for EDC-mediated antibody conjugation, with optional NHS/sulfo-NHS stabilization.

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a general framework for antibody conjugation using this compound and EDC. Optimization of molar ratios, reaction times, and buffer conditions is often necessary for specific antibodies and labels.

This compound Antibody Conjugation Protocol (General Framework)

As specific, detailed protocols for this compound in antibody conjugation are not as prevalent in the literature as for EDC, this protocol is based on the general principles of carbodiimide chemistry.

Materials:

  • Antibody solution (in a suitable buffer, e.g., MES buffer, pH 4.7-6.0)

  • Molecule to be conjugated with a primary amine

  • This compound

  • (Optional) N-hydroxysuccinimide (NHS) or sulfo-NHS

  • Activation Buffer (e.g., 0.1 M MES, pH 4.7-6.0)

  • Coupling Buffer (e.g., PBS, pH 7.2-8.5)

  • Quenching solution (e.g., hydroxylamine, Tris, or glycine)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Antibody Preparation: Dissolve the antibody in Activation Buffer at a desired concentration (e.g., 1-10 mg/mL).

  • Carbodiimide Activation:

    • Immediately before use, prepare a fresh solution of this compound in Activation Buffer.

    • (Optional) Prepare a fresh solution of NHS or sulfo-NHS in Activation Buffer.

    • Add the this compound solution (and optional NHS/sulfo-NHS) to the antibody solution. A molar excess of the carbodiimide is typically used.

    • Incubate for 15-30 minutes at room temperature with gentle mixing.

  • Conjugation:

    • Dissolve the amine-containing molecule in Coupling Buffer.

    • Add the solution of the amine-containing molecule to the activated antibody solution.

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching: Add the quenching solution to stop the reaction by reacting with any remaining active esters.

  • Purification: Remove excess reagents and byproducts by purifying the antibody conjugate using a size-exclusion chromatography column.

EDC Antibody Conjugation Protocol (Two-Step with NHS)

This protocol is a widely used method for EDC-mediated conjugation that incorporates NHS for improved stability.

Materials:

  • Antibody solution (in a suitable buffer, e.g., MES buffer, pH 4.7-6.0)

  • Molecule to be conjugated with a primary amine

  • EDC

  • N-hydroxysuccinimide (NHS) or sulfo-NHS

  • Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)

  • Coupling Buffer (e.g., PBS, pH 7.2-7.5)[2]

  • Quenching solution (e.g., 2-mercaptoethanol, hydroxylamine, Tris, or glycine)[2]

  • Purification column (e.g., Zeba™ Spin Desalting Column)[2]

Procedure:

  • Antibody Preparation: Prepare the antibody (Protein #1) in Activation Buffer at a concentration of approximately 1 mg/mL.[2]

  • Activation of Carboxyl Groups:

    • Equilibrate EDC and NHS/sulfo-NHS to room temperature before use.[2]

    • Add EDC (e.g., to a final concentration of ~2mM) and NHS or sulfo-NHS (e.g., to a final concentration of ~5mM) to the antibody solution.[2]

    • React for 15 minutes at room temperature.[2]

  • Quenching of EDC (Optional but Recommended): Add 2-mercaptoethanol to a final concentration of 20mM to quench the EDC.[2]

  • Buffer Exchange (Optional): To remove excess activating and quenching reagents, pass the activated antibody through a desalting column equilibrated with Coupling Buffer.[2]

  • Conjugation to Amine-Containing Molecule:

    • Prepare the amine-containing molecule (Protein #2) in Coupling Buffer.

    • Add the amine-containing molecule to the activated antibody at an equimolar ratio.[2]

    • Allow the reaction to proceed for 2 hours at room temperature.[2]

  • Quenching of Reaction: Add a quenching reagent like hydroxylamine to a final concentration of 10mM to hydrolyze any non-reacted NHS esters.[2]

  • Purification: Purify the antibody conjugate from excess reagents using a desalting column.[2]

Experimental Workflows: A Visual Comparison

The following diagrams illustrate the typical experimental workflows for antibody conjugation using this compound and EDC.

CME_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_cleanup Post-Reaction Prep_Ab Prepare Antibody in Activation Buffer Activation Activate Antibody with CME (15-30 min, RT) Prep_Ab->Activation Prep_CME Prepare fresh This compound Solution Prep_CME->Activation Prep_Molecule Prepare Amine-Molecule in Coupling Buffer Conjugation Add Amine-Molecule (2h RT or O/N 4°C) Prep_Molecule->Conjugation Activation->Conjugation Quenching Quench Reaction Conjugation->Quenching Purification Purify Conjugate (e.g., SEC) Quenching->Purification

Caption: Experimental workflow for this compound antibody conjugation.

EDC_Workflow cluster_prep_edc Preparation cluster_reaction_edc Reaction cluster_cleanup_edc Post-Reaction Prep_Ab_EDC Prepare Antibody in Activation Buffer Activation_EDC Activate Antibody with EDC/NHS (15 min, RT) Prep_Ab_EDC->Activation_EDC Prep_EDC_NHS Equilibrate EDC & NHS Prep_EDC_NHS->Activation_EDC Prep_Molecule_EDC Prepare Amine-Molecule in Coupling Buffer Conjugation_EDC Add Amine-Molecule (2h, RT) Prep_Molecule_EDC->Conjugation_EDC Buffer_Exchange Optional: Buffer Exchange (Desalting Column) Activation_EDC->Buffer_Exchange Buffer_Exchange->Conjugation_EDC Quenching_EDC Quench Reaction Conjugation_EDC->Quenching_EDC Purification_EDC Purify Conjugate (Desalting Column) Quenching_EDC->Purification_EDC

References

A Comparative Guide to the Validation of CME-Carbodiimide Crosslinked Protein Complexes by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate identification and characterization of protein-protein interactions (PPIs) are paramount. Crosslinking-mass spectrometry (XL-MS) has emerged as a powerful technique to capture these interactions and provide structural insights. This guide provides an objective comparison of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or CME-carbodiimide) crosslinking with other common crosslinking chemistries, supported by experimental data and detailed protocols.

Comparison of Crosslinking Chemistries for Mass Spectrometry

The choice of crosslinker is critical and depends on the specific research question, sample complexity, and available instrumentation. While this compound offers unique advantages, it is essential to understand its performance relative to other available chemistries.

FeatureThis compound (EDC)NHS-Ester Crosslinkers (e.g., DSS, BS3)MS-Cleavable Crosslinkers (e.g., DSSO, DSBU)Photoreactive Crosslinkers
Reactive Groups Carboxyl groups (Asp, Glu, C-termini) and primary amines (Lys, N-termini)Primary amines (Lys, N-termini)Primary amines (Lys, N-termini)Non-specific C-H bonds upon photoactivation
Crosslink Type Zero-lengthDefined spacer arm lengthDefined spacer arm length with a cleavable bondZero-length (after photoactivation)
Specificity High for carboxyl and amine groupsHigh for primary aminesHigh for primary aminesLow, reacts with any accessible amino acid
Efficiency Can be lower; often requires NHS/sulfo-NHS for stabilization of the intermediate[1][2]Generally high and well-establishedHigh, with various spacer arm lengths availableGenerally lower yield
MS Identification Challenging due to no mass addition, making it difficult to distinguish from natural isopeptide bonds[1]Complex fragmentation spectra from two peptidesSimplified data analysis due to in-source fragmentation, leading to characteristic reporter ions[3][4]Complex due to non-specific nature and potential for multiple modifications
Applications Probing direct interactions where carboxyl and amine groups are in close proximityGeneral protein complex topology mappingSystem-wide interactomics in complex samples like cell lysates[5][6]Capturing interactions in regions lacking specific reactive residues[7]

Quantitative Performance Data

The following table summarizes representative data from studies utilizing different crosslinking strategies, highlighting the number of identified crosslinks. It is important to note that these numbers are highly dependent on the sample, instrumentation, and data analysis workflow.

Crosslinker TypeSample TypeNumber of Unique Crosslinked Peptide PairsReference
MS-CleavableMouse Heart Tissue2,663[5]
MS-Cleavable (DSSI)HEK293T Cell Lysates2,478[4][6]
Multiple Chemistries (DHSO, DSSO, DMTMM)Human Cell Line Organelles28,910[8]

Experimental Protocol: this compound Crosslinking of Protein Complexes for Mass Spectrometry

This protocol outlines a general workflow for crosslinking protein complexes using EDC, followed by preparation for mass spectrometry analysis.

Materials:

  • Purified protein complex in a suitable buffer (e.g., MES buffer)

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • Sulfo-NHS (N-hydroxysulfosuccinimide) (optional, for improved efficiency)

  • Quenching solution (e.g., hydroxylamine or Tris buffer)

  • Urea

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Formic acid

Procedure:

  • Sample Preparation:

    • Ensure the protein sample is in a buffer free of extraneous carboxyl and amine groups (e.g., MES or HEPES buffer). Phosphate buffers can be used, but may reduce efficiency[9].

    • The optimal pH for EDC crosslinking is between 4.5 and 6.0[9][10].

  • Crosslinking Reaction:

    • Prepare fresh solutions of EDC and Sulfo-NHS.

    • Add EDC (and Sulfo-NHS) to the protein sample. A typical starting concentration is 1-5 mM EDC and a 2-5 fold molar excess of Sulfo-NHS over EDC. The optimal concentration should be determined empirically.

    • Incubate the reaction for 1-2 hours at room temperature.

  • Quenching:

    • Stop the reaction by adding a quenching solution to a final concentration of 20-50 mM. Hydroxylamine is effective at quenching the reaction.

    • Incubate for 15-30 minutes at room temperature.

  • Sample Preparation for Mass Spectrometry:

    • Denature the crosslinked proteins by adding urea to a final concentration of 8 M.

    • Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating for 30 minutes at 37°C.

    • Alkylate cysteine residues by adding IAA to a final concentration of 25 mM and incubating for 20 minutes in the dark at room temperature.

    • Dilute the sample with an appropriate buffer (e.g., 50 mM ammonium bicarbonate) to reduce the urea concentration to less than 1 M.

    • Digest the proteins with trypsin (typically at a 1:50 enzyme-to-protein ratio) overnight at 37°C.

  • Sample Cleanup and Mass Spectrometry:

    • Acidify the digest with formic acid to stop the trypsin activity.

    • Desalt the peptide mixture using a C18 StageTip or equivalent.

    • Analyze the crosslinked peptides by LC-MS/MS. Specialized software is required for the identification of crosslinked peptides from the complex fragmentation data[3][11].

Visualizing Workflows and Mechanisms

Diagrams created using the DOT language provide clear visual representations of complex processes.

CME_Carbodiimide_Crosslinking_Workflow cluster_solution In Solution cluster_ms_prep Sample Preparation for MS cluster_analysis Analysis Protein_Complex Purified Protein Complex Crosslinking Add EDC (+/- Sulfo-NHS) Protein_Complex->Crosslinking Quenching Quench Reaction Crosslinking->Quenching Denaturation Denature, Reduce, Alkylate Quenching->Denaturation Digestion Tryptic Digestion Denaturation->Digestion Cleanup Desalting Digestion->Cleanup LC_MS LC-MS/MS Analysis Cleanup->LC_MS Data_Analysis Crosslink Identification LC_MS->Data_Analysis

Caption: this compound crosslinking workflow for mass spectrometry.

EDC_Reaction_Mechanism Carboxyl Protein 1 Carboxyl Group (-COOH) Intermediate O-acylisourea (unstable intermediate) Carboxyl->Intermediate +EDC EDC EDC Intermediate->Carboxyl Hydrolysis Crosslink Stable Amide Bond (Zero-Length Crosslink) Intermediate->Crosslink +Amine Amine Protein 2 Primary Amine (-NH2) Urea_Biproduct Urea Byproduct

Caption: Reaction mechanism of EDC-mediated zero-length crosslinking.

Crosslinker_Comparison_Logic cluster_crosslinker_choice Choice of Crosslinker Start Research Question: Characterize Protein Interaction Zero_Length Need to confirm direct interaction? (Zero-length) Start->Zero_Length Specific_Residues Are Lysines abundant at interface? (NHS-ester) Start->Specific_Residues Complex_Sample Is sample highly complex? (MS-cleavable) Start->Complex_Sample No_Reactive_Groups Lacking specific residues at interface? (Photoreactive) Start->No_Reactive_Groups EDC EDC Zero_Length->EDC Yes DSS_BS3 DSS/BS3 Specific_Residues->DSS_BS3 Yes DSSI_DSBU DSSI/DSBU Complex_Sample->DSSI_DSBU Yes SDA SDA-based No_Reactive_Groups->SDA Yes

Caption: Decision tree for selecting an appropriate crosslinking chemistry.

References

A Researcher's Guide to Protein-Protein Interaction Crosslinkers: CME-Carbodiimide vs. Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the study of protein-protein interactions (PPIs) is fundamental to understanding cellular processes and designing novel therapeutics. Chemical crosslinking, a technique that covalently links interacting proteins, has emerged as a powerful tool for capturing these often transient interactions. This guide provides an objective comparison of 1-cyclohexyl-3-(2-morpholinoethyl)carbodiimide (CME-carbodiimide), often used interchangeably with the more common 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), against other widely used crosslinking agents. We present supporting experimental data, detailed protocols, and visual workflows to aid in the selection of the most appropriate crosslinker for your research needs.

At a Glance: A Comparative Overview of Common Crosslinkers

The choice of crosslinker is critical and depends on the specific application, the nature of the interacting proteins, and the downstream analytical methods. Here, we compare the zero-length carbodiimide crosslinker, CME/EDC, with homobifunctional N-hydroxysuccinimide (NHS) ester crosslinkers like disuccinimidyl suberate (DSS) and its water-soluble analog bis(sulfosuccinimidyl) suberate (BS3).

FeatureThis compound (EDC)Homobifunctional NHS Esters (e.g., DSS, BS3)
Mechanism Zero-length; facilitates direct amide bond formation between carboxyl and amine groups.[1][2]Introduces a spacer arm between two primary amines.[3][4]
Spacer Arm Length 0 Å[3][5]Variable (e.g., DSS/BS3: 11.4 Å)[3][6]
Target Residues Carboxyl groups (Asp, Glu, C-terminus) and primary amines (Lys, N-terminus).[7]Primary amines (Lys, N-terminus).[8][9]
Reaction Type Heterobifunctional (in effect, as it links two different functional groups).[3]Homobifunctional.[10]
Solubility Water-soluble.[11]DSS: Water-insoluble (requires organic solvent); BS3: Water-soluble.[12][13]
Cell Permeability Generally considered membrane impermeable.DSS: Membrane-permeable; BS3: Membrane-impermeable.[10][12]
Key Advantage Provides precise distance constraints due to its zero-length nature.[2][14]Can capture interactions over a larger distance; established workflows.[4]
Key Disadvantage The reactive intermediate is unstable; often requires NHS/sulfo-NHS for efficiency.[1]Can introduce ambiguity in distance constraints due to the flexible spacer arm.[15]

Performance Deep Dive: Quantitative Comparison of Crosslinking Efficiency

The efficiency of a crosslinker is a critical performance metric, directly impacting the number of identifiable protein-protein interactions. While efficiency can be context-dependent, studies have shown significant differences between crosslinker types.

In a comparative analysis of the plant HOP2-MND1 protein complex using crosslinking-mass spectrometry (XL-MS), the zero-length crosslinker EDC identified a substantially higher number of unique cross-links compared to the NHS-ester crosslinker DSS.[6] This suggests that for this particular complex, the proximity of carboxyl and amine groups allowed for more extensive crosslinking by EDC.

CrosslinkerNumber of Unique Cross-links Identified
EDC 606
DSS 67
BS²G 57
BS²Gd0d6 34

Data from a study on the Arabidopsis thaliana HOP2-MND1 complex.[6]

It is important to note that the higher number of cross-links with EDC in this instance may be attributed to the specific structural features of the HOP2-MND1 complex. Therefore, empirical testing of different crosslinkers is often recommended to determine the optimal choice for a given biological system.[16]

Experimental Protocols: A Step-by-Step Guide

The success of a crosslinking experiment is highly dependent on the meticulous execution of the experimental protocol. Below are detailed methodologies for the crosslinkers discussed.

Protocol 1: CME/EDC-NHS Crosslinking for Protein Interaction Analysis

This two-step protocol utilizes EDC in conjunction with N-hydroxysuccinimide (NHS) to enhance crosslinking efficiency.[11][17]

Materials:

  • Protein #1 solution (in a carboxylate- and amine-free buffer, e.g., MES buffer, pH 4.5-6.0)

  • Protein #2 solution (in a buffer compatible with amine coupling, e.g., PBS, pH 7.2-8.0)

  • EDC (FW: 191.70)

  • NHS or Sulfo-NHS

  • 2-Mercaptoethanol (for quenching EDC)

  • Hydroxylamine-HCl (for quenching the overall reaction)

  • Desalting column

Procedure:

  • Equilibrate EDC and NHS/Sulfo-NHS to room temperature.

  • To 1 ml of Protein #1 solution, add EDC to a final concentration of approximately 2 mM (e.g., 0.4 mg) and NHS/Sulfo-NHS to a final concentration of approximately 5 mM (e.g., 0.6 mg NHS or 1.1 mg Sulfo-NHS).[18]

  • Incubate for 15 minutes at room temperature to activate the carboxyl groups on Protein #1.[18]

  • Quench the EDC by adding 2-mercaptoethanol to a final concentration of 20 mM.[18]

  • (Optional) Remove excess reagents by passing the solution through a desalting column equilibrated with the amine-coupling buffer (e.g., PBS, pH 7.2-8.0).

  • Add an equimolar amount of Protein #2 to the activated Protein #1 solution.

  • Incubate for 2 hours at room temperature to allow for the formation of amide bonds.[18]

  • Quench the reaction by adding hydroxylamine to a final concentration of 10 mM.[18]

  • Purify the crosslinked protein complex using a desalting column or dialysis.

Protocol 2: DSS Crosslinking for Intracellular Protein Interactions

DSS is a membrane-permeable crosslinker suitable for studying intracellular PPIs in vivo.[19][20]

Materials:

  • Cell culture

  • Phosphate-buffered saline (PBS), pH 7.0-9.0

  • DSS (FW: 368.35)

  • DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)

  • Lysis buffer

Procedure:

  • Prepare a stock solution of DSS in DMSO or DMF (e.g., 10-25 mM) immediately before use.[12]

  • Wash the cells with ice-cold PBS to remove any amine-containing media.

  • Resuspend the cells in PBS.

  • Add the DSS stock solution to the cell suspension to achieve a final concentration of 1-5 mM.[12]

  • Incubate for 30 minutes at room temperature or 2 hours on ice.[12]

  • Quench the reaction by adding the quenching buffer to a final concentration of 20-50 mM Tris.[12]

  • Incubate for 15 minutes at room temperature.[12]

  • Proceed with cell lysis and subsequent analysis (e.g., immunoprecipitation, SDS-PAGE, mass spectrometry).

Protocol 3: BS3 Crosslinking for Cell Surface Protein Interactions

BS3 is a water-soluble and membrane-impermeable crosslinker, making it ideal for studying interactions on the cell surface.[6][10][21]

Materials:

  • Cell culture

  • Phosphate-buffered saline (PBS), pH 7.0-9.0

  • BS3 (FW: 572.43)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)

  • Lysis buffer

Procedure:

  • Prepare a fresh solution of BS3 in PBS (e.g., 10-50 mM) immediately before use.[6][22]

  • Wash the cells with ice-cold PBS.

  • Resuspend the cells in PBS.

  • Add the BS3 solution to the cell suspension to a final concentration of 0.5-5 mM.[6]

  • Incubate for 30-60 minutes at room temperature or 2 hours on ice.[6]

  • Quench the reaction by adding the quenching buffer to a final concentration of 25-60 mM Tris.[6]

  • Incubate for 10-15 minutes at room temperature.[6]

  • Proceed with cell lysis and subsequent analysis.

Visualizing the Process: Mechanisms and Workflows

Understanding the chemical reactions and experimental pipelines is crucial for successful crosslinking studies. The following diagrams, generated using the DOT language, illustrate these key concepts.

CME_Mechanism Protein1_COOH Protein 1 (Carboxyl Group) Intermediate O-acylisourea Intermediate (unstable) Protein1_COOH->Intermediate + EDC EDC EDC Crosslinked_Product Crosslinked Proteins (Amide Bond) Intermediate->Crosslinked_Product + Protein 2 (NH2) Protein2_NH2 Protein 2 (Amine Group) Urea_byproduct Urea Byproduct DSS_Mechanism Protein1_NH2 Protein 1 (Amine Group) Crosslinked_Product Crosslinked Proteins (Amide Bonds) Protein1_NH2->Crosslinked_Product + DSS/BS3 DSS DSS/BS3 (NHS Ester) Protein2_NH2 Protein 2 (Amine Group) Protein2_NH2->Crosslinked_Product NHS_byproduct NHS Byproduct XL_MS_Workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis Crosslinking Crosslinking of Protein Complex Digestion Enzymatic Digestion Crosslinking->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS Database_Search Database Search LC_MS->Database_Search Data_Validation Crosslink Identification and Validation Database_Search->Data_Validation Structural_Modeling Structural Modeling Data_Validation->Structural_Modeling GPCR_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ligand Ligand GPCR GPCR Ligand->GPCR Binding G_Protein G Protein GPCR->G_Protein Activation Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Activation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiation

References

A Comparative Analysis of Carbodiimide Coupling Agents in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a coupling reagent is a critical determinant in the success of peptide synthesis, directly influencing yield, purity, and epimerization. Carbodiimides, a long-standing class of reagents, remain a cost-effective and versatile option for amide bond formation. This guide provides an objective comparison of the three most commonly used carbodiimide coupling agents: N,N'-Dicyclohexylcarbodiimide (DCC), N,N'-Diisopropylcarbodiimide (DIC), and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC). This analysis is supported by experimental data to inform the strategic selection of the optimal reagent for specific synthetic challenges.

Performance Comparison of Carbodiimide Coupling Agents

The efficiency of carbodiimide coupling agents is often sequence-dependent and significantly influenced by the chosen reaction conditions (solid-phase vs. solution-phase), solvents, and the use of additives. The following tables summarize the key performance characteristics of DCC, DIC, and EDC based on available data.

Table 1: General Characteristics and Application Scope
FeatureDCC (N,N'-Dicyclohexylcarbodiimide)DIC (N,N'-Diisopropylcarbodiimide)EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl)
Physical Form Waxy, low-melting point solidClear liquidWater-soluble, crystalline solid
Primary Application Solution-phase peptide synthesis[1][2]Solid-phase peptide synthesis (SPPS)[1][3]Aqueous-phase couplings, bioconjugation, SPPS[1][4]
Byproduct (Urea) Dicyclohexylurea (DCU)Diisopropylurea (DIU)Water-soluble urea derivative
Byproduct Solubility Insoluble in most organic solvents[1][5]Soluble in many organic solvents (e.g., DMF, DCM)[1][3]Soluble in water[1][4]
Key Advantage Easy removal of byproduct by filtration in solution-phase.[4]Byproduct remains in solution in SPPS, allowing for easy washing.[1]Water-soluble byproduct is easily removed by aqueous extraction.[4]
Key Disadvantage DCU precipitation can contaminate the product on solid support.[1]Can be less reactive than DCC in some cases.Hydrolytically unstable in aqueous solutions.
Table 2: Comparative Performance in Model Peptide Synthesis

Direct comparative studies of DCC, DIC, and EDC under identical conditions are limited in the literature. The following data is compiled from studies on model peptides to provide an insight into their relative performance.

Coupling Reagent/AdditiveModel PeptideSynthesis PhasePurity (%)Yield (%)Racemization (%)Reference
DCC/HOBtZ-Gly-L-Val-OH + H-L-Val-OMeSolution (DMF)High-<0.1 (with CuCl2)[1]
DIC/OxymaPureH-Tyr-Gly-Gly-Phe-Leu-NH₂Solid-Phase (DMF)>99.9--[6]
DIC/OxymaPureH-Tyr-Ile-Ile-Phe-Leu-NH₂Solid-Phase (DMF)96.7--[6]
EDC·HCl/OxymaPureH-Tyr-Gly-Gly-Phe-Leu-NH₂Solid-Phase (DMF)90.0--[6]
EDC·HCl/OxymaPureH-Tyr-Ile-Ile-Phe-Leu-NH₂Solid-Phase (DMF)79.7--[6]
EDC.MeI/OxymaPureH-YGGFL-NH₂Solid-Phase96.3--[7]
EDC.MeTos/OxymaPureH-YGGFL-NH₂Solid-Phase95.3--[7]
EDC·HClH-YGGFL-NH₂Solid-Phase90.0--[7]

Note: Yields and racemization levels are highly dependent on the specific amino acids being coupled, the peptide sequence, and the reaction conditions. The data presented should be considered as a guide to the relative performance of these reagents.

Reaction Mechanisms and Side Reactions

The fundamental mechanism of peptide bond formation by carbodiimides involves the activation of a carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amine component of the second amino acid.

General Peptide Coupling Workflow

G cluster_workflow General Peptide Coupling Workflow Start Start Resin_Preparation Resin Swelling & Fmoc Deprotection Start->Resin_Preparation Amino_Acid_Activation Amino Acid Activation (Carbodiimide + Additive) Resin_Preparation->Amino_Acid_Activation Coupling Coupling Reaction Amino_Acid_Activation->Coupling Washing Washing Coupling->Washing Kaiser_Test Kaiser Test (Check for completion) Washing->Kaiser_Test Repeat_Cycle Repeat Cycle for Next Amino Acid Kaiser_Test->Repeat_Cycle Incomplete Final_Cleavage Final Cleavage & Deprotection Kaiser_Test->Final_Cleavage Complete Repeat_Cycle->Amino_Acid_Activation Purification Purification (HPLC) Final_Cleavage->Purification End End Purification->End

Caption: A generalized workflow for solid-phase peptide synthesis (SPPS).

Carbodiimide Coupling Mechanism and Side Reactions

The O-acylisourea intermediate is highly reactive and can undergo several competing reactions, including the desired aminolysis to form the peptide bond, rearrangement to an unreactive N-acylurea, and reaction with another carboxylic acid to form a symmetric anhydride. The use of additives such as 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) can mitigate side reactions by converting the O-acylisourea into a more stable and selective active ester.

G cluster_mechanism Carbodiimide Coupling Mechanism & Side Reactions Carboxylic_Acid R-COOH O_Acylisourea O-Acylisourea (Reactive Intermediate) Carboxylic_Acid->O_Acylisourea Carbodiimide R'-N=C=N-R' Carbodiimide->O_Acylisourea Peptide_Bond Peptide Bond (Desired Product) O_Acylisourea->Peptide_Bond + R''-NH2 Urea Urea Byproduct O_Acylisourea->Urea + R''-NH2 N_Acylurea N-Acylurea (Side Product) O_Acylisourea->N_Acylurea Rearrangement (Side Reaction) Symmetric_Anhydride Symmetric Anhydride O_Acylisourea->Symmetric_Anhydride + R-COOH Active_Ester Active Ester O_Acylisourea->Active_Ester + Additive Amine R''-NH2 Amine->Peptide_Bond Symmetric_Anhydride->Peptide_Bond + R''-NH2 Additive Additive (e.g., HOBt, Oxyma) Active_Ester->Peptide_Bond + R''-NH2

Caption: Reaction pathways in carbodiimide-mediated peptide coupling.

Experimental Protocols

To ensure a rigorous and unbiased comparison of carbodiimide coupling agents, it is imperative to follow a standardized experimental protocol where only the coupling reagent is varied.

Protocol 1: Comparative Solid-Phase Peptide Synthesis (SPPS) of a Model Peptide

Objective: To compare the performance of DCC, DIC, and EDC in the synthesis of a model peptide (e.g., Acyl Carrier Protein fragment 65-74: H-Val-Gln-Ala-Ala-Ile-Asp-Tyr-Ile-Asn-Gly-NH₂) on a solid support.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids

  • DCC, DIC, EDC·HCl

  • 1-Hydroxybenzotriazole (HOBt) or OxymaPure

  • N,N-Diisopropylethylamine (DIPEA)

  • Piperidine

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))

  • Cold diethyl ether

Procedure:

  • Resin Swelling and Deprotection: Swell the Rink Amide resin in DMF for 1 hour. Remove the Fmoc protecting group by treating the resin with 20% piperidine in DMF (2 x 10 minutes). Wash the resin thoroughly with DMF.[8]

  • Amino Acid Coupling (to be performed in parallel for each carbodiimide):

    • For DCC/HOBt: In a separate vessel, dissolve the Fmoc-amino acid (3 eq.) and HOBt (3 eq.) in DMF. Add this solution to the resin, followed by the addition of DCC (3 eq.) dissolved in a minimal amount of DCM.

    • For DIC/HOBt: To the deprotected resin, add a solution of the Fmoc-amino acid (3 eq.) and HOBt (3 eq.) in DMF, followed by the addition of DIC (3 eq.).[9]

    • For EDC·HCl/HOBt: To the deprotected resin, add a solution of the Fmoc-amino acid (3 eq.) and HOBt (3 eq.) in DMF, followed by the addition of EDC·HCl (3 eq.).

  • Reaction and Monitoring: Allow the coupling reactions to proceed for 1-2 hours at room temperature. Monitor the completion of the reaction using the Kaiser test. If the test is positive, a second coupling may be necessary.[8]

  • Washing: After a negative Kaiser test, wash the resin thoroughly with DMF and DCM.

  • Peptide Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence.[8]

  • Cleavage and Precipitation: After the final coupling and deprotection, wash the resin with DCM and dry it. Cleave the peptide from the resin using the cleavage cocktail for 2-3 hours. Precipitate the crude peptide in cold diethyl ether and collect by centrifugation.[8]

  • Analysis: Analyze the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) to determine purity and by mass spectrometry to confirm the molecular weight.

Protocol 2: Analysis of Peptide Purity and Racemization by RP-HPLC

Objective: To determine the purity of the synthesized peptide and quantify the extent of racemization.

Materials:

  • Crude peptide sample

  • HPLC grade water, acetonitrile, and TFA

  • Analytical and chiral RP-HPLC columns (e.g., C18)

Procedure for Purity Analysis:

  • Sample Preparation: Dissolve a small amount of the crude peptide in a suitable solvent (e.g., water/acetonitrile with 0.1% TFA).

  • HPLC Analysis: Inject the sample onto an analytical C18 column. Elute with a gradient of acetonitrile in water (both containing 0.1% TFA).

  • Data Analysis: Monitor the elution profile at a suitable wavelength (e.g., 214 nm or 280 nm). The purity of the peptide is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

Procedure for Racemization Analysis:

  • Peptide Hydrolysis: Hydrolyze a sample of the purified peptide to its constituent amino acids (e.g., using 6 M HCl at 110°C for 24 hours).

  • Derivatization (if necessary): Derivatize the amino acids with a chiral derivatizing agent if required by the chiral column.

  • Chiral HPLC Analysis: Inject the hydrolyzed amino acid mixture onto a chiral HPLC column.

  • Quantification: The extent of racemization is determined by calculating the peak area of the D-enantiomer as a percentage of the total peak area of both D- and L-enantiomers for each amino acid.[10]

Conclusion

The choice between DCC, DIC, and EDC is a strategic decision based on the specific requirements of the peptide synthesis. For solution-phase synthesis where the insoluble DCU byproduct can be easily removed by filtration, DCC remains a cost-effective option. In the context of solid-phase peptide synthesis, DIC is generally preferred due to the solubility of its DIU byproduct, which simplifies the washing steps.[1][3] EDC is the reagent of choice for aqueous-phase couplings, such as bioconjugation, owing to its water solubility and the ease of removing its water-soluble urea byproduct.[1][4]

The performance of all carbodiimides is significantly enhanced by the use of additives like HOBt or OxymaPure, which increase coupling efficiency and suppress racemization.[11] For challenging sequences prone to low yields and epimerization, it is advisable to consider more modern and potent coupling reagents. However, for many routine applications, carbodiimides, when used judiciously with appropriate additives and optimized protocols, offer a reliable and economical solution for peptide bond formation. It is always recommended to perform small-scale pilot experiments to determine the optimal coupling conditions for a particular peptide synthesis.

References

A Comparative Guide to Confirming Amide Bond Formation Following CME-Carbodiimide Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the successful formation of an amide bond is a critical step in a multitude of synthetic pathways, from peptide synthesis to the conjugation of molecules. The 1-cyclohexyl-3-(2-morpholinoethyl)carbodiimide (CME) metho-p-toluenesulfonate and other carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely utilized reagents that facilitate this coupling between a carboxylic acid and an amine.[1][2] Post-reaction, unequivocal confirmation of the newly formed amide linkage is paramount. This guide provides a comparative overview of common analytical techniques used for this purpose, supported by experimental data and detailed protocols.

Spectroscopic Confirmation Methods

The formation of an amide bond from a carboxylic acid and an amine results in distinct changes in the chemical environment of the atoms involved. These changes can be readily detected by various spectroscopic techniques.

Table 1: Comparison of Spectroscopic Techniques for Amide Bond Confirmation
Technique Key Observable Changes Advantages Disadvantages Typical Data
FTIR Spectroscopy Disappearance of broad O-H stretch from the carboxylic acid. Appearance of N-H stretch and amide I (C=O stretch) and amide II (N-H bend) bands.Fast, simple, and requires minimal sample preparation.[3]Can be difficult to interpret in complex molecules with overlapping peaks. Not inherently quantitative.Appearance of amide C=O stretch at 1680-1630 cm⁻¹ and N-H bend around 1570-1515 cm⁻¹ (for secondary amides).[4]
NMR Spectroscopy Appearance of a new N-H proton signal. Shifts in the chemical environment of protons and carbons adjacent to the newly formed amide bond.Provides detailed structural information and can be quantitative.[5]Requires more sample, is more time-consuming, and requires expertise in spectral interpretation.Appearance of an amide N-H proton signal typically between δ 5-9 ppm in ¹H NMR.
Mass Spectrometry Detection of the molecular ion peak corresponding to the expected mass of the amide product.Highly sensitive, provides accurate molecular weight information. Fragmentation patterns can confirm the structure.Can be destructive to the sample. May not distinguish between isomers.Observation of the [M+H]⁺ ion corresponding to the calculated molecular weight of the amide product.

Chromatographic Confirmation Methods

Chromatographic techniques are invaluable for monitoring the progress of a reaction by separating the components of the reaction mixture.

Table 2: Comparison of Chromatographic Techniques for Reaction Monitoring
Technique Principle of Confirmation Advantages Disadvantages
Thin-Layer Chromatography (TLC) Disappearance of starting material spots (carboxylic acid and amine) and the appearance of a new product spot with a different Rf value.[6]Simple, rapid, and inexpensive for monitoring reaction completion.[7]Not quantitative and provides limited information on product identity.
High-Performance Liquid Chromatography (HPLC) Disappearance of starting material peaks and the appearance of a new product peak with a distinct retention time.Quantitative, highly sensitive, and can be used for purification.[8]Requires more expensive equipment and method development.

Experimental Protocols

Protocol 1: Confirmation of Amide Bond Formation using FTIR Spectroscopy
  • Sample Preparation:

    • For solid samples, the KBr pellet method is common. Mix a small amount of the dried sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

    • For liquid samples or solutions, a thin film can be cast onto a salt plate (e.g., NaCl or KBr).

    • Alternatively, Attenuated Total Reflectance (ATR)-FTIR can be used for direct analysis of solid or liquid samples with minimal preparation.[3]

  • Data Acquisition:

    • Acquire a background spectrum of the empty sample compartment or the pure solvent.

    • Acquire the spectrum of the starting carboxylic acid, the amine, and the final reaction product.

    • Typically, spectra are collected over a range of 4000-400 cm⁻¹.

  • Data Analysis:

    • Compare the spectra of the starting materials and the product.

    • Look for the disappearance of the broad O-H stretch of the carboxylic acid (typically 3300-2500 cm⁻¹).[9]

    • Identify the appearance of the amide I band (C=O stretch) between 1680-1630 cm⁻¹.[4]

    • For primary and secondary amides, look for the appearance of the N-H stretch (for secondary amides, a single peak between 3370-3170 cm⁻¹) and the amide II band (N-H bend, for secondary amides, an intense peak between 1570-1515 cm⁻¹).[4]

Protocol 2: Confirmation of Amide Bond Formation using NMR Spectroscopy
  • Sample Preparation:

    • Dissolve a few milligrams of the purified product in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Transfer the solution to an NMR tube.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum.

    • If necessary, acquire a ¹³C NMR spectrum for further structural confirmation.

  • Data Analysis:

    • In the ¹H NMR spectrum, look for the appearance of a new signal in the amide N-H proton region (typically δ 5-9 ppm). This peak is often broad.

    • Analyze the chemical shifts of protons alpha to the carbonyl and the nitrogen to confirm changes consistent with amide bond formation.

    • In the ¹³C NMR spectrum, look for the characteristic amide carbonyl carbon signal in the range of 160-180 ppm.[9]

Protocol 3: Confirmation of Amide Bond Formation using Mass Spectrometry
  • Sample Preparation:

    • Dissolve a small amount of the purified product in a suitable solvent (e.g., methanol, acetonitrile/water).

    • The sample is introduced into the mass spectrometer, often via direct infusion or coupled with a liquid chromatography system (LC-MS).

  • Data Acquisition:

    • Acquire a full scan mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

    • If further confirmation is needed, perform tandem mass spectrometry (MS/MS) to analyze the fragmentation pattern of the molecular ion.

  • Data Analysis:

    • Compare the observed m/z of the molecular ion with the calculated theoretical mass of the expected amide product.

    • In MS/MS analysis, look for characteristic fragmentation patterns, such as the cleavage of the amide bond.[10]

Visualizing the Workflow

CME_Carbodiimide_Reaction cluster_reactants Reactants cluster_activation Activation cluster_product Product Formation Carboxylic_Acid Carboxylic Acid (R-COOH) O_Acylisourea O-Acylisourea Intermediate Carboxylic_Acid->O_Acylisourea Reaction with CME-Carbodiimide Amine Amine (R'-NH2) Amide Amide (R-CO-NH-R') Amine->Amide CME_Carbodiimide This compound CME_Carbodiimide->O_Acylisourea O_Acylisourea->Amide Nucleophilic attack by Amine Urea_Byproduct Urea Byproduct O_Acylisourea->Urea_Byproduct

Caption: this compound reaction mechanism for amide bond formation.

Confirmation_Workflow Start Amide Synthesis Reaction Mixture TLC_HPLC Reaction Monitoring (TLC/HPLC) Start->TLC_HPLC Workup Reaction Work-up & Purification TLC_HPLC->Workup Reaction Complete Purified_Product Purified Product Workup->Purified_Product FTIR FTIR Analysis Purified_Product->FTIR NMR NMR Analysis Purified_Product->NMR MS Mass Spec Analysis Purified_Product->MS Confirmation Structure Confirmed FTIR->Confirmation NMR->Confirmation MS->Confirmation

Caption: Experimental workflow for confirming amide bond formation.

Conclusion

Confirming the successful formation of an amide bond after a this compound reaction is a critical checkpoint in synthetic chemistry. While chromatographic methods like TLC and HPLC are excellent for monitoring the reaction's progress, spectroscopic techniques such as FTIR, NMR, and Mass Spectrometry provide the definitive structural evidence of the desired product. The choice of method will depend on the available instrumentation, the complexity of the molecule, and the level of detail required for confirmation. For robust and unambiguous characterization, a combination of these techniques is often employed.

References

A Comparative Guide to Protein Modification: CME-Carbodiimide vs. Alternative Cross-linking Chemistries

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise modification of proteins is a cornerstone of innovation. The ability to covalently link proteins to other molecules underpins the development of antibody-drug conjugates, novel diagnostics, and tools for fundamental biological discovery. Among the arsenal of chemical modifiers, N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (commonly referred to as CME-Carbodiimide or EDC) has long been a workhorse. This guide provides an objective comparison of this compound with a prominent alternative, maleimide-based chemistry, supported by experimental data and detailed protocols to inform your selection of the optimal modification strategy.

At a Glance: this compound vs. Maleimide Chemistry

FeatureThis compound (EDC)Maleimide Derivatives
Target Residues Carboxylic acids (Asp, Glu, C-terminus)Thiols (Cysteine)
Bond Formed Amide bondThioether bond
Spacer Arm Zero-lengthVariable, depending on the reagent
Reaction pH Acidic to neutral (typically 4.5-7.5)[1]Neutral (typically 6.5-7.5)[2]
Key Advantage Couples carboxylates and amines directly without adding a spacer.Highly selective for cysteine residues.[3]
Key Disadvantage The O-acylisourea intermediate is unstable in aqueous solutions.[1][4][5]The resulting thioether bond can be reversible under certain conditions.[2][3]

Performance Comparison: Quantitative Data

The selection of a cross-linking chemistry often hinges on quantitative metrics such as reaction efficiency, stability of the resulting conjugate, and the impact on protein function. The following tables summarize available data to facilitate a direct comparison.

Table 1: Reaction Efficiency and Kinetics
ReagentTarget Protein/MoleculeMolar Ratio (Reagent:Protein)Reaction TimeConjugation Efficiency/YieldReference
EDC/NHS Bovine Serum Albumin (BSA)--High[6]
EDC/sNHS Affibody ProteinExcess-Efficient with high amine concentration--INVALID-LINK--
Maleimide cRGDfK peptide2:130 min84 ± 4%[7]
Maleimide 11A4 nanobody5:12 hours58 ± 12%[7]
Table 2: Stability of Formed Linkage
Linkage TypeConditionHalf-lifeKey FindingsReference
Amide bond (from EDC) PhysiologicalGenerally stableThe amide bond is covalent and typically stable under physiological conditions.
Thioether bond (from Maleimide) In vivoVariableCan undergo retro-Michael addition leading to deconjugation. Hydrolysis of the succinimide ring can increase stability.[8][9][8][9]
Hydrolyzed Thioether In vitro> 2 yearsPurposeful hydrolysis of the succinimide ring in maleimide conjugates can lead to highly stable products.[8][9][8][9]
Table 3: Impact on Protein Structure and Function
ReagentProteinEffect on StructureEffect on FunctionReference
EDC Human Carbonic AnhydraseLocal structural disturbances; overall fold preserved.Minimal effect under optimal conditions.[10]
EDC Alcohol Dehydrogenase 1Local structural disturbances; overall fold preserved.Minimal effect under optimal conditions.[10]
Maleimide-MMAE Anti-FGFR1 Peptibody-Did not affect targeting properties.[11]

Experimental Protocols

Detailed and optimized protocols are critical for successful protein modification. Below are representative protocols for this compound and maleimide-based conjugation.

This compound (EDC) Two-Step Cross-linking Protocol

This method is designed to couple a molecule with a primary amine to a protein's carboxyl groups. The two-step process, involving an N-hydroxysuccinimide (NHS) ester intermediate, improves reaction efficiency and control.[5][12]

Materials:

  • Protein to be modified (in a carboxyl- and amine-free buffer, e.g., MES)

  • EDC (this compound)

  • NHS or Sulfo-NHS

  • Amine-containing molecule for conjugation

  • Conjugation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Quenching Buffer: 1 M Tris-HCl, pH 7.5 or hydroxylamine

  • Desalting column

Procedure:

  • Protein Preparation: Dissolve the protein containing carboxyl groups in the Conjugation Buffer at a concentration of 1-10 mg/mL.

  • Activation of Carboxyl Groups: a. Add EDC to a final concentration of 2-10 mM. b. Immediately add NHS or Sulfo-NHS to a final concentration of 5-20 mM. c. Incubate for 15-30 minutes at room temperature.

  • Removal of Excess Reagents (Optional but Recommended): Pass the activated protein solution through a desalting column equilibrated with a suitable buffer (e.g., PBS, pH 7.2-7.5) to remove excess EDC and NHS.

  • Conjugation: a. Immediately add the amine-containing molecule to the activated protein solution. A 10- to 50-fold molar excess of the amine-containing molecule over the protein is recommended. b. Incubate for 2 hours at room temperature or overnight at 4°C.

  • Quenching: Add Quenching Buffer to a final concentration of 10-50 mM to quench any unreacted NHS-esters. Incubate for 15 minutes at room temperature.

  • Purification: Remove excess quenching reagent and unconjugated molecules by dialysis or using a desalting column.

Maleimide-Thiol Conjugation Protocol

This protocol is for labeling proteins with a maleimide-activated molecule, targeting cysteine residues.

Materials:

  • Protein with free cysteine residues

  • Maleimide-activated reagent (e.g., maleimide-PEG-biotin)

  • Reaction Buffer: Phosphate-buffered saline (PBS) or HEPES buffer, pH 6.5-7.5, degassed

  • Reducing agent (optional): TCEP (tris(2-carboxyethyl)phosphine)

  • Quenching solution: Cysteine or β-mercaptoethanol

  • Desalting column

Procedure:

  • Protein Preparation: a. Dissolve the protein in the Reaction Buffer to a concentration of 1-10 mg/mL. b. If the protein has disulfide bonds that need to be reduced to generate free thiols, add a 10- to 20-fold molar excess of TCEP and incubate for 30-60 minutes at room temperature.

  • Maleimide Reagent Preparation: Dissolve the maleimide reagent in a suitable solvent (e.g., DMSO or DMF) to create a stock solution.

  • Conjugation: a. Add the maleimide stock solution to the protein solution to achieve a 10- to 20-fold molar excess of the maleimide reagent over the protein. b. Incubate for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Quenching: Add a small molar excess of the quenching solution to react with any unreacted maleimide. Incubate for 15-30 minutes.

  • Purification: Purify the conjugate from excess reagents using a desalting column or dialysis.

Visualizing the Mechanisms

To further clarify the chemical processes, the following diagrams illustrate the reaction pathways for this compound and maleimide conjugation.

CME_Carbodiimide_Mechanism cluster_activation Activation Step cluster_conjugation Conjugation Step cluster_side_reaction Side Reaction Protein-COOH Protein-COOH O-acylisourea O-acylisourea intermediate (unstable) Protein-COOH->O-acylisourea + EDC EDC This compound (EDC) Amide_Bond Protein-CO-NH-R (Stable Amide Bond) O-acylisourea->Amide_Bond + R-NH2 Protein-COOH_regen Protein-COOH (regenerated) O-acylisourea->Protein-COOH_regen + H2O Amine R-NH2 Hydrolysis Hydrolysis

This compound (EDC) reaction mechanism.

Maleimide_Thiol_Conjugation cluster_reaction Conjugation Reaction cluster_reversibility Potential Reversibility Protein-SH Protein-SH (Cysteine) Thioether_Bond Protein-S-Maleimide (Thioether Bond) Protein-SH->Thioether_Bond + Maleimide Maleimide Maleimide Reagent Retro_Michael Retro-Michael Addition Thioether_Bond->Retro_Michael Thiol Exchange

Maleimide-thiol conjugation mechanism.

Conclusion

Both this compound and maleimide-based chemistries offer powerful and distinct advantages for protein modification. The choice between them will ultimately depend on the specific application, the available functional groups on the protein of interest, and the desired stability of the final conjugate. This compound is a versatile tool for creating zero-length amide bonds between carboxylates and amines. In contrast, maleimide chemistry provides exceptional selectivity for cysteine residues, forming thioether linkages. By carefully considering the quantitative data and experimental protocols presented in this guide, researchers can make an informed decision to select the most appropriate method to achieve their scientific goals.

References

A Comparative Guide to CME-Carbodiimide and Other Cross-linking Methods for Elucidating Protein Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), a zero-length carbodiimide cross-linker often referred to as CME-carbodiimide, with other commonly employed cross-linking methodologies. By presenting supporting experimental data, detailed protocols, and visual workflows, this document aims to assist researchers in selecting the most appropriate cross-linking strategy for their specific research needs, particularly in the study of protein-protein interactions and signaling pathways.

Principles of Cross-linking: A Head-to-Head Comparison

Chemical cross-linkers are indispensable tools for stabilizing protein-protein interactions, enabling their identification and characterization. The choice of cross-linker is critical and depends on the specific application, the nature of the target proteins, and the desired outcome. Here, we compare the performance of EDC, a zero-length cross-linker, with homobifunctional N-hydroxysuccinimide (NHS) esters, exemplified by Disuccinimidyl suberate (DSS).

This compound (EDC): As a zero-length cross-linker, EDC facilitates the formation of a direct amide bond between a carboxyl group (-COOH) on one protein and a primary amine (-NH2) on an interacting partner.[1][2] A key advantage of this method is that no spacer arm is incorporated into the final cross-linked product, providing the tightest possible spatial constraint for structural modeling.[3] The reaction proceeds through a highly reactive O-acylisourea intermediate.[1] To enhance the efficiency and stability of this intermediate, N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, is often added.[4]

Homobifunctional NHS Esters (e.g., DSS): These cross-linkers possess two identical NHS ester reactive groups at either end of a spacer arm of a defined length.[5] They react with primary amines on proteins to form stable amide bonds.[5] Unlike zero-length cross-linkers, the spacer arm of homobifunctional reagents becomes part of the final cross-linked product, providing distance information between the linked residues.[6]

Quantitative Performance Analysis

The efficiency of a cross-linking reaction is a critical parameter. The following table summarizes a quantitative comparison of the number of unique cross-links identified using EDC and DSS in a comprehensive cross-linking mass spectrometry (XL-MS) study of the HOP2-MND1 protein complex.[7]

Cross-linking ReagentTypeReactive GroupsSpacer Arm LengthUnique Cross-links Identified
This compound (EDC) Zero-lengthCarboxyls and Primary Amines0 Å606[7]
Disuccinimidyl suberate (DSS) HomobifunctionalPrimary Amines11.4 Å67[7]

This data highlights the significantly higher number of unique cross-links identified with EDC, which can be attributed to its ability to target a broader range of amino acid residues (lysine, aspartic acid, glutamic acid, and N-termini) compared to the amine-reactive DSS (lysine and N-termini).[7]

Experimental Protocols

Detailed and optimized protocols are crucial for successful and reproducible cross-linking experiments. Below are representative protocols for EDC and DSS cross-linking of proteins for analysis by SDS-PAGE.

Protocol 1: Two-Step Protein Cross-linking using this compound (EDC) and Sulfo-NHS

This two-step protocol is designed to minimize self-conjugation of the protein to be activated.[8]

Materials:

  • EDC (MW: 191.70)

  • Sulfo-NHS (MW: 217.14)

  • Protein #1 (to be activated)

  • Protein #2 (interacting partner)

  • Conjugation Buffer: 100 mM MES, 500 mM NaCl, pH 6.0[9]

  • Quenching Solution: 1 M Hydroxylamine-HCl

  • Desalting column

Procedure:

  • Activation of Protein #1:

    • Dissolve Protein #1 in Conjugation Buffer to a final concentration of 1-10 mg/mL.

    • Add EDC to a final concentration of 4 mM and Sulfo-NHS to a final concentration of 10 mM.[9]

    • Incubate for 15 minutes at room temperature with gentle mixing.

  • Removal of Excess Cross-linker:

    • Immediately pass the reaction mixture through a desalting column equilibrated with an appropriate buffer (e.g., PBS, pH 7.2-7.5) to remove excess EDC and Sulfo-NHS.

  • Cross-linking with Protein #2:

    • Add Protein #2 to the activated Protein #1 at an equimolar ratio or a ratio determined empirically.

    • Incubate for 1.5 to 3 hours at room temperature with gentle mixing.[9]

  • Quenching the Reaction:

    • Add the Quenching Solution to a final concentration of 5-10 mM to stop the reaction.[9]

    • Incubate for 15 minutes at room temperature.

  • Analysis:

    • The cross-linked product can be analyzed by SDS-PAGE, followed by Coomassie staining or Western blotting.

Protocol 2: One-Step Protein Cross-linking using DSS

This protocol is suitable for cross-linking pre-formed protein complexes.

Materials:

  • DSS (MW: 368.35)

  • Protein complex

  • Reaction Buffer: PBS, pH 7.2-8.0

  • Quenching Buffer: 1 M Tris-HCl, pH 7.5

  • DMSO (for dissolving DSS)

Procedure:

  • Prepare DSS Solution:

    • Immediately before use, dissolve DSS in DMSO to a concentration of 25 mM.

  • Cross-linking Reaction:

    • Add the DSS solution to the protein complex in Reaction Buffer to a final concentration of 0.25-5 mM. A 10-fold molar excess of cross-linker is recommended for protein concentrations greater than 5 mg/mL, and a 20- to 50-fold molar excess for concentrations below 5 mg/mL.[5]

    • Incubate for 30 minutes at room temperature or 2 hours on ice.

  • Quenching the Reaction:

    • Add Quenching Buffer to a final concentration of 20-50 mM Tris.[5]

    • Incubate for 15 minutes at room temperature.

  • Analysis:

    • Analyze the cross-linked products by SDS-PAGE.

Visualizing Workflows and Pathways

Diagrams are powerful tools for understanding complex experimental procedures and biological pathways.

G cluster_activation Activation Step cluster_purification Purification cluster_crosslinking Cross-linking Step cluster_analysis Analysis p1 Protein 1 (with Carboxyl group) edc_nhs EDC + Sulfo-NHS in MES Buffer (pH 6.0) p1->edc_nhs activated_p1 Activated Protein 1 (Amine-reactive ester) edc_nhs->activated_p1 desalting Desalting Column (removes excess reagents) activated_p1->desalting p2 Protein 2 (with Amine group) desalting->p2 crosslinked_complex Cross-linked Protein Complex p2->crosslinked_complex sds_page SDS-PAGE Analysis crosslinked_complex->sds_page

Experimental workflow for two-step protein cross-linking using EDC and Sulfo-NHS.

Application Example: Integrin Signaling Pathway

This compound cross-linking can be employed to study protein-protein interactions within signaling pathways. For instance, the interaction between integrins and extracellular matrix (ECM) proteins like collagen is crucial for cell adhesion and signaling.[10][11] EDC can be used to cross-link the carboxyl groups on collagen to the amine groups on the integrin receptor, thereby stabilizing the complex for further analysis.[11]

G cluster_ecm Extracellular Matrix (ECM) cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm collagen Collagen integrin Integrin Receptor (α and β subunits) collagen->integrin Binding & Cross-linking (EDC) talin Talin integrin->talin Recruitment fak FAK integrin->fak Activation vinculin Vinculin talin->vinculin talin->fak actin Actin Cytoskeleton vinculin->actin src Src fak->src Recruitment & Activation downstream Downstream Signaling (e.g., MAPK pathway) fak->downstream src->downstream

Simplified Integrin signaling pathway highlighting protein interactions amenable to cross-linking.

Conclusion

This compound (EDC) is a highly efficient zero-length cross-linker that offers distinct advantages for studying protein-protein interactions, particularly when precise distance constraints are required. Its ability to generate a high number of unique cross-links makes it a powerful tool for structural proteomics. However, the choice of cross-linker should always be guided by the specific research question and the characteristics of the proteins under investigation. For applications where a defined spacer distance is beneficial, homobifunctional cross-linkers like DSS remain a valuable alternative. By understanding the principles, quantitative performance, and experimental protocols of different cross-linking methods, researchers can effectively harness this technology to unravel the complexities of cellular protein networks.

References

A Researcher's Guide to CME-Carbodiimide Conjugation: A Quantitative Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient and stable conjugation of biomolecules is paramount. Carbodiimide chemistry, particularly using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC), stands out as a "zero-length" crosslinking method. It facilitates the formation of a stable amide bond between a carboxyl group and a primary amine without introducing any additional spacer atoms.[1] This guide provides a quantitative comparison of EDC-mediated conjugation efficiency against other methods, supported by experimental data and detailed protocols.

The efficacy of EDC is often enhanced by the addition of N-hydroxysuccinimide (NHS) or its water-soluble variant, Sulfo-NHS.[1][2] This two-step process involves EDC first activating a carboxyl group to form a reactive O-acylisourea intermediate. This unstable intermediate can then react with a primary amine. However, to improve efficiency and reduce hydrolysis, NHS is added to convert the intermediate into a more stable, amine-reactive NHS ester, which then reliably couples with the amine.[1][2][3]

G Molecule1 Molecule 1 (with Carboxyl Group) Intermediate O-acylisourea Intermediate (Unstable) Molecule1->Intermediate + EDC EDC EDC NHSEster Amine-Reactive NHS Ester (Stable) Intermediate->NHSEster + NHS Conjugate Conjugated Molecules (Stable Amide Bond) Intermediate->Conjugate + Amine Hydrolysis Hydrolysis (Regenerated Carboxyl) Intermediate->Hydrolysis Reaction with H₂O (Reduces Efficiency) NHS NHS / Sulfo-NHS NHSEster->Conjugate + Amine Molecule2 Molecule 2 (with Primary Amine)

Caption: Two-step EDC/NHS carbodiimide crosslinking pathway.

Quantitative Performance Comparison

The choice of a crosslinking agent is application-dependent. Below are comparisons of carbodiimide chemistry with other agents based on performance in different experimental contexts.

Comparison in Tissue Engineering Scaffolds

In tissue engineering, crosslinking enhances the mechanical properties and stability of biomaterial scaffolds. A study comparing EDC (termed EDAC) with glutaraldehyde (GTA) for crosslinking decellularized porcine menisci yielded significant quantitative differences in mechanical strength, degradation, and cytotoxicity.

Crosslinker & ConcentrationCompression Modulus (kPa)Tensile Modulus (kPa)Mass Maintenance (96h Enzyme)Cytotoxicity
Uncrosslinked Control 0.4912.81< 70% (Implied)None
1.0% GTA 1.42567.44> 70%Toxic
1.2 mol/l EDC (EDAC) 1.49532.50> 80%None
Data sourced from a study on decellularized porcine menisci scaffolds.[4][5]

These results show that while both GTA and EDC significantly improve mechanical properties, EDC provides comparable strength with the critical advantage of being non-toxic.[4][5]

Comparison of EDC vs. EDC/NHS for Immunoassays

The efficiency of antibody immobilization is crucial for immunoassay performance. A study compared EDC alone, EDC/NHS, and EDC/sulfo-NHS for crosslinking antibodies to amine-functionalized (APTES) surfaces for use in SPR and ELISA immunoassays. The results demonstrated that for this specific application, EDC alone was more efficient at a neutral pH.

Crosslinking StrategyRelative Immunoassay Signal (SPR & ELISA)
EDC alone Most Efficient
EDC / NHS Less Efficient than EDC alone
EDC / Sulfo-NHS Less Efficient than EDC alone
Data derived from immunoassays for human fetuin A, human Lipocalin-2, and human albumin.[6]

This suggests that while NHS esters are generally used to increase stability, under certain conditions, such as on APTES-functionalized platforms, direct EDC-mediated coupling can be more effective.[6]

Comparison of Conjugation Stability

The long-term stability of the formed bond is critical, particularly for in-vivo applications or diagnostics with a long shelf-life. A study comparing carbodiimide chemistry to maleimide chemistry for conjugating antibodies to PLGA nanoparticles revealed differences in bond stability.

Conjugation MethodAntibody Retention (after 5 days)
Carbodiimide Coupling ~84%
Maleimide Coupling ~100%
Data from a study conjugating CD8a antibodies to PLGA nanoparticles.[7]

The study noted that the carbodiimide linkage was potentially less stable over prolonged incubation compared to the maleimide linkage, which may be a consideration for long-term applications.[7]

Experimental Workflow and Protocols

Successful conjugation relies on a well-defined experimental workflow and optimized protocols. The general process involves activation of the carboxyl-containing molecule, followed by the conjugation reaction with the amine-containing molecule, and subsequent analysis.

G cluster_prep 1. Preparation cluster_react 2. Reaction cluster_analysis 3. Analysis A Prepare Biomolecule 1 (e.g., Protein) in MES Buffer C Add EDC and NHS to Biomolecule 1 to Activate Carboxyl Groups A->C B Prepare Biomolecule 2 (e.g., Peptide) in Reaction Buffer E Add Activated Biomolecule 1 to Biomolecule 2 B->E D Incubate for 15 min (Activation Step) C->D D->E F Incubate for 2 hours (Conjugation Step) E->F G Quench Reaction (e.g., with 2-mercaptoethanol) F->G H Purify Conjugate (e.g., Desalting Column) G->H I Quantitative Analysis (e.g., ELISA, SDS-PAGE, HPLC) H->I

Caption: General experimental workflow for EDC/NHS conjugation.
Detailed Protocol: Two-Step EDC/NHS Protein-Peptide Conjugation

This protocol is a general guideline adapted from standard procedures for conjugating a carboxyl-containing protein to an amine-containing peptide.[8]

Materials:

  • Protein #1 (with carboxyl groups): To be activated.

  • Peptide #2 (with primary amines): To be conjugated.

  • Activation Buffer: 0.1M MES, pH 4.7-6.0 (MES is a non-amine, non-carboxylate buffer suitable for EDC reactions).[2][3]

  • Coupling Buffer: PBS, pH 7.2-7.5.

  • EDC (MW 191.7): Store desiccated at -20°C. Equilibrate to room temperature before opening.

  • NHS (or Sulfo-NHS): Store desiccated at 4°C. Equilibrate to room temperature before opening.

  • Quenching Solution: 2-Mercaptoethanol or hydroxylamine.

  • Purification: Desalting column (e.g., Zeba™ Spin Desalting Column).

Procedure:

  • Preparation: Dissolve Protein #1 in Activation Buffer to a concentration of 1-10 mg/mL.

  • Activation of Protein #1:

    • Add EDC and NHS to the Protein #1 solution. A common molar excess is 10-50 fold of EDC and NHS over the number of carboxyl groups to be activated. For a typical protein solution, final concentrations might be 2-4mM EDC and 5-10mM NHS.

    • React for 15 minutes at room temperature.

  • Buffer Exchange (Optional but Recommended):

    • To remove excess EDC and activation byproducts, pass the activated protein solution through a desalting column equilibrated with Coupling Buffer (PBS, pH 7.2). This step also raises the pH, which is optimal for the subsequent amine reaction.

  • Conjugation:

    • Immediately add the activated Protein #1 (now in Coupling Buffer) to a solution of Peptide #2 (also in Coupling Buffer). The molar ratio of peptide to protein should be optimized for the specific application but can range from 1:1 to 50:1 or higher.

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.

  • Quenching:

    • Add a quenching reagent to stop the reaction. For example, add 2-mercaptoethanol to a final concentration of 20mM to quench any remaining EDC.[8]

  • Purification:

    • Remove non-reacted peptide and reaction byproducts by passing the final solution through a desalting column or by using dialysis.

Protocol: Quantitative Analysis via ELISA

This protocol describes how to quantify the success of conjugating an antigen (e.g., a peptide) to a carrier protein.

  • Coating: Coat a 96-well microtiter plate with the un-conjugated carrier protein (as a negative control) and the newly formed conjugate, using serial dilutions in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.

  • Washing & Blocking: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20). Block non-specific binding sites with a blocking buffer (e.g., 5% non-fat milk in PBS) for 1-2 hours at room temperature.

  • Primary Antibody: Wash the plate. Add a primary antibody specific to the conjugated peptide, diluted in blocking buffer. Incubate for 1-2 hours.

  • Secondary Antibody: Wash the plate. Add an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-IgG). Incubate for 1 hour.

  • Detection: Wash the plate. Add a substrate solution (e.g., TMB). Stop the reaction with a stop solution (e.g., 2M H₂SO₄).

  • Analysis: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB). A significantly higher signal for the conjugate compared to the control indicates successful conjugation. The signal intensity across dilutions can be used to relatively quantify the efficiency.

References

Benchmarking CME-Carbodiimide Against Next-Generation Crosslinking Reagents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of protein interaction analysis and bioconjugation, the choice of crosslinking reagent is paramount to experimental success. For decades, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or CME-carbodiimide) has been a workhorse, facilitating the formation of covalent bonds between carboxyl and amine groups. However, the advent of "next-generation" crosslinking reagents offers new possibilities and, in some cases, significant advantages over traditional methods. This guide provides an objective comparison of EDC with these newer alternatives, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal tool for their specific needs.

At a Glance: EDC vs. Next-Generation Crosslinkers

FeatureThis compound (EDC)Next-Generation Crosslinkers (e.g., Photo-reactive, Heterobifunctional)
Mechanism Zero-length; activates carboxyl groups to react with primary amines.[1][2]Varied; includes photo-activated covalent bond formation and specific reactions with different functional groups.
Specificity Reacts with available carboxyl and amine groups, which can lead to random polymerization.[3]Can offer higher specificity through targeted functional groups or spatial and temporal control (photo-reactive).
Control Reaction begins immediately upon addition of reagents.Temporal control is a key feature of photo-reactive crosslinkers, allowing initiation at a specific time point.[4]
Spacer Arm Zero-length; no spacer arm is introduced.[1][2][3]Available with a variety of spacer arm lengths to probe different interaction distances.
Efficiency Can be efficient, but the reactive intermediate is unstable in aqueous solutions; often requires NHS/sulfo-NHS for improved stability and efficiency.[2]Photo-reactive crosslinkers can exhibit high crosslinking efficiency, with some newer reagents showing improved yields.[5]
Applications Protein-protein interaction studies, immobilization of biomolecules, peptide synthesis.Capturing transient or weak interactions, in vivo crosslinking, identifying interaction interfaces with high precision.

Performance Data: A Quantitative Comparison

A key metric for evaluating crosslinking reagents is the number of unique crosslinks identified in a given biological system. The following table summarizes data from a study comparing the zero-length crosslinker EDC with the amine-reactive homobifunctional crosslinkers DSS and BS2G on the HOP2-MND1 protein complex.

CrosslinkerNumber of Unique Crosslinks IdentifiedNumber of Individual Amino Acid Sites Crosslinked (HOP2 / MND1)
EDC 60658 / 49
DSS 67Not specified
BS2G Not specified in abstractNot specified in abstract

Note: The higher number of crosslinks identified with EDC in this study is attributed to its ability to link a wider range of amino acid residues (lysine to glutamic acid or aspartic acid) compared to the amine-to-amine reactivity of DSS.[6]

Experimental Protocols

Detailed and optimized protocols are critical for successful crosslinking experiments. Below are representative protocols for EDC and a next-generation photo-reactive crosslinker.

Protocol 1: Two-Step Protein Crosslinking using EDC and Sulfo-NHS

This protocol is designed to covalently couple two proteins by first activating the carboxyl groups on "Protein #1" and then reacting the activated protein with the primary amines on "Protein #2".

Materials:

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Protein #1 (in a non-amine, non-carboxylate buffer, e.g., MES buffer, pH 6.0)

  • Protein #2 (in a buffer at pH 7.2-8.0, e.g., PBS)

  • Quenching solution (e.g., hydroxylamine or glycine)

  • Desalting column

Procedure:

  • Activation of Protein #1:

    • Dissolve Protein #1 in MES buffer.

    • Add EDC and Sulfo-NHS to the Protein #1 solution. A common starting molar ratio is 1:10:25 (Protein:EDC:Sulfo-NHS).

    • Incubate for 15-30 minutes at room temperature.

  • Quenching and Buffer Exchange (Optional but Recommended):

    • Quench the reaction by adding a quenching solution to consume unreacted EDC.

    • Remove excess reagents and byproducts using a desalting column, exchanging the buffer to PBS (pH 7.2-8.0).

  • Crosslinking to Protein #2:

    • Add Protein #2 to the activated Protein #1 solution.

    • Incubate for 1-2 hours at room temperature.

  • Final Quenching:

    • Add a quenching solution to stop the reaction.

  • Analysis:

    • Analyze the crosslinked products using SDS-PAGE, mass spectrometry, or other relevant techniques.

Protocol 2: Photo-Crosslinking using a Diazirine-Based Crosslinker (e.g., Sulfo-SDA)

This protocol outlines the general steps for using a heterobifunctional, photo-reactive crosslinker containing an NHS ester and a diazirine.

Materials:

  • Sulfo-SDA (Sulfosuccinimidyl 4,4'-azipentanoate) or similar diazirine-based crosslinker

  • Protein sample in an amine-free buffer (e.g., HEPES buffer, pH 7.8)

  • UV lamp (365 nm)

  • Quenching solution (e.g., ammonium bicarbonate)

Procedure:

  • NHS Ester Reaction:

    • Dissolve the protein sample in HEPES buffer.

    • Add the Sulfo-SDA crosslinker to the protein solution and incubate for 30-60 minutes at room temperature in the dark. This step conjugates the NHS ester to primary amines on the protein.

  • Quenching of NHS Ester Reaction:

    • Add a quenching solution to consume unreacted NHS esters.

  • UV Activation:

    • Place the sample on ice, approximately 5 cm from a UV lamp.

    • Irradiate with UV light at 365 nm for 15-30 minutes to activate the diazirine group, which will then react with nearby amino acid residues.

  • Analysis:

    • Analyze the crosslinked products by SDS-PAGE and mass spectrometry.

Visualizing Workflows and Pathways

Experimental Workflow: Two-Step Crosslinking

G Two-Step Crosslinking Workflow cluster_activation Activation Step cluster_crosslinking Crosslinking Step Protein 1 Protein 1 EDC_NHS Add EDC and Sulfo-NHS Protein 1->EDC_NHS Activated Protein 1 Activated Protein 1 EDC_NHS->Activated Protein 1 Mix Mix Activated Protein 1->Mix Protein 2 Protein 2 Protein 2->Mix Crosslinked Product Crosslinked Product Mix->Crosslinked Product Analysis Analysis Crosslinked Product->Analysis

Caption: A simplified workflow for a two-step crosslinking experiment.

Signaling Pathway Example: EGFR Activation

Crosslinking reagents are invaluable for studying dynamic protein-protein interactions within signaling pathways. The Epidermal Growth Factor Receptor (EGFR) pathway is a well-studied example where crosslinking can capture the transient interactions that occur upon ligand binding.[7][8][9][10]

EGFR_Pathway EGFR Signaling Pathway Initiation EGF EGF EGFR_monomer EGFR (monomer) EGF->EGFR_monomer Binding EGFR_dimer EGFR (dimer) EGFR_monomer->EGFR_dimer Dimerization Autophosphorylation Autophosphorylation EGFR_dimer->Autophosphorylation Activation Grb2 Grb2 Autophosphorylation->Grb2 Recruitment SOS1 SOS1 Grb2->SOS1 Interaction Downstream Signaling Downstream Signaling SOS1->Downstream Signaling

Caption: Initial steps of the EGFR signaling pathway upon EGF binding.

Conclusion

This compound (EDC) remains a valuable and widely used crosslinker, particularly for applications where a zero-length crosslink is desired. However, for researchers seeking greater control, specificity, and the ability to capture transient interactions, next-generation reagents such as photo-reactive and heterobifunctional crosslinkers offer significant advantages. The choice of reagent should be carefully considered based on the specific experimental goals, the nature of the interacting molecules, and the desired level of spatial and temporal control. The data and protocols presented in this guide aim to provide a solid foundation for making an informed decision.

References

Safety Operating Guide

Proper Disposal Procedures for CME-Carbodiimide: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the safe handling and disposal of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of CME-carbodiimide (1-Cyclohexyl-3-(2-morpholinoethyl)carbodiimide metho-p-toluenesulfonate), a compound that requires careful management due to its potential hazards. Adherence to these procedures will help maintain a safe laboratory environment and ensure compliance with waste disposal regulations.

Immediate Safety and Handling Precautions

This compound is a skin and eye irritant.[1] All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2][3][4] Appropriate personal protective equipment (PPE) must be worn at all times.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

PPE CategorySpecification
Eye Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[2]
Hand Protection Chemical-impermeable gloves (e.g., nitrile rubber). Gloves must be inspected prior to use and replaced if signs of degradation appear.[2]
Body Protection A lab coat or fire/flame-resistant and impervious clothing should be worn to prevent skin contact.[2]
Respiratory If exposure limits are exceeded or irritation is experienced, a full-face respirator should be used.[2]

Step-by-Step Chemical Inactivation and Disposal Protocol

The primary method for the safe disposal of carbodiimides like this compound is through chemical inactivation via acid-catalyzed hydrolysis. This process converts the reactive carbodiimide into a more stable and less hazardous urea derivative.

Experimental Protocol: Chemical Inactivation of this compound

This protocol details the methodology for neutralizing this compound waste before final disposal.

  • Preparation of Quenching Solution: Prepare a 1 M solution of acetic acid in water. This can be done by diluting commercially available glacial acetic acid. The decomposition of water-soluble carbodiimides is rapid at acidic pH.[2]

  • Reaction Quenching/Inactivation:

    • For unreacted this compound or waste streams containing this reagent, slowly add the 1 M acetic acid solution. It is recommended to use a 2-fold molar excess of acetic acid relative to the amount of this compound to ensure complete reaction.

    • The reaction should be performed in a suitable container (e.g., a glass beaker or flask) with magnetic stirring to ensure thorough mixing.

    • Allow the mixture to stir for at least one hour at room temperature to ensure the complete hydrolysis of the carbodiimide.

  • Neutralization of the Solution:

    • After the inactivation period, check the pH of the solution.

    • If the solution is acidic, neutralize it by slowly adding a base, such as a saturated solution of sodium bicarbonate, until the pH is between 6 and 8. Be cautious as the addition of bicarbonate to an acidic solution will cause gas (carbon dioxide) evolution.

  • Final Disposal:

    • Once neutralized, the aqueous waste should be transferred to a properly labeled hazardous waste container for aqueous chemical waste.[5]

    • Dispose of the container through your institution's environmental health and safety (EHS) office or equivalent hazardous waste disposal service.[6][7]

    • Never dispose of untreated this compound or the inactivated solution down the drain.[2]

Logical Workflow for this compound Disposal

The following diagram outlines the decision-making and procedural flow for the safe disposal of this compound.

CME_Disposal_Workflow cluster_prep Preparation cluster_inactivation Chemical Inactivation cluster_final_disposal Final Disposal A Assess this compound Waste (Solid or in Solution) B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Prepare 1M Acetic Acid Quenching Solution B->C D Slowly Add Acetic Acid Solution to this compound Waste C->D E Stir Mixture for at Least 1 Hour at Room Temperature D->E F Check pH of the Solution E->F G Neutralize with Sodium Bicarbonate (if acidic, to pH 6-8) F->G H Transfer to Labeled Aqueous Hazardous Waste Container G->H I Arrange for Pickup by EHS or Hazardous Waste Service H->I

Caption: Workflow for the safe disposal of this compound.

Spill and Emergency Procedures

In the event of a spill, evacuate personnel to a safe area and ensure adequate ventilation.[2][4] Remove all sources of ignition.[2][4] For a small spill, carefully sweep up the solid material and place it into a suitable container for disposal.[5] For a larger spill, prevent further leakage if it is safe to do so and collect the material for disposal.[2] In case of contact, immediately flush the affected area with plenty of water.[2] If skin contact occurs, wash off with soap and plenty of water.[2] For eye contact, rinse with pure water for at least 15 minutes.[2] In all cases of exposure, consult a doctor.[2]

References

Safeguarding Your Research: A Comprehensive Guide to Handling CME-Carbodiimide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling CME-carbodiimide (1-Cyclohexyl-3-(2-morpholinoethyl)carbodiimide metho-p-toluenesulfonate), including detailed personal protective equipment (PPE) requirements, step-by-step handling and disposal procedures, and emergency plans.

This compound is a valuable reagent in bioconjugation and peptide synthesis, but its hazardous nature necessitates strict adherence to safety protocols. This document outlines the necessary precautions to minimize risk and ensure the well-being of laboratory personnel.

Personal Protective Equipment (PPE): Your First Line of Defense

The consistent recommendation across safety data sheets is the use of a comprehensive set of personal protective equipment to prevent skin and eye contact, as well as inhalation.[1][2][3]

Recommended Personal Protective Equipment for Handling this compound

PPE CategorySpecificationRationale
Eye Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1]Protects against splashes and dust particles that can cause serious eye irritation.[4]
Hand Protection Chemical-resistant, impervious gloves (e.g., nitrile or neoprene). Gloves must be inspected prior to use.[1][5]Prevents skin irritation and potential absorption of the chemical.[4]
Body Protection Fire/flame resistant and impervious clothing, such as a lab coat or coveralls.[1]Protects the skin from accidental spills and contamination.
Respiratory A full-face respirator should be used if exposure limits are exceeded or if irritation is experienced.[1]Protects against inhalation of dust or aerosols, which may cause respiratory irritation.[4]

Operational Plan: Step-by-Step Handling Procedures

Safe handling of this compound requires a well-ventilated environment and meticulous attention to detail to avoid the formation of dust and aerosols.[2][3]

Experimental Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE 1. Don appropriate PPE Work in Ventilated Area 2. Work in a well-ventilated area Don PPE->Work in Ventilated Area Assemble Equipment 3. Assemble all necessary equipment Work in Ventilated Area->Assemble Equipment Weigh Solid 4. Carefully weigh the solid this compound Assemble Equipment->Weigh Solid Dissolve 5. Dissolve in an appropriate solvent Weigh Solid->Dissolve Perform Reaction 6. Perform the chemical reaction Dissolve->Perform Reaction Decontaminate 7. Decontaminate work surfaces Perform Reaction->Decontaminate Dispose Waste 8. Dispose of waste in designated containers Decontaminate->Dispose Waste Doff PPE 9. Doff PPE and wash hands Dispose Waste->Doff PPE

Caption: A step-by-step workflow for the safe handling of this compound in a laboratory setting.

Emergency Response: Spill and Exposure Plan

In the event of a spill or accidental exposure, a swift and informed response is critical to mitigate harm.

Emergency Spill Response Protocol

Spill Occurs Spill Occurs Evacuate Area Evacuate Area Spill Occurs->Evacuate Area Don PPE Don PPE Evacuate Area->Don PPE Contain Spill Contain Spill Don PPE->Contain Spill Collect Material Collect Material Contain Spill->Collect Material Decontaminate Area Decontaminate Area Collect Material->Decontaminate Area Dispose of Waste Dispose of Waste Decontaminate Area->Dispose of Waste

Caption: A logical flow diagram for responding to a this compound spill.

First Aid Measures for Accidental Exposure

Exposure RouteFirst Aid Procedure
Skin Contact Immediately take off contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[1]
Eye Contact Rinse with pure water for at least 15 minutes. Consult a doctor.[1]
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1]

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance. All chemical waste should be disposed of in accordance with local, regional, and national regulations.

General Disposal Guidelines:

  • Collect Waste: Collect all this compound waste, including contaminated materials and empty containers, in a suitable, labeled, and closed container.

  • Segregate: Keep carbodiimide waste separate from other chemical waste streams unless otherwise instructed by your institution's environmental health and safety (EHS) office.

  • Consult EHS: Contact your institution's EHS office for specific instructions on the disposal of this chemical. They will provide guidance on the appropriate disposal methods, which may include incineration or other specialized treatments.

  • Documentation: Maintain accurate records of the waste generated and its disposal.

By adhering to these safety and logistical guidelines, researchers can confidently and safely utilize this compound in their work, fostering a culture of safety and responsibility in the laboratory.

References

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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。